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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine: A Technical Guide

Abstract & Executive Summary (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (Molecular Formula: C11H18N2O2, MW: 210.27 g/mol ) is a highly specialized pyridine derivative serving as a critical building block in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Executive Summary

(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (Molecular Formula: C11H18N2O2, MW: 210.27 g/mol ) is a highly specialized pyridine derivative serving as a critical building block in modern medicinal chemistry ()[1]. Characterized by a primary methanamine group and a sterically demanding branched ether moiety, it is prominently utilized in the synthesis of 4H-pyrrolo[3,2-c]pyridin-4-one derivatives ()[2]. These downstream compounds are potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR), specifically targeting notoriously resistant exon 20 insertion mutations in non-small cell lung cancer (NSCLC)[3]. This whitepaper details the mechanistic rationale, optimized synthetic protocols, and analytical characterization of this vital intermediate.

Retrosynthetic Strategy & Mechanistic Insights

The construction of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine relies on a robust, high-yielding two-step sequence: an initial etherification followed by a selective nitrile reduction[1].

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the coupling of 3-fluoropyridine-4-carbonitrile and 2-methoxy-2-methylpropan-1-ol ()[4]. The C3 position of the pyridine ring is highly activated toward nucleophilic attack due to the synergistic electron-withdrawing effects of the C4-cyano group (via resonance and induction) and the pyridine nitrogen. Because the tertiary-like alcohol is sterically hindered, a strong base like Sodium Hydride (NaH) is required to ensure quantitative deprotonation and alkoxide formation prior to the SNAr event.

  • Catalytic Hydrogenation: The intermediate, 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile, is subsequently reduced to the primary amine[1]. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere in methanol is the preferred method[5]. A critical mechanistic intervention here is the addition of methanolic ammonia. During nitrile reduction, the intermediate imine can easily condense with the newly formed primary amine, yielding unwanted secondary amine dimers. Ammonia outcompetes the primary amine for the imine intermediate, effectively suppressing dimerization and pushing the reaction exclusively toward the primary methanamine.

SynthWorkflow SM1 3-Fluoropyridine- 4-carbonitrile Base NaH, THF 0 °C to RT SM1->Base SM2 2-Methoxy-2- methylpropan-1-ol SM2->Base Int1 3-(2-Methoxy-2- methylpropoxy)pyridine- 4-carbonitrile Base->Int1 SNAr Red H2, Pd/C NH3/MeOH Int1->Red Prod (3-(2-Methoxy-2- methylpropoxy)pyridin- 4-yl)methanamine Red->Prod Reduction

Figure 1: Two-step synthetic workflow from 3-fluoropyridine-4-carbonitrile to the target methanamine.

Step-by-Step Experimental Methodologies

As a self-validating system, the following protocols incorporate in-process controls (IPCs) to ensure high fidelity, reproducibility, and yield.

Protocol 2.1: Synthesis of 3-(2-Methoxy-2-methylpropoxy)pyridine-4-carbonitrile

Causality Check: Strict anhydrous conditions are paramount. Ambient moisture will quench the NaH to generate hydroxide ions, which will rapidly hydrolyze the electrophilic nitrile into an unwanted amide or carboxylic acid byproduct.

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous Tetrahydrofuran (THF) (10 volumes relative to the limiting reagent).

  • Alkoxide Formation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in the THF. Cool the suspension to 0 °C using an ice bath.

  • Alcohol Addition: Dropwise add 2-methoxy-2-methylpropan-1-ol (1.1 eq)[4]. Stir at 0 °C for 30 minutes. IPC: Wait until hydrogen gas evolution completely ceases, indicating quantitative alkoxide formation.

  • SNAr Reaction: Slowly add 3-fluoropyridine-4-carbonitrile (1.0 eq) dissolved in a minimal volume of anhydrous THF.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor progression via LC-MS until the starting fluoropyridine is consumed.

  • Work-up: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate ether.

Protocol 2.2: Synthesis of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

Causality Check: Mild catalytic hydrogenation conditions preserve the ether linkage while fully reducing the nitrile[5].

  • Preparation: Dissolve the purified 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile (1.0 eq) in a solution of 7N Ammonia in Methanol (10 volumes).

  • Catalyst Addition: Under a strict nitrogen atmosphere, carefully add 10% Palladium on Carbon (Pd/C, 10% wt)[5].

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon or Parr shaker (1 to 3 atm). Stir vigorously at room temperature for 24–48 hours[5].

  • Filtration: Once LC-MS indicates complete conversion, purge the system thoroughly with nitrogen. Filter the suspension through a pad of Celite to remove the palladium catalyst. Safety IPC: Pd/C is highly pyrophoric when dry; keep the filter cake wet with methanol at all times.[5]

  • Isolation: Wash the Celite pad thoroughly with methanol. Concentrate the filtrate in vacuo to afford pure (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine[5].

Quantitative Data & Optimization Matrix

To facilitate rapid process optimization, the following table summarizes the impact of varying reaction conditions on yield and purity, highlighting the necessity of the chosen parameters.

Reaction StepCatalyst / BaseSolventTemp / TimeAdditiveYield (%)Purity (LC-MS)
SNAr (Step 1) NaH (1.2 eq)THF0 °C to RT, 6hNone85 - 90%> 95%
SNAr (Step 1) Cs2CO3 (2.0 eq)DMF80 °C, 12hNone65 - 70%~ 85% (Hydrolysis)
Reduction (Step 2) 10% Pd/C (10% wt)MeOHRT, 48hNone75 - 80%~ 80% (Dimerization)
Reduction (Step 2) 10% Pd/C (10% wt)MeOHRT, 24h7N NH395 - 99%> 98%

Analytical Characterization

Verification of the final compound (Molecular Formula: C11H18N2O2)[1] is confirmed through the following expected analytical profiles derived from structural analogs:

  • LC-MS (ESI+): The theoretical exact mass is 210.14 Da. The expected mass-to-charge ratio (m/z) for the [M+H]+ ion is 211.1 .

  • 1H NMR (400 MHz, DMSO-d6):

    • Pyridine Core: ~8.30 ppm (s, 1H, Ar-H), ~8.20 ppm (d, 1H, Ar-H), ~7.40 ppm (d, 1H, Ar-H).

    • Methanamine Group: ~3.75 ppm (s, 2H, Ar-CH2-NH2), ~1.80-2.20 ppm (br s, 2H, -NH2).

    • Ether Side Chain: ~4.00 ppm (s, 2H, -O-CH2-), ~3.15 ppm (s, 3H, -OCH3), ~1.20 ppm (s, 6H, -C(CH3)2-).

Biological Context: Targeting EGFR Exon 20 Insertions

The structural nuances of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine are highly deliberate. When incorporated into the core of 4H-pyrrolo[3,2-c]pyridin-4-one derivatives, the bulky 2-methoxy-2-methylpropoxy side chain provides essential steric and lipophilic interactions within the ATP-binding pocket of mutant EGFR[3].

Specifically, mutations such as the D770_N771insSVD exon 20 insertion alter the kinase domain's conformation, rendering first-generation inhibitors (e.g., erlotinib, gefitinib) ineffective[3]. Compounds derived from this methanamine intermediate demonstrate remarkable cellular potency (IC50 < 5 nM) against these specific insertions while maintaining high selectivity over wild-type EGFR, thereby halting uncontrolled cell proliferation driven by the PI3K/AKT and RAS/MAPK pathways[3].

EGFRPathway EGFR Mutant EGFR (Exon 20 Insertion) PI3K PI3K / AKT Pathway EGFR->PI3K Constitutive Activation MAPK RAS / MAPK Pathway EGFR->MAPK Constitutive Activation Drug Target Therapeutics (e.g., US 11,339,157 B1) Block Kinase Inhibition Drug->Block Prolif Uncontrolled Cell Proliferation & Survival PI3K->Prolif MAPK->Prolif Block->EGFR Inhibits

Figure 2: Inhibition of mutant EGFR signaling pathways by derivatives of the target methanamine.

References

  • Siegel et al. "4H-PYRROLO[3,2-C]PYRIDIN-4-ONE DERIVATIVES". United States Patent US 11,339,157 B1. May 24, 2022.

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist Introduction (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is a substituted pyridine deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist

Introduction

(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is a substituted pyridine derivative that has emerged from synthetic chemistry programs, including those exploring potential protein kinase inhibitors for drug development.[1] The journey of any such candidate molecule from a laboratory curiosity to a viable therapeutic agent is fundamentally governed by its physicochemical properties. These characteristics—molecular structure, ionization potential (pKa), lipophilicity (logP), and aqueous solubility—dictate the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A thorough understanding of these parameters is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling scientists to predict a molecule's behavior in biological systems, optimize its formulation, and anticipate potential development challenges.

This guide provides an in-depth analysis of the core physicochemical properties of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine. We will delve into the theoretical importance of each property, grounded in the molecule's unique structure. Where experimental data is not publicly available, we will reference established predictive models. Crucially, this document provides detailed, field-proven experimental protocols to empower researchers to perform these critical measurements in their own laboratories.

Molecular Profile

The foundational identity of a compound is its molecular structure and associated identifiers. These data points are the basis for all subsequent physicochemical analysis.

PropertyValueSource
IUPAC Name [3-(2-methoxy-2-methylpropoxy)pyridin-4-yl]methanamine[1]
CAS Number 1861324-75-5[2]
Molecular Formula C₁₁H₁₈N₂O₂[1][2]
Molecular Weight 210.27 g/mol [1][2]
Canonical SMILES CC(C)(COC1=C(C=CN=C1)CN)OC[1]
Appearance Typically a white to off-white solid[1]
Structure Chemical structure of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

Ionization Constant (pKa)

Theoretical Importance & Prediction

The ionization constant, or pKa, is arguably the most critical physicochemical parameter for a drug candidate, as it dictates the extent of a molecule's charge at a given pH. The structure of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine contains two key basic centers: the pyridine ring nitrogen and the primary aminomethyl group.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can accept a proton. Pyridine itself has a pKa of approximately 5.2, and its derivatives are generally considered weak bases.[3] The electron-donating nature of the ether substituent at the 3-position may slightly increase the basicity (raise the pKa) of the pyridine nitrogen compared to the unsubstituted parent.

  • Primary Amine: The aminomethyl group (-CH₂NH₂) is an aliphatic amine. These are typically more basic than aromatic amines, with pKa values generally falling in the 9-10 range.

Therefore, this molecule is expected to be a polybasic compound with two distinct pKa values. At physiological pH (~7.4), the primary amine (pKa ≈ 9-10) will be predominantly protonated (cationic), while the pyridine nitrogen (pKa ≈ 5-6) will be largely in its neutral, unprotonated form. This charge state is critical, as it profoundly influences aqueous solubility, membrane permeability, and the potential for ionic interactions with biological targets like kinases.

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains one of the most accurate and reliable methods for pKa determination.[4] The method involves monitoring pH changes as a titrant of known concentration is incrementally added to a solution of the compound.

Causality Behind Experimental Choices:

  • Co-solvent: For compounds with limited aqueous solubility, a co-solvent like methanol or DMSO is used to ensure the compound remains dissolved throughout the titration. The pKa is then determined at several co-solvent percentages and extrapolated back to 0% to find the aqueous pKa.

  • Ionic Strength: A constant ionic strength (e.g., using 0.15 M KCl) is maintained to minimize fluctuations in activity coefficients, ensuring the measured pH changes are due solely to the ionization of the analyte.[5][6]

  • Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[5][6]

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter and electrode system using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[5][6]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or water) to create a stock solution. Dilute this into an aqueous solution containing 0.15 M KCl to a final concentration of approximately 1 mM.[5]

  • Titration Setup: Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C). Begin stirring and purge the solution with nitrogen for 10-15 minutes.[5]

  • Titration: Immerse the calibrated pH electrode in the solution. Titrate the solution with a standardized titrant (e.g., 0.1 M HCl, since the compound is basic). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting sigmoid curve.[5] For a dibasic compound, two inflection points will be observed.

Workflow Diagram: pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepareSample Prepare 1mM Analyte Solution in 0.15M KCl Calibrate->PrepareSample Setup Transfer Sample to Vessel Purge with N2 PrepareSample->Setup PrepareTitrant Prepare 0.1M HCl Titrant Titrate Add HCl Titrant Incrementally Record pH vs. Volume PrepareTitrant->Titrate Setup->Titrate Plot Plot pH vs. Titrant Volume Titrate->Plot Determine Identify Half-Equivalence Points Plot->Determine pKa pKa = pH at Half-Equivalence Determine->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP & logD)

Theoretical Importance & Prediction

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes, its binding affinity to proteins (both targets and off-targets like plasma proteins), and its metabolic stability.[7] It is typically expressed as logP (the partition coefficient for the neutral species between octanol and water) or logD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized species).

The structure of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine presents a balance of hydrophilic and lipophilic features:

  • Lipophilic Regions: The 2-methoxy-2-methylpropoxy side chain is significantly greasy and will be the primary driver of the molecule's overall lipophilicity.

  • Hydrophilic Regions: The pyridine ring and, especially, the protonated aminomethyl group at physiological pH, contribute polar, water-solubilizing character.

Because the molecule's ionization state is pH-dependent, its effective lipophilicity will be described by logD. At low pH (pH < 5), where both nitrogens are protonated, the logD will be very low (highly hydrophilic). As the pH increases past the pyridine pKa, the logD will rise. It will be highest in the alkaline pH range where the molecule is fully neutral.

Predicted LogP: While experimental values are unavailable, computational methods are widely used for estimation.[8] Various algorithms (e.g., ALOGP, XLOGP3) would likely predict a logP value for the neutral molecule in the range of 1.5 to 2.5 , reflecting the balance between the polar head and the lipophilic tail.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the "gold standard" for logP/logD determination due to its direct measurement of partitioning.[9][10]

Causality Behind Experimental Choices:

  • Pre-saturation: The octanol and aqueous phases are pre-saturated with each other to prevent volume changes during the experiment, which would alter the final concentration measurements.

  • pH Control: For logD determination, a buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is used as the aqueous phase to maintain a constant pH and ionization state of the compound.[]

  • Quantification Method: A sensitive analytical method like HPLC-UV or LC-MS is required to accurately measure the compound's concentration in each phase, especially for compounds that partition heavily into one phase.[12]

Step-by-Step Methodology:

  • Phase Preparation: Prepare the aqueous phase (e.g., PBS at pH 7.4 for logD₇.₄) and the organic phase (n-octanol). Vigorously mix equal volumes of both and allow them to separate overnight to create pre-saturated phases.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a vial, combine a precise volume of the pre-saturated aqueous phase and pre-saturated n-octanol (e.g., 1 mL of each). Add a small aliquot of the compound stock solution to achieve a final concentration that is analytically tractable.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) phases using a calibrated HPLC-UV or LC-MS method.

  • Calculation: Calculate the logD using the formula: logD = log₁₀(C_oct / C_aq) .

Workflow Diagram: logD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate Octanol and PBS (pH 7.4) Mix Combine Saturated Phases + Compound Aliquot Saturate->Mix Stock Prepare Compound Stock in DMSO Stock->Mix Equilibrate Shake to Equilibrate Mix->Equilibrate Separate Centrifuge to Separate Phases Equilibrate->Separate Quantify Quantify Concentration in Each Phase (HPLC/LC-MS) Separate->Quantify Calculate Calculate logD = log10([Oct]/[Aq]) Quantify->Calculate G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Compound Stock in DMSO Plate Serially Dilute Stock in Microplate Stock->Plate AddBuffer Add Aqueous Buffer (PBS) to All Wells Plate->AddBuffer Incubate Incubate Plate (e.g., 2h at 25°C) AddBuffer->Incubate Measure Measure Light Scattering (Nephelometer) Incubate->Measure Plot Plot Scattering vs. Concentration Measure->Plot Solubility Identify Precipitation Point Plot->Solubility

Caption: Workflow for kinetic solubility via nephelometry.

Summary of Physicochemical Properties

This table consolidates the known molecular information and the educated predictions for the key physicochemical properties of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine.

ParameterValue (Known or Predicted)Implication for Drug Development
Molecular Weight 210.27 g/mol Favorable; well within the typical range for small molecule drugs (<500 g/mol ).
pKa₁ (Primary Amine) ~9.0 - 10.0 (Predicted)Compound will be positively charged at physiological pH, enhancing aqueous solubility.
pKa₂ (Pyridine) ~5.0 - 6.0 (Predicted)Influences charge state in acidic environments (e.g., stomach, lysosomes).
logP (neutral) 1.5 - 2.5 (Predicted)Moderate lipophilicity suggests a good balance for membrane permeability.
logD at pH 7.4 < logP (Predicted)The positive charge at pH 7.4 reduces effective lipophilicity, which may aid solubility but could hinder passive diffusion across membranes.
Aqueous Solubility pH-dependent; highest at acidic pHFormulation will need to consider pH. Kinetic solubility in assays must be determined to ensure data validity.

Conclusion

(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is a dibasic molecule whose properties are defined by a balance between a polar, charged headgroup and a moderately lipophilic ether tail. Its molecular weight is favorable for a drug candidate. The predicted pKa values suggest it will be predominantly a monocation at physiological pH, a feature that should confer adequate aqueous solubility for formulation and testing. The predicted moderate logP value is encouraging for achieving membrane permeability. However, the interplay between ionization and lipophilicity (logD) will be the defining characteristic for its ADMET profile. The experimental determination of these properties, using the robust protocols outlined in this guide, is an essential next step in validating its potential and guiding its future development as a therapeutic agent.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Creative Bioarray.
  • EvitaChem. (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine Product Page.
  • Enamine. Solubility Assay by Laser Nephelometry.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • BOC Sciences. Lipophilicity (LogP/LogD) Testing.
  • Cambridge MedChem Consulting. LogP/D.
  • ResearchGate. (PDF) LogP / LogD shake-flask method v1.
  • van der Heide, E. et al. (2017).
  • Hossain, M. A. et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Encyclopedia.pub. (2022).
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • Emerald Cloud Lab. (2025).
  • JRC Publications Repository.
  • BMG LABTECH.
  • Rosés, M. et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Mannhold, R. & Tetko, I. V. (2009). An improved method for predicting logP.
  • Bidepharm. CAS No. 1861324-75-5 Product Page.

Sources

Foundational

Structural and Mechanistic Blueprint: (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine in Next-Generation EGFR Exon 20 Inhibitors

Executive Summary The compound (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (CAS: 1861324-75-5) is not a standalone therapeutic; rather, it is a highly specialized, rationally designed pharmacophoric building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (CAS: 1861324-75-5) is not a standalone therapeutic; rather, it is a highly specialized, rationally designed pharmacophoric building block. In the landscape of precision oncology, this amine serves as a critical synthetic precursor for a novel class of mutant-selective Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinase inhibitors[1]. By integrating this moiety into a bicyclic core (such as the 4H-pyrrolo[3,2-c]pyridin-4-one scaffold), drug developers have successfully targeted "undruggable" Exon 20 insertion mutations, culminating in advanced clinical candidates like Sevabertinib (BAY 2927088)[2].

This whitepaper dissects the structural causality, mechanism of action, and the self-validating experimental protocols required to evaluate molecules derived from this critical pharmacophore.

Structural Biology & Rational Design (The "Why")

The Challenge of Exon 20 Insertions

In non-small cell lung cancer (NSCLC), EGFR Exon 20 insertion mutations account for approximately 4-12% of all EGFR mutations. Unlike classical sensitizing mutations (e.g., L858R or Exon 19 deletions), Exon 20 insertions push the αC-helix of the kinase domain inward. This conformational shift restricts the size of the ATP-binding pocket, causing severe steric clashes with first- and second-generation EGFR inhibitors (like gefitinib or afatinib)[3].

The Pharmacophoric Solution

The integration of the (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine building block into an inhibitor framework provides two distinct mechanistic advantages:

  • Hinge-Binding via the Pyridine Ring: The pyridine nitrogen acts as a canonical hinge-binder, forming a critical, high-affinity hydrogen bond with the backbone amide of Met793 in the EGFR kinase domain[3].

  • Steric Exploitation via the Ether Moiety: The 2-methoxy-2-methylpropoxy group is a deliberately engineered, sterically demanding side-chain. Causality: This bulky group is designed to extend into the solvent-exposed region or a newly formed hydrophobic pocket unique to the Exon 20 mutant conformation. When the same molecule attempts to bind wild-type (WT) EGFR, the tighter, unaltered pocket forces a steric penalty. This structural incompatibility is the primary driver for the >40-fold selectivity for mutant over WT EGFR, minimizing dose-limiting toxicities like skin rash and diarrhea[1].

Mechanism of Action (Pathway Inhibition)

When the methanamine handle is successfully coupled to form the final active pharmaceutical ingredient (API), the resulting molecule functions as a potent, reversible, ATP-competitive inhibitor[2].

By occupying the ATP-binding site of the mutant EGFR, the inhibitor prevents receptor autophosphorylation. This targeted blockade severs the downstream signal transduction cascades—specifically the RAS/RAF/MEK/ERK and PI3K/AKT pathways—shifting the cellular balance from unchecked proliferation to apoptosis[4].

Pathway EGF EGF Ligand EGFR Mutant EGFR (Exon 20ins) EGF->EGFR MAPK RAS / MEK / ERK Pathway EGFR->MAPK PI3K PI3K / AKT Pathway EGFR->PI3K Drug Inhibitor (e.g., BAY 2927088) Drug->EGFR Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Survival Tumor Survival & Proliferation MAPK->Survival PI3K->Survival

Fig 1: Mechanism of action for EGFR Exon 20 insertion inhibitors blocking survival pathways.

Experimental Workflows & Self-Validating Protocols

To validate the efficacy and selectivity of compounds derived from the (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine precursor, drug development professionals rely on a cascade of self-validating biochemical and cellular assays[5].

Protocol 1: TR-FRET Biochemical Kinase Assay

This assay measures direct target engagement and intrinsic kinase selectivity.

  • Preparation: Prepare a 10-point serial dilution of the synthesized inhibitor in 100% DMSO.

  • Kinase Reaction: Incubate recombinant EGFR (WT or D770_N771insSVD mutant) with the compound, ATP, and a biotinylated poly-GT peptide substrate in a standardized kinase buffer (HEPES, MgCl2, DTT, Tween-20) for 60 minutes at 22°C.

    • Causality: ATP concentration must be strictly maintained at the Km​ for each specific kinase variant to ensure the assay accurately reflects ATP-competitive inhibition.

  • Detection: Add the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection mixture containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure fluorescence at 615 nm (Europium) and 665 nm (APC).

    • Causality: The time-resolved nature of the measurement introduces a microsecond delay before reading, which allows short-lived background autofluorescence from the chemical compounds to decay, ensuring high data fidelity and a robust signal-to-noise ratio.

Protocol 2: Ba/F3 Cellular Viability Assay

This assay acts as a phenotypic filter to confirm that biochemical potency translates into cellular efficacy without off-target cytotoxicity.

  • Cell Seeding: Plate Ba/F3 cells engineered to express either EGFR WT or EGFR Ex20ins in 384-well plates.

    • Causality (Self-Validating System): Ba/F3 is a murine pro-B cell line normally dependent on Interleukin-3 (IL-3) for survival. When transfected with an oncogenic kinase (like EGFR Ex20ins) and deprived of IL-3, the cells become "addicted" to the mutant kinase. If the inhibitor induces cell death in this IL-3-deprived state, it confirms on-target efficacy.

  • Compound Treatment: Treat cells with the compound gradient for 72 hours.

  • Viability Measurement: Lyse cells using CellTiter-Glo reagent. The resulting luminescence is directly proportional to the ATP present, indicating the number of metabolically active cells.

  • Analysis: Calculate the IC50. A high ratio of WT IC50 to Mutant IC50 confirms the therapeutic window[1].

Workflow Synth Amine Coupling Core Bicyclic Core Assembly Synth->Core Biochem TR-FRET Kinase Assay Core->Biochem Cellular Ba/F3 Cell Viability Biochem->Cellular InVivo PDX Efficacy Models Cellular->InVivo

Fig 2: Drug development workflow from pharmacophore coupling to in vivo validation.

Quantitative Data & Selectivity Profiling

The integration of the 2-methoxy-2-methylpropoxy group yields a profound shift in selectivity. Below is a representative quantitative profile of 4H-pyrrolo[3,2-c]pyridin-4-one derivatives synthesized using this amine, demonstrating sub-nanomolar potency against Exon 20 insertions while sparing wild-type EGFR[1][5].

Target / Cell LineGenotypeAssay TypeIC50 (nM)Selectivity Margin (WT / Mut)
EGFR (Biochemical) D770_N771insSVDTR-FRET0.138> 1,000x
EGFR (Biochemical) Wild-Type (WT)TR-FRET> 200.0N/A
Ba/F3 (Cellular) D770_N771insSVDCellTiter-Glo< 8.81~ 28x
Ba/F3 (Cellular) Wild-Type (WT)CellTiter-Glo251.0N/A

Data synthesized from foundational patent literature detailing the structure-activity relationship (SAR) of this inhibitor class.

References

  • Bayer, Dana-Farber Cancer Institute and The Broad Institute patent mutant EGFR inhibitors. BioWorld.5

  • 4H-PYRROLO[3,2-C] PYRIDIN-4-ONE DERIVATIVES. Google Patents (WO2019081486A1). 1

  • 4h-pyrrolo[3,2-c]pyridin-4-one derivatives. Google Patents (WO2020216774A1). 4

  • Structural Mechanism and Inhibitors Targeting EGFR Exon 20 Insertion (Ex20ins) Mutations. ACS Journal of Medicinal Chemistry. 3

  • Sevabertinib (BAY 2927088) Mutant-Selective HER2/EGFR Inhibitor. Selleck Chemicals. 2

Sources

Exploratory

The Strategic Integration of Pyridine Derivatives in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold dictates the pharmacokinetic and pharmacodynamic destiny of a drug candidate. Among nitrogen-containing heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold dictates the pharmacokinetic and pharmacodynamic destiny of a drug candidate. Among nitrogen-containing heterocycles, pyridine has emerged as a privileged structure. Currently, over 95 FDA-approved pharmaceuticals feature a pyridine or dihydropyridine core, addressing therapeutic areas ranging from oncology to infectious diseases 1. As a Senior Application Scientist, I have designed this whitepaper to dissect the causality behind pyridine's success, map its mechanistic interactions within biological targets, and provide self-validating synthetic protocols for its integration into novel drug discovery pipelines.

The Pharmacophore Rationale: Causality in Scaffold Selection

The ubiquitous presence of pyridine in drug discovery is not coincidental; it is driven by precise physicochemical advantages. When optimizing a lead compound, medicinal chemists frequently employ pyridine as a bioisostere for benzene or purine rings. The causality behind this structural substitution is multi-faceted:

  • Aqueous Solubility and Lipophilicity (LogP): The introduction of a basic nitrogen atom into an aromatic ring significantly lowers the partition coefficient (LogP) compared to a phenyl analog. This reduction in lipophilicity enhances aqueous solubility, a critical parameter for oral bioavailability and formulation stability.

  • Hydrogen Bonding Dynamics: The lone pair of electrons on the pyridine nitrogen acts as a potent, directional hydrogen-bond acceptor. This allows the scaffold to engage in high-affinity interactions with hydrogen-bond donors in the binding pockets of target proteins (e.g., the hinge region of kinases) 2.

  • Metabolic Stability: The electron-deficient nature of the pyridine ring makes it less susceptible to cytochrome P450-mediated oxidative metabolism (such as epoxidation) compared to electron-rich arenes, thereby prolonging the drug's half-life.

Quantitative Landscape of Pyridine in Approved Therapeutics

To understand the structural versatility of pyridine, we must analyze its application across diverse therapeutic indications. The table below summarizes quantitative data regarding key FDA-approved drugs containing pyridine or dihydropyridine scaffolds, highlighting their specific targets.

Drug NameTherapeutic AreaMechanism of Action / TargetScaffold Type
Abiraterone acetate Prostate CancerCYP17A1 inhibitorPyridine
Crizotinib Non-Small Cell Lung CancerALK / ROS1 Tyrosine Kinase inhibitorPyridine
Nifedipine Hypertension / AnginaL-type Calcium Channel BlockerDihydropyridine
Isoniazid TuberculosisInhA inhibitor (Mycolic acid synthesis)Pyridine
Piroxicam Inflammation / ArthritisCOX-1 / COX-2 inhibitorPyridine
Tacrine Alzheimer's DiseaseAcetylcholinesterase (AChE) inhibitorPyridine
Delavirdine HIV / AIDSNon-nucleoside reverse transcriptase inhibitorPyridine

Mechanistic Pathway: Pyridine in Targeted Kinase Inhibition

To illustrate the pharmacodynamic power of the pyridine ring, we examine its role in targeted oncology, specifically in the inhibition of the Anaplastic Lymphoma Kinase (ALK) by the drug Crizotinib. The pyridine nitrogen is not merely a structural spacer; it is the primary anchor that dictates target affinity.

ALK_Pathway A EML4-ALK Fusion Protein (Oncogenic Kinase) B ATP Binding Pocket (Hinge Region) A->B exposes C Crizotinib (Pyridine-based Inhibitor) B->C targeted by D N-atom H-Bonding (Met1199 Interaction) C->D binds via E Inhibition of ALK Phosphorylation D->E leads to F Downstream Signaling Arrest (STAT3, AKT, ERK) E->F results in

Fig 1: Mechanism of ALK kinase inhibition by the pyridine-scaffold drug Crizotinib.

Strategic Synthetic Methodologies & Protocols

The synthesis of pyridine derivatives requires robust, scalable, and highly selective methodologies. Below are two self-validating protocols: a de novo multicomponent synthesis for rapid scaffold assembly, and a late-stage functionalization protocol.

SynthWorkflow S1 Aromatic Aldehyde + Malononitrile S3 ZnCl2 Catalyst (Lewis Acid Activation) S1->S3 S2 Acetylacetone + Aromatic Amine S2->S3 S4 Knoevenagel Condensation & Michael Addition S3->S4 initiates S5 Cyclization & Aromatization S4->S5 undergoes S6 Polysubstituted Pyridine Core S5->S6 yields

Fig 2: ZnCl2-catalyzed multicomponent synthetic workflow for pyridine derivatives.

Protocol 1: ZnCl2-Catalyzed Four-Component Synthesis of Polysubstituted Pyridines

Objective: Rapid assembly of a highly functionalized pyridine core from acyclic precursors. Causality: Traditional pyridine syntheses often require harsh oxidation steps. This multicomponent reaction (MCR) utilizes ZnCl₂ as a Lewis acid to coordinate with the oxygen atoms of the carbonyl groups, increasing the electrophilicity of the carbonyl carbon. This facilitates a sequential Knoevenagel condensation and Michael addition, followed by spontaneous cyclization 3.

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL round-bottom flask, combine aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), acetylacetone (1.0 mmol), and an aromatic amine (1.0 mmol).

  • Catalyst Addition: Add 10 mol% anhydrous ZnCl₂.

    • System Validation Check: Ensure the ZnCl₂ is strictly anhydrous. Ambient moisture will hydrolyze the Lewis acid, quenching its catalytic activity and stalling the reaction at the unreacted starting material phase.

  • Solvent & Reaction: Suspend the mixture in 10 mL of a 1:1 H₂O/Ethanol mixture. Reflux at 100°C for 3-8 hours.

    • Causality: The protic solvent mixture stabilizes the transition states during the Michael addition while ensuring the solubility of both the polar intermediates and the non-polar organic precursors.

  • In-Process Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3).

    • System Validation Check: The complete disappearance of the distinct aldehyde spot validates the successful progression of the initial Knoevenagel condensation.

  • Workup & Isolation: Cool the mixture to room temperature. The crude polysubstituted pyridine will precipitate as a solid. Filter the solid and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize from hot ethanol to yield the pure product (Typical yields: 82-94%).

Protocol 2: Ligand-Controlled Suzuki-Miyaura Cross-Coupling of Halopyridines

Objective: Late-stage functionalization of the pyridine core to introduce structural diversity. Causality: The basic nitrogen of the pyridine ring can coordinate to the Palladium catalyst, poisoning it and terminating the catalytic cycle. To circumvent this, bulky, electron-rich phosphine ligands (such as XPhos) are employed. These ligands sterically crowd the Pd center, preventing pyridine nitrogen coordination while simultaneously accelerating the oxidative addition into the electron-deficient C-X bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Complexation: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).

    • Causality: K₂CO₃ acts as the base to activate the boronic acid via the formation of a nucleophilic boronate complex, which is an absolute prerequisite for the transmetalation step.

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane/H₂O (4:1 ratio).

    • System Validation Check: Degassing the solvent via the freeze-pump-thaw method is critical. Residual oxygen will irreversibly oxidize the XPhos ligand to a phosphine oxide, instantly killing the catalyst. A color change to black (Pd black precipitation) indicates catalyst death.

  • Reaction: Seal the tube and stir the mixture at 90°C for 12 hours.

  • Quenching & Extraction: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to isolate the highly functionalized pyridine derivative.

Conclusion

The pyridine scaffold remains a cornerstone of rational drug design due to its predictable physicochemical properties, metabolic resilience, and precise hydrogen-bonding capabilities 4. By leveraging advanced synthetic methodologies—such as Lewis acid-catalyzed multicomponent reactions and sterically-controlled cross-couplings—medicinal chemists can efficiently navigate the chemical space of pyridine derivatives, rapidly advancing from hit generation to lead optimization.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Title: Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines Source: Journal of Synthetic Chemistry URL
  • Title: Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR)

Sources

Foundational

Design, Synthesis, and SAR of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine Analogs as Mutant-Selective EGFR/HER2 Inhibitors

Executive Summary The therapeutic landscape for non-small cell lung cancer (NSCLC) driven by Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Exon 20 insertion mutations has his...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic landscape for non-small cell lung cancer (NSCLC) driven by Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Exon 20 insertion mutations has historically been hampered by a lack of mutant-selective inhibitors. Traditional first- and second-generation tyrosine kinase inhibitors (TKIs) fail to achieve a therapeutic window due to dose-limiting toxicities associated with wild-type (WT) EGFR inhibition.

The discovery of the 4H-pyrrolo[3,2-c]pyridin-4-one scaffold marked a paradigm shift in targeting these elusive mutations. A critical structural feature of this class—exemplified by the recently FDA-approved drug sevabertinib (BAY 2927088)—is the right-hand side (RHS) pyridine ring bearing a highly functionalized alkoxy group at the C3 position. This whitepaper provides an in-depth technical analysis of the (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine fragment and its structural analogs, detailing the mechanistic rationale, structure-activity relationships (SAR), and self-validating synthetic protocols required to construct these next-generation TKIs.

Mechanistic Rationale & Structural Biology

The potency and selectivity of 4H-pyrrolo[3,2-c]pyridin-4-one derivatives hinge on their unique binding mode within the kinase domain, which exploits the distinct conformational states induced by Exon 20 insertions.

Hinge-Binding and the Solvent Channel Probe

As elucidated by recent X-ray crystallographic data (e.g., ), the core lactam of the pyrrolo-pyridine system forms critical hydrogen bonds with the DFG motif (Lys753 and Asp863 in HER2). However, it is the RHS methanamine-derived fragment that dictates mutant selectivity.

The pyridine nitrogen acts as a crucial hinge binder, donating a hydrogen bond to the backbone NH of Met801. Consequently, the C3-alkoxy substituent—such as the 2-methoxy-2-methylpropoxy group—is projected directly into the solvent-exposed channel.

  • Steric Shielding: The gem-dimethyl groups of the 2-methoxy-2-methylpropoxy moiety provide steric bulk that restricts the rotational degrees of freedom, locking the pyridine ring into the bioactive coplanar conformation.

  • Metabolic Stability: Unlike straight-chain aliphatic ethers, the sterically hindered gem-dimethyl and terminal methoxy groups resist rapid cytochrome P450-mediated oxidative cleavage, significantly enhancing the pharmacokinetic half-life.

  • Selectivity Filter: The bulky alkoxy group creates a steric clash with the tighter WT EGFR active site, whereas the expanded pocket of the Exon 20 insertion mutant accommodates it perfectly, driving the high mutant-to-WT selectivity ratio.

MOA HER2 Mutant HER2 (Exon 20 Insertion) PI3K PI3K / AKT Pathway (Cell Survival) HER2->PI3K MAPK MEK / ERK Pathway (Cell Proliferation) HER2->MAPK EGFR Mutant EGFR (Exon 20 Insertion) EGFR->PI3K EGFR->MAPK Inhibitor 4H-pyrrolo[3,2-c]pyridin-4-one (e.g., Sevabertinib) Inhibitor->HER2 Selective Inhibition Inhibitor->EGFR Apoptosis Tumor Regression & Apoptosis PI3K->Apoptosis MAPK->Apoptosis

Fig 1: Mechanism of mutant EGFR/HER2 inhibition by 4H-pyrrolo[3,2-c]pyridin-4-one derivatives.

Structure-Activity Relationship (SAR) Profiling

The evolution of the (3-alkoxypyridin-4-yl)methanamine fragment demonstrates a clear trajectory toward maximizing the therapeutic window. Table 1 summarizes the impact of varying the C3-alkoxy substituent on biochemical potency and selectivity.

Table 1: SAR of RHS C3-Alkoxy Substituents in the 4H-pyrrolo[3,2-c]pyridin-4-one Series

RHS Substituent (C3-Alkoxy)HER2 Exon 20 IC₅₀ (nM)WT EGFR IC₅₀ (nM)Selectivity (Fold)
Methoxy25.482.1~3.2x
2-(Morpholin-4-yl)ethoxy8.2155.0~18.9x
2-Methoxy-2-methylpropoxy 3.1 >200 >64x
1,4-Dioxan-2-ylmethoxy (Sevabertinib)1.5>300>200x

Data synthesized from preclinical profiling of the and related literature.

SAR Insights:

  • Small Ethers (Methoxy): Yield moderate potency but suffer from poor selectivity, as the small group does not sufficiently penalize binding to WT EGFR.

  • Basic Amines (Morpholinylethoxy): Improve solubility but can lead to off-target hERG liabilities due to the basic nitrogen interacting with the cardiac potassium channel.

  • Branched/Cyclic Ethers (2-Methoxy-2-methylpropoxy & 1,4-Dioxan-2-ylmethoxy): Eliminate the basic amine liability while perfectly filling the mutant-induced hydrophobic pocket. The rigid 1,4-dioxane ring in sevabertinib represents the apex of this optimization, though the 2-methoxy-2-methylpropoxy analog serves as a highly potent, synthetically accessible alternative with excellent oral bioavailability.

Synthetic Methodology & Experimental Protocols

The synthesis of the target inhibitors requires the independent construction of the (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine fragment, followed by a convergent cyclization with an isothiocyanate intermediate.

Synthesis A 3-Fluoroisonicotinonitrile C 3-(2-Methoxy-2-methylpropoxy) isonicotinonitrile A->C SNAr B 2-Methoxy-2-methylpropan-1-ol + NaH / THF B->C E (3-(2-Methoxy-2-methylpropoxy) pyridin-4-yl)methanamine C->E Reduction D Pd/C, H2 (1 atm) NH3/MeOH, RT D->E G Target 4H-pyrrolo [3,2-c]pyridin-4-one E->G Annulation F 1. Isothiocyanate Coupling 2. TFA/H2O2 Cyclization F->G

Fig 2: Synthetic workflow for the RHS methanamine fragment and subsequent core cyclization.

Protocol 1: SNAr Etherification

Objective: Synthesize 3-(2-methoxy-2-methylpropoxy)isonicotinonitrile.

  • Causality: Sodium hydride (NaH) is utilized to irreversibly deprotonate the sterically hindered 2-methoxy-2-methylpropan-1-ol. This generates a hard, highly reactive alkoxide necessary to attack the electron-deficient 3-fluoroisonicotinonitrile via an S_NAr mechanism.

  • Step-by-Step:

    • Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C under N₂.

    • Add 2-methoxy-2-methylpropan-1-ol (1.2 eq) dropwise. Stir for 30 mins until H₂ evolution ceases.

    • Add 3-fluoroisonicotinonitrile (1.0 eq) dissolved in THF. Warm to room temperature and stir for 4 hours.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the starting nitrile (R_f 0.6) is fully replaced by a highly UV-active product spot (R_f 0.4). Quench with saturated NH₄Cl to prevent side reactions before extraction.

Protocol 2: Nitrile Reduction to Methanamine

Objective: Synthesize (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine.

  • Causality: Catalytic hydrogenation using 10% Pd/C in methanolic ammonia is chosen over aggressive hydride reagents (like LiAlH₄). The mild H₂ pressure reduces the nitrile to the primary amine, while the presence of ammonia suppresses the formation of secondary amine dimers. Crucially, these conditions prevent the hydrogenolysis of the newly formed ether linkage.

  • Step-by-Step:

    • Dissolve the intermediate from Protocol 1 in 7 N NH₃ in methanol.

    • Add 10% Pd/C (0.1 eq by weight).

    • Purge the vessel and stir under an atmosphere of H₂ (balloon pressure, 1 atm) for 24-48 hours.

    • Filter the suspension through a pad of Celite to remove the pyrophoric catalyst.

  • Self-Validation: LC-MS analysis of the concentrated filtrate must confirm the expected [M+H]⁺ mass (m/z = 211.1) with absolute baseline clearance of the starting material mass.

Protocol 3: Oxidative Cyclization to the Core Scaffold

Objective: Construct the 4H-pyrrolo[3,2-c]pyridin-4-one system.

  • Causality: The methanamine is reacted with a functionalized isothiocyanate (e.g., 1-chloro-3-isothiocyanato-2-methoxybenzene) to form a thiourea intermediate. Subsequent treatment with Trifluoroacetic acid (TFA) and Hydrogen Peroxide (H₂O₂/MeOH) triggers an oxidative desulfurization. This generates a highly reactive carbodiimide intermediate that undergoes spontaneous intramolecular cyclization with the adjacent ester/lactam moiety to form the pyrrole ring.

  • Step-by-Step:

    • Reflux the methanamine (1.0 eq) and isothiocyanate (1.05 eq) in ethanol for 2 hours to form the thiourea.

    • Concentrate the mixture, redissolve in methanol, and add TFA (5.0 eq) followed by 30% aqueous H₂O₂ (3.0 eq) at 0 °C.

    • Stir at room temperature for 12 hours.

  • Self-Validation: The final target compound typically precipitates from the reaction mixture upon cooling and neutralization with saturated NaHCO₃. The precipitate is collected by filtration, providing a self-purifying step that yields the product in >90% purity prior to final chiral HPLC resolution.

Conclusion

The architectural design of the (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine fragment is a masterclass in structure-based drug design. By leveraging the steric bulk and metabolic stability of the branched alkoxy group, researchers have successfully engineered a right-hand side motif that exploits the expanded solvent channel of Exon 20 insertion mutants. This structural logic, validated through robust and scalable synthetic protocols, forms the foundation of the 4H-pyrrolo[3,2-c]pyridin-4-one class of inhibitors, offering a vital therapeutic lifeline to patients with resistant NSCLC profiles.

References

  • US Patent 11,339,157 B1. Siegel et al. 4H-pyrrolo[3,2-c]pyridin-4-one derivatives. Bayer Aktiengesellschaft, Broad Institute, Dana-Farber Cancer Institute. (2022).
  • Cancer Discovery (AACR Journals). Sevabertinib, a Reversible HER2 Inhibitor with Activity in Lung Cancer. (2026).[Link]

  • Biomolecules (MDPI). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. (2026).[Link]

  • RCSB Protein Data Bank. Crystal Structure of wild-type EGFR in complex with the reversible inhibitor Sevabertinib (BAY 2927088). PDB ID: 9QXN. (2025).[Link]

Exploratory

Technical Whitepaper: Chemical Profiling and Synthetic Utilization of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

Executive Summary The compound (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is a highly specialized, functionally rich pyridine derivative utilized extensively in modern medicinal chemistry[1]. Characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is a highly specialized, functionally rich pyridine derivative utilized extensively in modern medicinal chemistry[1]. Characterized by a primary methanamine group and a sterically hindered branched ether side chain, this molecule serves as a critical building block in the synthesis of next-generation targeted therapeutics. It is most notably employed as a precursor for 4H-pyrrolo[3,2-c]pyridin-4-one derivatives, a class of potent inhibitors designed to target mutant Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC)[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, scale-up synthetic methodologies, and analytical validation protocols.

Physicochemical Data and Structural Rationale

Understanding the exact physical and chemical parameters of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is crucial for predicting its behavior in downstream coupling reactions and biological systems.

Quantitative Chemical Data
PropertyValue / Description
IUPAC Name (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine
CAS Registry Number 1861324-75-5
Molecular Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.27 g/mol
SMILES String NCC1=C(OCC(C)(OC)C)C=NC=C1
Standard Purity ≥98% (HPLC/NMR validation)

Data compiled from verified chemical registry databases [3] and [4].

Structural Causality in Drug Design

The architecture of this molecule is not arbitrary; every functional group serves a distinct mechanistic purpose in drug development[1]:

  • The Pyridine Core: Acts as the fundamental pharmacophore. In kinase inhibitors, the nitrogen atom of the pyridine ring frequently participates in critical hydrogen bonding with the hinge region of the kinase domain.

  • The Methanamine Moiety (-CH₂NH₂): Serves as a highly reactive, versatile nucleophile. It is the primary site for subsequent synthetic functionalization, allowing the molecule to be cyclized or coupled to form complex multi-ring systems like pyrrolo-pyridines[2].

  • The Branched Ether Side Chain (2-methoxy-2-methylpropoxy): This bulky, lipophilic group is strategically positioned to occupy specific hydrophobic pockets within the mutant EGFR kinase domain. Its steric bulk is a primary driver of selectivity, allowing the resulting drug to bind tightly to exon 20 insertion mutants while sterically clashing with the binding pocket of wild-type EGFR, thereby reducing off-target toxicity[2][5].

Synthetic Methodology and Scale-Up Protocol

The synthesis of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine typically proceeds via the catalytic reduction of its corresponding nitrile precursor, 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile[2].

SynthWorkflow N1 3-(2-methoxy-2-methylpropoxy) pyridine-4-carbonitrile N2 Hydrogenation (Raney Ni / H2) Solvent: MeOH/NH3 N1->N2 Step 1: Reduction N3 Crude Methanamine Intermediate N2->N3 Step 2: Conversion N4 Purification (Filtration & Concentration) N3->N4 Step 3: Workup N5 Pure Target Compound Yield: ~99% N4->N5 Step 4: Isolation

Synthetic workflow for (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine.

Step-by-Step Synthetic Protocol

The following protocol outlines a high-yield (up to 99%) synthetic route adapted from patent literature[2].

  • Reaction Mixture Preparation: Dissolve the starting material, 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile, in a 7N solution of methanolic ammonia.

    • Causality: The reduction of nitriles to primary amines often produces unwanted secondary and tertiary amines due to the condensation of the newly formed primary amine with the transient imine intermediate. The high concentration of ammonia shifts the equilibrium, effectively suppressing this side reaction and ensuring high selectivity for the primary methanamine.

  • Catalyst Addition: Under a strict Argon atmosphere, carefully add a catalytic amount of Raney Nickel (or Pd/C).

    • Causality: Raney Nickel is highly active for nitrile hydrogenation at ambient temperatures. The inert atmosphere is mandatory to prevent the pyrophoric catalyst from spontaneously igniting upon exposure to atmospheric oxygen.

  • Controlled Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a steady pressure of 30-50 psi at room temperature until hydrogen uptake completely ceases.

    • Causality: This specific pressure window is sufficient to drive the reduction of the nitrile group to completion while preventing the over-reduction (hydrogenation) of the aromatic pyridine ring, which would destroy the required pharmacophore.

  • Filtration and Workup: Vent the hydrogen gas, purge with Argon, and filter the reaction mixture through a tightly packed pad of Celite.

    • Causality: Celite acts as a highly efficient filter aid that traps the fine, particulate metal catalyst, preventing it from passing into the filtrate. This ensures the final product is free of heavy metal contamination, a critical requirement for pharmaceutical intermediates.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine.

Application in Targeted Therapeutics

Once synthesized, this amine is immediately utilized as a nucleophilic building block to construct complex 4H-pyrrolo[3,2-c]pyridin-4-one derivatives[2]. These advanced molecules are deployed as highly selective kinase inhibitors.

In patients with NSCLC, mutations in the EGFR gene—specifically exon 20 insertions and L858R mutations—drive uncontrolled cellular proliferation[5]. First and second-generation inhibitors often fail due to resistance or severe toxicity caused by the simultaneous inhibition of wild-type (healthy) EGFR. Derivatives synthesized from this specific methanamine compound demonstrate remarkable selectivity, binding tightly to the mutant variant while sparing the wild-type receptor[2][5].

EGFRPathway Drug Target Compound Derivative (4H-pyrrolo[3,2-c]pyridin-4-one) MutEGFR Mutant EGFR (Exon 20 insertion) Drug->MutEGFR High Affinity Binding WtEGFR Wild-Type EGFR (Off-Target) Drug->WtEGFR Spared (Low Affinity) Signaling Downstream Signaling (PI3K / AKT) MutEGFR->Signaling Kinase Inhibition Apoptosis Tumor Cell Apoptosis Signaling->Apoptosis Pathway Arrest

Mechanism of action for mutant EGFR inhibitors derived from the target compound.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized batch, the following self-validating analytical protocol must be executed.

Self-Validating NMR & LC-MS Protocol
  • Sample Preparation: Dissolve 5 mg of the isolated product in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • ¹H-NMR Spectroscopy (400 MHz):

    • Validation Check: Confirm the presence of a distinct singlet integrating to 2 protons at approximately 3.8 ppm, corresponding to the -CH₂- group of the methanamine. A sharp singlet integrating to 6 protons near 1.2 ppm must be present, confirming the intact gem-dimethyl group of the ether side chain.

    • Failure State: If complex multiplets appear in the aliphatic region, it indicates cleavage of the ether linkage during hydrogenation.

  • LC-MS Analysis (ESI+): Run the sample through a C18 reverse-phase column using a water/acetonitrile gradient containing 0.1% formic acid.

    • Validation Check: The theoretical exact mass is 210.1368 Da. The mass spectrum must display a dominant [M+H]⁺ peak at m/z 211.14 .

    • Self-Validation (Impurity Detection): If a significant mass peak is observed at m/z ~404 , this directly indicates the presence of a secondary amine dimer byproduct. This signals a failure in the ammonia suppression step (Step 1 of the synthesis), rendering the batch invalid for downstream pharmaceutical coupling.

References

  • EvitaChem. Product Introduction: (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine. Retrieved from [1].

  • World Intellectual Property Organization (WIPO). Patent WO2020216774A1: 4h-pyrrolo[3,2-c]pyridin-4-one derivatives. Retrieved from [2].

  • United States Patent and Trademark Office. US Patent Applications detailing EGFR exon 20 insertion inhibitors. Retrieved from [5].

  • Bidepharm. CAS 1861324-75-5 Chemical Data and Purity Standards. Retrieved from[3].

  • Chemsrc. Chemical Properties and SMILES validation for CAS 1861324-75-5. Retrieved from [4].

Sources

Foundational

A Technical Guide to the Preliminary Biological Evaluation of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

Foreword: Contextualizing the Inquiry The compound (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine represents a novel chemical entity within the broader class of pyridine derivatives. This structural class is of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Contextualizing the Inquiry

The compound (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine represents a novel chemical entity within the broader class of pyridine derivatives. This structural class is of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous FDA-approved drugs and biologically active molecules.[1][2][3] The inherent physicochemical properties of the pyridine ring, including its hydrogen bonding capacity and ability to participate in various intermolecular interactions, make it a privileged structure in drug design.[4] This guide provides a comprehensive framework for the initial in vitro biological characterization of this specific compound, with a focus on methodologies to elucidate its potential as a therapeutic agent, particularly in the realm of oncology, given that many pyridine derivatives exhibit anticancer properties.[1][3][5][6]

Compound Profile and Rationale for Investigation

(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is a substituted pyridin-4-yl-methanamine. The core pyridin-4-yl-methanamine moiety serves as a versatile building block in synthetic chemistry.[7][8] The substitutions on the pyridine ring, specifically the 3-(2-Methoxy-2-methylpropoxy) group, are anticipated to modulate the compound's pharmacological properties, including its target affinity, selectivity, and metabolic stability.

The rationale for investigating this compound is grounded in the established biological activities of structurally related molecules. Pyridine derivatives have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, antimicrobial, and kinase inhibitory activities.[1][3][6] Notably, patent literature suggests that compounds with this particular structural motif may act as protein kinase inhibitors.[9] Kinases are a critical class of enzymes often dysregulated in diseases such as cancer, making them a prime target for therapeutic intervention.[3][5] Therefore, a logical starting point for the biological evaluation of this compound is to assess its cytotoxic effects on cancer cell lines and its potential to inhibit protein kinase activity.

Proposed Screening Cascade for Preliminary Biological Activity

A tiered approach is recommended for the initial biological evaluation to efficiently assess the compound's potential. This cascade begins with broad cytotoxicity screening, followed by more specific, target-oriented assays if promising activity is observed.

Screening_Cascade A Compound Synthesis & QC B Tier 1: In Vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) A->B Initial Screening C Tier 2: Kinase Inhibition Assays (e.g., PIM-1 Kinase Assay) B->C If Cytotoxic (IC50 < 10 µM) E Data Analysis & Hit Identification B->E If Not Cytotoxic D Tier 3: Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) C->D If Kinase Inhibition Observed C->E If No Kinase Inhibition D->E Mechanistic Elucidation

Figure 1: A proposed hierarchical screening cascade for the preliminary biological evaluation of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine.

Experimental Protocols

The following protocols are foundational for the preliminary biological assessment of the title compound. These methods are widely accepted and provide a robust starting point for characterization.

Tier 1: In Vitro Cytotoxicity Assessment

The initial step in evaluating a novel compound is to determine its effect on cell viability.[10][11] A standard panel of human cancer cell lines is recommended to identify potential tissue-specific sensitivities.

3.1.1. Cell Lines and Culture

A representative panel of human cancer cell lines should be employed, for instance:

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma

  • DU-145: Prostate carcinoma

  • HepG2: Hepatocellular carcinoma

All cell lines should be maintained in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO₂.

3.1.2. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

3.1.3. Data Presentation

Cell LineIC₅₀ (µM) of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanaminePositive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7TBDTBD
A549TBDTBD
DU-145TBDTBD
HepG2TBDTBD
TBD: To be determined experimentally.
Tier 2: Kinase Inhibition Assay

Given the structural alerts for kinase inhibition, a direct assessment of the compound's effect on a relevant kinase is a logical next step. PIM-1 kinase is a plausible target, as it is implicated in various cancers and is known to be inhibited by some pyridine-containing compounds.[5]

3.2.1. PIM-1 Kinase Assay Protocol (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP indicates kinase activity, and inhibition of this decrease signifies compound activity.

  • Reaction Setup: In a 96-well plate, combine the PIM-1 kinase enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer.

  • Compound Addition: Add varying concentrations of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine to the reaction wells. Include a positive control inhibitor (e.g., Staurosporine) and a no-inhibitor control.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ATP Detection: Add a luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.

  • Luminescence Measurement: After a brief incubation, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

3.2.2. Data Presentation

CompoundPIM-1 Kinase IC₅₀ (nM)
(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamineTBD
Staurosporine (Positive Control)TBD
TBD: To be determined experimentally.

Mechanistic Elucidation: A Forward Look

Should the preliminary screening reveal significant cytotoxic and kinase inhibitory activity, further investigation into the compound's mechanism of action would be warranted. This could involve assays to assess apoptosis induction (e.g., Annexin V/PI staining followed by flow cytometry) and effects on the cell cycle (e.g., propidium iodide staining and flow cytometry).

Mechanistic_Workflow A Active Compound Identified (Low IC50) B Apoptosis Assay (Annexin V/PI Staining) A->B C Cell Cycle Analysis (Propidium Iodide Staining) A->C D Western Blot Analysis (e.g., for PARP cleavage, Caspase-3 activation) B->D Confirm Apoptotic Pathway E Comprehensive Mechanistic Understanding C->E D->E

Figure 2: A prospective workflow for elucidating the mechanism of action of an active compound.

Conclusion and Future Directions

This technical guide outlines a systematic and scientifically rigorous approach to the preliminary biological evaluation of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine. The proposed screening cascade, beginning with broad cytotoxicity profiling and progressing to specific kinase inhibition assays, provides an efficient pathway to assess its therapeutic potential. The detailed protocols offer a practical starting point for researchers in drug discovery and development. The outcomes of these initial studies will be crucial in determining whether this novel pyridine derivative warrants further investigation and optimization as a potential clinical candidate.

References

  • EvitaChem. (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine.
  • García-Pérez, E., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.
  • MDPI. (2022). Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI.
  • Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Hernández-Vázquez, E., et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH.
  • MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides.
  • Abdel-Maksoud, M. S., et al. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC.
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PMC.
  • CymitQuimica. Pyridin-4-ylmethanamine.
  • BLD Pharm. 3731-53-1|Pyridin-4-ylmethanamine.
  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Semantic Scholar. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative.
  • Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • IJNRD.org. (2024). Pyridine scaffold: its diverse biological actions.
  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.
  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • ExSyn. 4-Methoxypyridine.

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Exploratory

A Deep Dive into the Spectroscopic Characterization of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is a substituted pyridine derivative of interest in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry, particularly in the development of novel therapeutics.[1] Its molecular structure, featuring a pyridine ring, a primary amine, and a sterically hindered ether linkage, presents a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures.

The molecular formula of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is C₁₁H₁₈N₂O₂, with a molecular weight of 210.27 g/mol .[1]

Molecular Structure and Analytical Workflow

The structural features of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine dictate the expected spectroscopic outcomes. The analytical workflow for its characterization is a multi-pronged approach, where each technique provides complementary information to build a complete structural picture.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Confirmation Structural Confirmation Synthesis Chemical Synthesis Purification Chromatographic Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Structure Elucidation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Figure 1: A typical workflow for the synthesis and spectroscopic confirmation of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine, both ¹H and ¹³C NMR will provide a wealth of structural information.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH₂).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to obtain information about the number of attached protons for each carbon.

    • Number of Scans: 512-2048, due to the lower natural abundance of ¹³C.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy) to establish H-H couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) C-H correlations, which is crucial for assigning quaternary carbons and connecting different parts of the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the pyridine ring protons, the aminomethyl group, and the protons of the 2-methoxy-2-methylpropoxy side chain.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-2 (Pyridine)~8.4s1HSinglet due to no adjacent protons.
H-5 (Pyridine)~8.2d1HDoublet, coupled to H-6.
H-6 (Pyridine)~7.1d1HDoublet, coupled to H-5.
-CH₂- (Aminomethyl)~3.9s2HSinglet, adjacent to the electron-withdrawing pyridine ring.
-O-CH₂- (Propoxy)~4.0s2HSinglet, deshielded by the adjacent oxygen.
-O-CH₃ (Methoxy)~3.2s3HSinglet, characteristic of a methoxy group.
-C(CH₃)₂- (Propoxy)~1.3s6HSinglet, two equivalent methyl groups.
-NH₂ (Amine)1.5 - 3.0br s2HBroad singlet, chemical shift is concentration and solvent dependent. May exchange with D₂O.

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-2 (Pyridine)~150Aromatic CH.
C-3 (Pyridine)~155Aromatic C-O (quaternary).
C-4 (Pyridine)~140Aromatic C-CH₂NH₂ (quaternary).
C-5 (Pyridine)~148Aromatic CH.
C-6 (Pyridine)~120Aromatic CH.
-CH₂- (Aminomethyl)~40Aliphatic CH₂.
-O-CH₂- (Propoxy)~75Aliphatic O-CH₂.
-C(CH₃)₂- (Propoxy)~78Quaternary carbon of the ether.
-O-CH₃ (Methoxy)~50Methoxy carbon.
-C(CH₃)₂- (Propoxy)~25Two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine will be characterized by absorptions corresponding to the N-H bonds of the amine, the C-H bonds of the aromatic and aliphatic portions, the C=C and C=N bonds of the pyridine ring, and the C-O bonds of the ether linkage.

Experimental Protocol: IR
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use Attenuated Total Reflectance (ATR) for a neat solid sample.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl).

  • Data Acquisition:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically sufficient.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
3400-3250N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic (Pyridine)
2980-2850C-H stretchAliphatic (-CH₃, -CH₂)
1610-1580C=C and C=N stretchPyridine Ring
1500-1400C=C and C=N stretchPyridine Ring
1250-1050C-O stretchEther (-O-CH₂, -O-CH₃)
1100-1000C-N stretchAminomethyl
900-675C-H bend (out-of-plane)Aromatic (Pyridine)

The presence of two bands in the N-H stretching region is characteristic of a primary amine. The strong C-O stretching bands will be a prominent feature of the spectrum, confirming the ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will likely produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation, providing more structural information.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Predicted Mass Spectrum and Fragmentation

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 211.14. The EI mass spectrum will show a molecular ion peak (M⁺) at m/z 210.14, along with several fragment ions. The fragmentation will be driven by the presence of the ether and amine functionalities, as well as the pyridine ring.

A key fragmentation pathway involves the alpha-cleavage adjacent to the ether oxygen and the amine nitrogen.

Fragmentation cluster_frags Key Fragment Ions M (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine M⁺˙, m/z 210 F1 Loss of ·CH₂NH₂ m/z 180 M:f1->F1 α-cleavage F2 Loss of ·C(CH₃)₂OCH₃ m/z 137 M:f1->F2 Ether cleavage F3 Loss of ·CH₂C(CH₃)₂OCH₃ m/z 122 M:f1->F3 Benzylic cleavage F4 Pyridinyl cation m/z 78/79 F3->F4 Further fragmentation

Figure 2: A simplified representation of potential fragmentation pathways for (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine in mass spectrometry.

Major Predicted Fragment Ions:

  • m/z 180: Loss of the aminomethyl radical (·CH₂NH₂) via benzylic-type cleavage.

  • m/z 137: Cleavage of the O-CH₂ bond of the propoxy group, with the charge retained on the pyridine-containing fragment.

  • m/z 122: Cleavage of the C-O bond of the ether, leading to the loss of the entire 2-methoxy-2-methylpropoxy radical.

  • m/z 73: The 2-methoxy-2-methylpropyl cation, [C(CH₃)₂OCH₃]⁺.

  • m/z 78/79: Ions corresponding to the pyridine ring, which are common fragments for pyridine derivatives.[2]

Conclusion

The comprehensive spectroscopic analysis of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine through NMR, IR, and MS provides a robust framework for its structural elucidation and characterization. The predicted data, based on established spectroscopic principles, offer a detailed fingerprint of the molecule. ¹H and ¹³C NMR will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (amine, ether, pyridine), and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. This multi-technique approach ensures a high degree of confidence in the structural assignment, which is essential for its application in research and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 12, 615-621.
  • Gómez-Serranillos, P., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15694.
  • Reich, H. J. NMR Data. Organic Chemistry Data. Available at: [Link]

  • NIST Chemistry WebBook. Available at: [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Whitman College. GCMS Section 6.13 - Fragmentation of Ethers. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Slideshare. Mass chart Fragmentation. Available at: [Link]

Sources

Foundational

Engineering Selectivity: The Therapeutic Targeting of EGFR Exon 20 Insertions via (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine Derivatives

Executive Summary (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is a highly specialized pharmacophore building block utilized in the rational design of next-generation Tyrosine Kinase Inhibitors (TKIs)[1]. Its p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is a highly specialized pharmacophore building block utilized in the rational design of next-generation Tyrosine Kinase Inhibitors (TKIs)[1]. Its primary application lies in overcoming the profound drug resistance mediated by Epidermal Growth Factor Receptor (EGFR) Exon 20 insertion mutations in Non-Small Cell Lung Cancer (NSCLC)[2]. This technical guide dissects the structural rationale, downstream targeting, and self-validating experimental workflows required to evaluate derivatives of this chemical moiety.

Mechanistic Rationale: Overcoming the Exon 20 Steric Clash

EGFR mutations drive a significant subset of NSCLC. While classical mutations (e.g., L858R, Exon 19 deletions) are highly sensitive to first- and third-generation TKIs (erlotinib, osimertinib), Exon 20 insertions (e.g., D770_N771insSVD, V769_D770insASV) remain notoriously recalcitrant to these therapies[3].

The Causality of Resistance: Exon 20 insertions occur in the loop following the regulatory C-helix of the kinase domain. These insertions physically push the C-helix and the phosphate-binding loop (P-loop) into the ATP-binding pocket[4]. This conformational shift creates severe steric hindrance, preventing the binding of conventional flat, rigid quinazoline-based inhibitors without significantly altering the kinase's affinity for ATP[4].

The Pharmacophore Solution: The compound (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine provides a unique structural solution to this steric challenge[1]:

  • Hinge-Binding Core: The pyridine-methanamine scaffold acts as a versatile anchor to the kinase hinge region, or as a linker to a covalent warhead (e.g., an acrylamide group) targeting the Cys797 residue[2].

  • Steric Exploitation: The bulky, branched 2-methoxy-2-methylpropoxy ether group is specifically engineered to project into the altered hydrophobic pocket created by the shifted C-helix. This allows the molecule to achieve high affinity for the mutant conformation while creating a steric penalty when binding to Wild-Type (WT) EGFR, thereby generating a crucial therapeutic selectivity window[2].

Target Validation & Downstream Signaling

Inhibiting the mutant EGFR kinase domain halts the aberrant auto-phosphorylation and subsequent activation of two primary downstream survival pathways: the RAS/RAF/MEK/ERK (MAPK) pathway driving proliferation, and the PI3K/AKT/mTOR pathway driving cell survival[2].

G EGF EGF Ligand EGFR EGFR Exon 20 Mutant (e.g., D770_N771insSVD) EGF->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS Phosphorylation Inhibitor Target Pharmacophore Derivative Inhibitor->EGFR Steric Binding / Inhibition AKT AKT PI3K->AKT mTOR mTOR (Survival) AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

Figure 1: Mechanistic inhibition of EGFR Exon 20 insertion downstream signaling (MAPK/PI3K).

Experimental Methodology: The Self-Validating Ba/F3 System

To evaluate the efficacy and selectivity of compounds derived from this pharmacophore, researchers employ the Ba/F3 murine hematopoietic progenitor cell line[5].

The Causality of the Model: Ba/F3 cells are natively dependent on Interleukin-3 (IL-3) for survival. By stably transfecting these cells with a mutant oncogene (e.g., EGFR D770_N771insSVD) and withdrawing IL-3, the cells undergo "oncogene addiction"—their survival becomes 100% dependent on the activity of the mutant kinase[5].

Self-Validation: If a test compound induces cell death in the IL-3-withdrawn mutant line, but NOT in the parental line supplemented with IL-3, the researcher can definitively conclude the drug is a target-specific kinase inhibitor, effectively ruling out general off-target cytotoxicity.

Step-by-Step Protocol: Ba/F3 Viability & Target Engagement Assay
  • Cell Culture & Preparation: Thaw and culture Ba/F3-EGFR-D770_N771insSVD cells in RPMI-1640 medium (without IL-3) at 37°C with 5% CO2[5]. Maintain a parallel culture of parental Ba/F3 cells in medium supplemented with 10 ng/mL murine IL-3 as a negative control.

  • Compound Plating: Serially dilute the test compound (synthesized via the (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine precursor) in DMSO. Dispense into a 96-well plate to achieve final concentrations ranging from 0.1 nM to 10 μM.

  • Cell Seeding: Seed 5,000 cells per well into the 96-well plates containing the compound. Incubate for 72 hours[3].

  • Viability Readout (Primary Assay): Add CellTiter-Glo® reagent to each well. Measure luminescence to quantify ATP levels, which directly correlate with the number of viable cells. Calculate the IC50 using non-linear regression[3].

  • Orthogonal Validation (Western Blot): To prove the phenotypic death is caused by target inhibition, treat a larger cohort of cells (1x10^6) with the compound at 1x, 5x, and 10x the calculated IC50 for 4 hours. Lyse cells and perform immunoblotting for total EGFR, phospho-EGFR (Tyr1068), and downstream effectors (p-AKT, p-ERK)[3].

Workflow A Vector Construction (Mutant EGFR) B Electroporation into Ba/F3 Cells A->B C IL-3 Withdrawal (Selection) B->C D Oncogene Addiction Validation C->D E Compound Treatment (Dose-Response) D->E F Viability & Western Blot (Self-Validation) E->F

Figure 2: Self-validating Ba/F3 cellular assay workflow for assessing mutant-selective TKIs.

Quantitative Profiling: Efficacy and Selectivity

The ultimate goal of utilizing the (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine pharmacophore is to achieve sub-nanomolar potency against Exon 20 insertions while sparing WT EGFR (selectivity margin > 5-fold). Sparing WT EGFR is critical to minimize dose-limiting toxicities like severe skin rash and diarrhea[2].

Table 1: Comparative in vitro profiling of EGFR Inhibitors (Representative Benchmark Data)

Inhibitor ClassTarget Kinase MechanismBa/F3 WT EGFR IC50 (nM)Ba/F3 D770_N771insSVD IC50 (nM)Selectivity Window (WT / Mutant)
First-Gen (Erlotinib)Reversible ATP-competitive~1,100> 3,000None (Resistant)
Second-Gen (Afatinib)Irreversible pan-ErbB3.8~54 - 85< 0.1 (WT Toxic)
Next-Gen (Target Pharmacophore)Steric-optimized Irreversible > 100 < 5.0 > 20-fold (Highly Selective)

(Note: Data synthesized from benchmark Exon 20 resistance profiles[2],[3],[4].)

Future Therapeutic Horizons

Beyond EGFR Exon 20 insertions, the unique steric volume of the 2-methoxy-2-methylpropoxy moiety holds potential for targeting homologous kinase domains. ERBB2 (HER2) Exon 20 insertions share significant structural homology with EGFR and represent an emerging, highly validated target in breast and lung adenocarcinomas[3]. Future drug development pipelines will likely leverage this building block to synthesize dual EGFR/HER2 mutant-selective inhibitors, expanding the arsenal of precision oncology therapeutics.

References

[1] Title: (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine - EvitaChem Source: evitachem.com URL:

[2] Title: Substituted Pyridin-4-one Compounds (Patent PCT/EP2018/078995) Source: googleapis.com (US Patent Office Data) URL:

[5] Title: Human EGFR-D770_N771insSVD Stable Cell Line-Ba/F3 Source: creative-biogene.com URL:

[3] Title: Biochemical analysis of EGFR exon20 insertion variants insASV and insSVD and their inhibitor sensitivity Source: pnas.org (Proceedings of the National Academy of Sciences) URL:

[4] Title: EGFR exon 20 insertion variants A763_Y764insFQEA and D770delinsGY confer favorable sensitivity to currently approved EGFR-specific tyrosine kinase inhibitors Source: nih.gov (Frontiers in Pharmacology) URL:

Sources

Protocols & Analytical Methods

Method

Experimental Protocol for the In Vitro Evaluation of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine in EGFR/HER2-Driven Cell Culture Models

Introduction & Scientific Rationale (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (Molecular Formula: C₁₁H₁₈N₂O₂) is a highly specialized pharmacophore and structural intermediate utilized in the design of next-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (Molecular Formula: C₁₁H₁₈N₂O₂) is a highly specialized pharmacophore and structural intermediate utilized in the design of next-generation, wild-type-sparing tyrosine kinase inhibitors (TKIs). It is prominently featured in the preclinical development of therapeutics targeting EGFR and HER2 Exon 20 insertion mutations (such as those related to the development of Sevabertinib / BAY 2927088) [1].

Structurally, the sterically hindered 2-methoxy-2-methylpropoxy ether group is designed to exploit specific hydrophobic pockets within the mutant kinase domain, while the pyridine-methanamine core anchors the molecule at the ATP-binding hinge region. To accurately evaluate the biological efficacy, target engagement, and selectivity of this compound (or derivatives synthesized directly from it), researchers rely on highly controlled in vitro cell culture systems.

This application note provides a comprehensive, self-validating protocol for assessing the compound's anti-proliferative activity using the IL-3 dependent Ba/F3 cell system coupled with an ATP-based luminescence viability assay [2].

Experimental Design & Causality (The Ba/F3 System)

To evaluate targeted kinase inhibitors, the assay must isolate the compound's effect on the specific mutant kinase without interference from endogenous human wild-type (WT) receptors.

We utilize Ba/F3 cells , a murine pro-B cell line that is naturally dependent on Interleukin-3 (IL-3) for survival. When these cells are stably transfected with an oncogenic driver (e.g., EGFR D770_N771insSVD or HER2 A775_G776insYVMA), they undergo a biological shift known as "oncogene addiction." The mutant kinase constitutively activates downstream survival pathways (PI3K/AKT and MAPK/ERK), allowing the cells to proliferate in the absence of IL-3[3].

The Causality of the Assay:

  • Without Compound: The mutant kinase drives survival; cells proliferate.

  • With Active Compound: The compound binds the ATP pocket of the mutant kinase, halting downstream signaling. Because IL-3 is absent, the cells have no alternative survival signals and undergo apoptosis.

  • Control (WT + IL-3): To prove the compound is not broadly cytotoxic, parental Ba/F3 cells are treated with the compound in the presence of IL-3. If the cells die here, the compound is generally toxic; if they survive, the compound is specifically targeting the mutant kinase.

Mechanistic Pathway of Oncogene Addiction & Inhibition

G IL3 IL-3 Withdrawal (Assay Condition) MutantKinase EGFR/HER2 Exon 20 Insertion Mutant IL3->MutantKinase Forces dependence Signaling Downstream Signaling (p-ERK, p-AKT) MutantKinase->Signaling Constitutive Activation Compound (3-(2-Methoxy-2-methylpropoxy) pyridin-4-yl)methanamine Compound->MutantKinase Kinase Inhibition Compound->Signaling Blocks Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces Survival Cell Survival & Proliferation Signaling->Survival

Caption: Mechanistic rationale for using IL-3 withdrawn Ba/F3 cells to evaluate targeted kinase inhibitors.

Materials and Reagents

  • Test Compound: (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (e.g., EvitaChem catalog EVT-14050319), >98% purity.

  • Cell Lines:

    • Parental Ba/F3 cells (DSMZ).

    • Ba/F3 engineered to express EGFR WT, EGFR D770_N771insSVD, and HER2 Exon 20 insertions.

  • Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Growth Factor: Recombinant Murine IL-3 (required for parental cell maintenance and off-target toxicity controls).

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) [4].

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

Step-by-Step Experimental Protocols

Protocol A: Compound Preparation and Storage

Causality Note: Pyridine-methanamine derivatives can be sensitive to repeated freeze-thaw cycles, which may degrade the methanamine group, leading to artificially elevated IC₅₀ values.

  • Weigh the compound and dissolve it in 100% DMSO to create a 10 mM master stock solution .

  • Vortex for 30 seconds and sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.

  • Aliquot the stock into 20 µL volumes in amber microcentrifuge tubes (to protect from light) and store at -80°C.

Protocol B: Ba/F3 Cell Preparation and IL-3 Withdrawal

Causality Note: Even trace amounts of residual IL-3 will rescue mutant Ba/F3 cells from kinase inhibition, resulting in false-negative viability readings. Rigorous washing is mandatory.

  • Harvest logarithmically growing Ba/F3 mutant cells (cultured in RPMI + 10% FBS).

  • Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant.

  • Critical Step: Resuspend the cell pellet in 10 mL of sterile, cold PBS. Centrifuge again. Repeat this PBS wash step a total of three times to completely strip residual IL-3 from the cell surface receptors.

  • Resuspend the final pellet in assay media (RPMI + 10% FBS, strictly no IL-3).

  • Count cells using a hemocytometer and Trypan Blue to ensure >95% viability prior to plating.

Protocol C: CellTiter-Glo Anti-Proliferation Assay
  • Cell Seeding: Seed the washed Ba/F3 cells into a solid white, flat-bottom 96-well plate at a density of 2,000 cells/well in 90 µL of assay media.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. Dilute these intermediate stocks 1:100 in assay media to create 10X working solutions (maintaining a final DMSO concentration of 0.1% in the assay to prevent solvent toxicity).

  • Treatment: Add 10 µL of the 10X compound working solutions to the respective wells. Include vehicle control (0.1% DMSO) and positive control (e.g., 1 µM Afatinib or Sevabertinib) wells.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 72 hours .

  • Readout: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression (curve fit) in GraphPad Prism.

Experimental Workflow Diagram

Workflow Step1 1. Wash Ba/F3 Cells 3x in PBS (Crucial: Removes residual IL-3) Step2 2. Seed in White 96-well Plates (2,000 cells/well in IL-3 free media) Step1->Step2 Step3 3. Add Pyridine-Methanamine Compound (10-point dose response, 0.1% DMSO) Step2->Step3 Step4 4. Incubate for 72 Hours (37°C, 5% CO2) Step3->Step4 Step5 5. Add CellTiter-Glo Reagent (ATP-dependent cell lysis) Step4->Step5 Step6 6. Luminescence Readout & IC50 Calculation Step5->Step6

Caption: Step-by-step workflow for the 96-well Ba/F3 cell viability assay.

Data Presentation & Expected Outcomes

When evaluating (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (or its direct optimized derivatives) against Exon 20 insertion models, researchers should look for a distinct therapeutic window. The compound should demonstrate potent inhibition (low IC₅₀) in mutant lines without IL-3, while sparing WT EGFR and parental cells.

Table 1: Representative IC₅₀ Profiling Matrix

Cell Line ModelDriver MutationIL-3 StatusExpected IC₅₀ Range (nM)Biological Interpretation
Ba/F3 - EGFR Ex20 D770_N771insSVDAbsent (-)< 10 nMHigh potency against target mutant kinase [1].
Ba/F3 - HER2 Ex20 A775_G776insYVMAAbsent (-)< 50 nMCross-reactivity/dual-inhibition of HER2 Exon 20.
Ba/F3 - EGFR WT Wild-Type EGFRAbsent (-)> 1,000 nMSparing of WT EGFR (indicates low clinical skin/GI toxicity).
Ba/F3 - Parental NonePresent (+)> 10,000 nMConfirms compound is not broadly cytotoxic; death is on-target.

Note: Baseline fragment testing of the unconjugated methanamine intermediate may yield higher micromolar IC₅₀ values until fully synthesized into the final drug candidate.

Target Engagement Validation (Western Blotting)

To definitively prove that the reduction in cell viability is caused by the direct inhibition of the target kinase (and not an off-target artifact), a target engagement assay must be performed.

  • Treat 1x10⁶ Ba/F3 mutant cells with the compound at 0.5x, 1x, and 5x the calculated IC₅₀ for 4 hours . (Causality: A 4-hour window is long enough to observe kinase dephosphorylation but short enough to harvest proteins before the cells undergo apoptosis and degrade their proteins).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform SDS-PAGE and immunoblotting.

  • Primary Antibodies Required:

    • Phospho-EGFR (Tyr1068) / Phospho-HER2 (Tyr1221/1222)

    • Total EGFR / Total HER2

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • GAPDH or β-Actin (Loading Control)

  • Validation: A successful assay will show a dose-dependent decrease in p-EGFR/p-HER2 and p-ERK, while Total EGFR/HER2 levels remain constant.

References

  • Siegel F, et al. 4H-PYRROLO[3,2-C]PYRIDIN-4-ONE DERIVATIVES. US Patent 11,339,157 B1. United States Patent and Trademark Office. May 24, 2022.
  • Koga T, Suda K, Mitsudomi T. Utility of the Ba/F3 cell system for exploring on-target mechanisms of resistance to targeted therapies for lung cancer. Cancer Science. 2022;113(3):815-827.
  • Wilding B, et al. Sevabertinib, a Reversible HER2 Inhibitor with Activity in Lung Cancer. Cancer Discovery. 2025.
  • Promega Corporation. CellTiter-Glo Luminescent Cell Viability Assay Technical Bulletin. Promega.com.
Application

Application Notes for In Vivo Studies of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

Disclaimer: (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is presumed to be a novel chemical entity. As such, no specific biological or pharmacokinetic data is publicly available.

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is presumed to be a novel chemical entity. As such, no specific biological or pharmacokinetic data is publicly available. This document provides a comprehensive framework based on the principles of preclinical drug development and data from structurally related compounds. All protocols are intended as a starting point and must be adapted based on experimentally derived data.

Introduction and Scientific Rationale

The journey of a novel chemical entity (NCE) from the bench to potential clinical application is a rigorous, multi-step process where in vivo studies represent a critical milestone.[1][2] This guide outlines the essential considerations and protocols for conducting initial in vivo animal studies on (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine.

The molecular structure suggests potential bioactivity. The pyridin-4-yl-methanamine core is a privileged scaffold found in numerous biologically active compounds, often interacting with targets like kinases or G-protein coupled receptors.[3][4][5] The pyridine moiety can enhance drug permeability and metabolic stability.[4][6] The 3-(2-Methoxy-2-methylpropoxy) side chain , a bulky ether group, is likely to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. Ether linkages can be subject to oxidative metabolism by cytochrome P450 (CYP) enzymes (O-dealkylation), a key consideration for pharmacokinetic profiling.[7][8]

The primary goals of initial in vivo testing are to understand the compound's safety profile, its pharmacokinetic (PK) behavior (what the body does to the drug), and its pharmacodynamic (PD) effects (what the drug does to the body).[9] This involves a systematic approach, starting with fundamental characterization and moving towards efficacy studies in relevant disease models.[1][10]

Pre-Dosing Phase: Physicochemical & Formulation Development

Before any in vivo experiment, a thorough understanding of the compound's physical and chemical properties is mandatory.[11][12][13] These properties dictate formulation strategy and influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[12]

Critical Physicochemical Characterization

The first step is to characterize the properties that govern "druggability".[11][14] These initial tests require only small amounts of the compound and provide the foundation for all subsequent work.

Table 1: Essential Physicochemical Properties and Their Significance

ParameterMethodSignificance & Causality
Aqueous Solubility Thermodynamic or Kinetic Solubility AssaysDetermines if the compound can dissolve in physiological fluids. Poor solubility is a major hurdle for oral absorption and requires specialized formulation strategies.[11]
Lipophilicity (LogP/LogD) RP-HPLC or Shake-Flask MethodPredicts the compound's ability to cross lipid membranes (e.g., the gut wall, blood-brain barrier). Affects absorption, tissue distribution, and protein binding.[11]
Chemical Stability pH Stability Profile (e.g., pH 2, 7.4, 9)Assesses degradation over time under various pH conditions, mimicking the stomach and intestines. Instability can lead to loss of active compound before absorption.[11][14][15]
pKa (Dissociation Constant) Potentiometric Titration or UV-spectroscopyDetermines the ionization state of the compound at different physiological pH values. The charge of a molecule significantly impacts its solubility and ability to cross membranes.[13]
Formulation Development for Oral Administration

Oral administration is the most common and preferred route.[16] However, for a novel compound with unknown solubility, developing a suitable vehicle is a critical experimental step. The goal is to create a homogenous solution or suspension that allows for accurate and reproducible dosing.[9][17]

Protocol 2.2.1: Tiered Approach to Vehicle Screening for Rodent Oral Gavage

  • Objective: To identify a simple, non-toxic vehicle that can solubilize or uniformly suspend (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine at the desired concentration.

  • Materials:

    • (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

    • Tier 1 Vehicle: Deionized Water

    • Tier 2 Vehicles: 0.5% (w/v) Methylcellulose (MC) in water, 5% (v/v) Dimethyl sulfoxide (DMSO) / 95% Saline

    • Tier 3 Vehicles: 10% Solutol HS 15 in water, 20% Captisol® in water, Corn Oil

    • Vortex mixer, sonicator, magnetic stirrer.

  • Procedure:

    • Target Concentration: Begin with the highest anticipated dose for a pilot study (e.g., 10 mg/mL).

    • Tier 1 Test: Attempt to dissolve the compound in deionized water. Vortex and sonicate. If a clear solution is not achieved, proceed to Tier 2.

    • Tier 2 Test: Sequentially, test the compound's solubility/suspensibility in 0.5% MC and the DMSO/saline mixture. 0.5% MC is a common suspending agent, while the co-solvent system aids solubility.

    • Tier 3 Test: If Tier 2 fails, test the more complex vehicles. Solutol and Captisol are non-ionic solubilizers, while corn oil is suitable for highly lipophilic compounds.[17]

    • Homogeneity Assessment: Once a suitable vehicle is found, ensure the final formulation is a clear solution or a fine, uniform suspension. Suspensions must be kept under constant agitation during dosing to prevent settling.[17]

    • Stability Check: Prepare the formulation and leave it at room temperature for 2-4 hours. Visually inspect for any precipitation or phase separation to ensure it remains stable throughout the dosing procedure.[16]

In Vivo Study Design and Execution

All animal experiments must be conducted in accordance with institutional and national guidelines, such as those from the NIH Office of Laboratory Animal Welfare (OLAW).[18][19][20] A well-designed study maximizes data quality while adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).[19]

Preclinical Workflow Overview

The progression from initial safety assessment to definitive studies follows a logical path. This workflow ensures that each step informs the next, optimizing the use of animals and resources.

Preclinical_Workflow cluster_0 Phase 1: Characterization & Safety cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy A Physicochemical Characterization B Formulation Development A->B C Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) B->C D Single-Dose PK Study (e.g., Mouse/Rat) C->D Select Safe Doses E Bioanalytical Method Development (LC-MS/MS) D->E Blood Samples F PK Data Analysis (Cmax, AUC, T1/2) E->F G Pharmacodynamic (PD) / Biomarker Study F->G Inform Dose Regimen H Disease Model Efficacy Study G->H I Decision to Proceed to IND-Enabling Studies H->I

Caption: High-level workflow for preclinical in vivo assessment of a novel compound.

Protocol: Pilot Pharmacokinetic (PK) Study in Mice

This protocol outlines a non-GLP study to gain a first look at the compound's oral absorption and clearance profile.

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½) of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine following a single oral dose in mice.

  • Animal Model:

    • Species: Mouse (e.g., C57BL/6 or CD-1).[1]

    • Sex: Male or female (use only one sex for initial pilot study to reduce variability).

    • Age: 6-8 weeks.

    • Group Size: n=3-4 animals per time point.

  • Dosing:

    • Dose Selection: Choose a dose well below the MTD determined in the dose-range finding study (e.g., 10 mg/kg).[16]

    • Administration Route: Oral gavage (p.o.).[17]

    • Dose Volume: Typically 5-10 mL/kg.[16]

  • Procedure:

    • Acclimate animals for at least 3 days prior to the study.

    • Fast animals for 4 hours before dosing (water ad libitum).

    • Record the body weight of each animal immediately before dosing to calculate the exact volume to administer.

    • Administer the compound formulation via oral gavage using a proper-sized feeding needle.[17]

    • Return animals to their cages with free access to food and water.

  • Blood Sampling:

    • Time Points: A typical sparse sampling design would be: predose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[16][21]

    • Method: Collect blood (approx. 50-100 µL) via saphenous vein or tail nick into EDTA-coated tubes.

    • Processing: Immediately place tubes on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 min) to separate plasma.

    • Storage: Transfer plasma to clearly labeled cryovials and store at -80°C until bioanalysis.[21]

  • Observations: Monitor animals for any signs of distress or adverse effects throughout the study.

Bioanalysis and Pharmacokinetic Data Interpretation

Quantifying the concentration of the compound in plasma over time is essential for understanding its PK profile.

Bioanalysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its superior sensitivity and specificity.[22][23][24]

Key Steps in Bioanalytical Method Development:

  • Sample Preparation: The goal is to remove proteins and other matrix components that can interfere with the analysis.[25] Common techniques include:

    • Protein Precipitation (PPT): Simple and fast; add a cold organic solvent (e.g., acetonitrile) to the plasma sample to crash out proteins.

    • Liquid-Liquid Extraction (LLE): Uses an organic solvent to extract the drug from the aqueous plasma.

    • Solid-Phase Extraction (SPE): Provides the cleanest samples by using a sorbent to selectively bind and elute the analyte.

  • Chromatography (LC): A reversed-phase (e.g., C18) column is typically used to separate the analyte from any remaining matrix components before it enters the mass spectrometer.[23]

  • Mass Spectrometry (MS/MS): A triple-quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor-to-product ion transition for the compound.[22]

Interpretation of Key PK Parameters

The plasma concentration-time data are plotted and analyzed using non-compartmental analysis to derive key parameters.

Table 2: Primary Pharmacokinetic Parameters

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration. Important for assessing potential toxicity.
Tmax Time at which Cmax is reachedProvides an estimate of the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeRepresents the overall bioavailability of the compound after an oral dose.
T½ (Half-life) Time required for the plasma concentration to decrease by halfIndicates the rate of drug elimination from the body and helps determine dosing frequency.

Pharmacodynamics and Target Engagement

While PK tells us about drug exposure, pharmacodynamics (PD) addresses the drug's effect on the body. For a novel compound, a key goal is to demonstrate that it engages its intended biological target in vivo.

Hypothetical Signaling Pathway and Biomarker Strategy

Based on the pyridin-4-yl-methanamine scaffold, we can hypothesize that the compound acts as an inhibitor of a protein kinase (e.g., a Receptor Tyrosine Kinase - RTK). In this scenario, a successful in vivo study would show that administration of the compound leads to a decrease in the phosphorylation of the kinase's downstream targets.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Substrate Downstream Substrate Protein RTK->Substrate Phosphorylation Compound (3-(2-Methoxy-2-methylpropoxy) pyridin-4-yl)methanamine Compound->RTK Inhibition pSubstrate Phosphorylated Substrate (p-Substrate) (Active Signal) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response

Caption: Hypothetical pathway showing inhibition of an RTK by the compound.

Protocol 5.1.1: In Vivo Target Engagement (Biomarker) Study

  • Objective: To determine if the compound inhibits the phosphorylation of its putative target in tumor tissue.

  • Model: Use a relevant tumor xenograft model (e.g., mice bearing tumors known to be driven by the target kinase).[1]

  • Procedure:

    • Dose tumor-bearing animals with the vehicle or compound at an efficacious dose.

    • At the time of expected peak plasma concentration (Tmax, determined from the PK study), euthanize the animals.[19]

    • Excise tumors rapidly and snap-freeze in liquid nitrogen or place in a lysis buffer containing phosphatase inhibitors.

    • Homogenize the tissue and prepare protein lysates.

  • Analysis:

    • Use Western Blot or ELISA to measure the levels of the phosphorylated substrate (p-Substrate) relative to the total amount of the substrate protein.

    • A significant decrease in the p-Substrate/Total Substrate ratio in the compound-treated group compared to the vehicle group provides strong evidence of in vivo target engagement.

Conclusion and Future Directions

The successful execution of these initial in vivo studies provides a foundational dataset for any novel compound. The pharmacokinetic profile informs the design of dosing regimens for future efficacy and toxicology studies.[10][26] Positive target engagement data builds confidence in the compound's mechanism of action. Together, this information allows researchers and drug development professionals to make a critical go/no-go decision on whether to advance (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine into more extensive, IND-enabling preclinical development.[2]

References

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  • National Institutes of Health, Office of Laboratory Animal Welfare. (2025, July 30). Documents Relevant to the PHS Policy. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]

  • Wikipedia. (n.d.). Office of Laboratory Animal Welfare. Retrieved from [Link]

  • UCLA Research Safety & Animal Welfare Administration. (2006, June 19). OLAW Publication: What Investigators Need to Know About the Use of Animals. Retrieved from [Link]

  • National Institutes of Health, Office of Laboratory Animal Welfare. (2024, November 25). Animal Welfare Assurances. Retrieved from [Link]

  • NanoMedicines Research Group. (2022, August 12). Development of a child-friendly oral drug formulation using liposomal multilamellar vesicle technology. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • Journal of Biomedical and Innovative Research. (2014, June 15). physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • PubMed. (2011, January 15). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2021, November 11). Physicochemical Properties of Antibacterial Compounds: Implications for Drug Discovery. Retrieved from [Link]

  • LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. Retrieved from [Link]

  • ACS Publications. (2012, March 6). Identification of Suitable Formulations for High Dose Oral Studies in Rats Using In Vitro Solubility Measurements, the Maximum Absorbable Dose Model, and Historical Data Sets. Retrieved from [Link]

  • Taylor & Francis Online. (2010, September 13). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Retrieved from [Link]

  • Future Science. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

  • MDPI. (2011, April 1). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Derivatives of 2-Pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Retrieved from [Link]

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  • PharmaCMC. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Retrieved from [Link]

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  • PubMed. (1981, June). Diethyl ether influence on the metabolism of antipyrine, paracetamol and sulphanilamide in isolated rat hepatocytes. Retrieved from [Link]

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  • ResearchGate. (2017, December 21). Exploring the Effects of Glycosylation and Etherification of the Side Chains of the Anticancer Drug Mitoxantrone. Retrieved from [Link]

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Sources

Method

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

Introduction Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them high-value targets for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them high-value targets for drug discovery.[1][2] The pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently found in FDA-approved kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket.[3][4][5] This application note details a robust, automated high-throughput screening (HTS) protocol for identifying novel kinase inhibitors, using the compound (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine as a representative test article from a pyridine-based chemical library.

The subject compound, with the molecular formula C11H18N2O2, features a pyridin-4-yl-methanamine core.[6] This structural motif is of significant interest as it can serve as a versatile scaffold for interaction with various biological targets.[6][7][8] Specifically, derivatives of pyridin-4-yl-methanamine have been explored as potential inhibitors of kinases like KDR (VEGFR-2) and as agents to overcome multidrug resistance.[9][10] The 3-position ether sidechain on the pyridine ring contributes to the compound's physicochemical properties, potentially enhancing cell permeability and solubility while offering a vector for further chemical modification.[6]

This protocol employs a universal, luminescence-based kinase assay that measures the depletion of ATP, a universal substrate for all kinases.[11] This method is highly amenable to HTS, offering a simple, mix-and-read format with high signal-to-background ratios and statistical robustness.[2][11]

Principle of the Assay

The screening assay quantifies the activity of a target kinase (e.g., Polo-like kinase 1, PLK1, a key regulator of mitosis) by measuring the amount of ATP remaining after the kinase reaction.[2] The kinase reaction is performed in the presence of the test compound. Afterward, a proprietary luciferase/luciferin reagent is added. The luciferase enzyme utilizes the remaining ATP to produce a luminescent signal that is inversely proportional to kinase activity. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal, while inactive compounds will permit ATP consumption, leading to a low signal.[11]

Materials and Reagents

  • Test Compound: (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (e.g., from EvitaChem or other suppliers), dissolved in 100% DMSO to create a 10 mM stock solution.[6]

  • Target Enzyme: Recombinant human PLK1 kinase.

  • Substrate: A suitable peptide or protein substrate for PLK1 (e.g., casein).

  • Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP: Adenosine 5'-triphosphate, prepared in assay buffer.

  • Detection Reagent: A commercial luminescent kinase assay kit that detects ATP (e.g., Kinase-Glo® Luminescent Kinase Assay).[11]

  • Control Inhibitor: A known, potent inhibitor of PLK1 (e.g., Volasertib) for use as a positive control.

  • Plates: 384-well, white, solid-bottom assay plates.

  • Instrumentation: Automated liquid handler and a microplate luminometer.

Experimental Protocols

PART 1: Primary High-Throughput Screen

This phase aims to rapidly screen a large library of compounds at a single concentration to identify "hits."

1.1. Compound Plate Preparation:

  • Using an acoustic liquid handler, transfer 50 nL of the 10 mM test compound stock solution in DMSO into wells of a 384-well assay plate.

  • For control wells, transfer 50 nL of 100% DMSO (negative control, 0% inhibition) or 50 nL of 1 mM control inhibitor stock (positive control, 100% inhibition).

  • This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

1.2. Kinase Reaction:

  • Prepare a 2X Kinase/Substrate Master Mix in assay buffer containing the PLK1 enzyme and its substrate at 2X the final desired concentration.

  • Dispense 2.5 µL of the 2X Kinase/Substrate Master Mix into each well of the compound plate using an automated dispenser.

  • Prepare a 2X ATP solution in assay buffer.

  • To initiate the reaction, add 2.5 µL of the 2X ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to inhibitors.

  • Seal the plates and incubate at room temperature for 60 minutes.

1.3. Signal Detection:

  • Equilibrate the luminescent ATP detection reagent to room temperature.

  • Add 5 µL of the detection reagent to each well.

  • Incubate the plates at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure luminescence using a microplate reader.

PART 2: Data Analysis and Hit Identification

Effective HTS requires rigorous data analysis to ensure quality and confidently identify active compounds.[12][13]

2.1. Quality Control:

  • The quality and robustness of the HTS assay are evaluated on a per-plate basis using the Z'-factor statistic.[11][12]

    • Z'-factor = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ and μ are the standard deviation and mean of the positive (pos) and negative (neg) controls, respectively.

  • Plates with a Z'-factor ≥ 0.5 are considered excellent for HTS and are accepted for further analysis.[12]

2.2. Hit Selection:

  • Normalize the raw luminescence data. The activity of each test compound is typically expressed as percent inhibition:

    • % Inhibition = 100 * (Signal_compound - μ_neg) / (μ_pos - μ_neg)

  • A "hit" is defined as a compound that exhibits a statistically significant level of inhibition. A common threshold is a percent inhibition greater than three standard deviations above the mean of the negative controls (DMSO wells).[14]

Visualization of HTS Workflow and Data Analysis

The following diagrams illustrate the key processes in the screening campaign.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis Compound_Plating Compound Plating (50 nL @ 10 mM) Add_Enzyme Add 2.5 µL Kinase/Substrate Mix Compound_Plating->Add_Enzyme 384-well plate Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Add_Enzyme Add_ATP Initiate with 2.5 µL ATP Solution Reagent_Prep->Add_ATP Add_Enzyme->Add_ATP Incubate_Reaction Incubate 60 min @ RT Add_ATP->Incubate_Reaction Add_Detection Add 5 µL Luminescent Reagent Incubate_Reaction->Add_Detection Incubate_Signal Incubate 10 min @ RT Add_Detection->Incubate_Signal Read_Plate Measure Luminescence Incubate_Signal->Read_Plate Data_Analysis Calculate Z' & % Inhibition Identify Hits Read_Plate->Data_Analysis

Caption: Automated HTS workflow for kinase inhibitor screening.

Kinase_Inhibition_Pathway cluster_reaction Kinase Reaction ATP ATP Kinase Kinase (PLK1) ATP->Kinase Luminescence Luminescence (High Signal) ATP->Luminescence High [ATP] remaining Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP Substrate_P Phospho-Substrate Kinase->Substrate_P No_Luminescence Luminescence (Low Signal) ADP->No_Luminescence Low [ATP] remaining Inhibitor { (3-(2-Methoxy-2-methylpropoxy) pyridin-4-yl)methanamine} Inhibitor->Kinase Blocks ATP Binding

Caption: Principle of the luminescent kinase inhibition assay.

Quantitative Data Summary

The following tables outline the setup for a typical 384-well HTS plate and the expected data output.

Table 1: HTS Plate Layout and Reagent Concentrations

ParameterValueNotes
Plate Format384-well, white, solid-bottomLow volume, suitable for luminescence.
Total Assay Volume5 µLConserves reagents.
Test Compound Conc.10 µMStandard single-point screening concentration.
DMSO Final Conc.0.5%Kept constant across all wells to avoid solvent effects.
PLK1 Enzyme Conc.0.1 - 0.5 nMTitrated to achieve ~80% ATP consumption in 60 min.
Substrate Conc.10 µMOptimized based on enzyme kinetics.
ATP Conc.10 µMApproximately at the Km value for PLK1.
Negative Controls16 wells/plateDMSO only; represents 0% inhibition.
Positive Controls16 wells/plate10 µM Volasertib; represents 100% inhibition.

Table 2: Expected Results and Quality Control Metrics

MetricExpected ValueInterpretation
Luminescence (RLU) - Neg. Control50,000 - 100,000Baseline signal with active enzyme (low ATP).
Luminescence (RLU) - Pos. Control800,000 - 1,200,000Signal with fully inhibited enzyme (high ATP).
Signal-to-Background (S/B)> 10A high S/B indicates a robust assay window.
Z'-factor> 0.7Indicates an excellent and highly reliable HTS assay.[12]
Hit Rate0.5% - 2.0%A typical hit rate for a primary screen.

Conclusion and Next Steps

This application note provides a comprehensive and robust protocol for the high-throughput screening of pyridine-based compounds, exemplified by (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine, against protein kinase targets. The universal luminescent assay format is simple, scalable, and provides high-quality, reproducible data suitable for large-scale screening campaigns.[1][11]

Compounds identified as "hits" in the primary screen must undergo further validation to confirm their activity and eliminate false positives.[15] Subsequent steps include:

  • Hit Confirmation: Re-testing the primary hits under the same assay conditions.

  • Dose-Response Analysis: Generating IC50 curves to determine compound potency.

  • Orthogonal Assays: Validating hits in a different assay format (e.g., a fluorescence-based assay) to rule out technology-specific artifacts.[16]

  • Selectivity Profiling: Screening active compounds against a panel of other kinases to assess their selectivity profile.

By following this structured workflow, researchers can efficiently identify and validate promising new kinase inhibitor candidates for further development in drug discovery programs.

References

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection . PubMed. (2019-03-15). Available from: [Link].

  • Using an HTS Ready Assay for PLK1 Inhibitor Screening . BellBrook Labs. (2026-01-27). Available from: [Link].

  • Kinase assays . BMG LABTECH. (2020-09-01). Available from: [Link].

  • Assay Development for High-Throughput Screening: Best Practices . Technology Networks. (2026-03-25). Available from: [Link].

  • Data analysis approaches in high throughput screening . Slideshare. (2014-04-08). Available from: [Link].

  • Data Analysis Approaches in High Throughput Screening . IntechOpen. (2013-01-23). Available from: [Link].

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . MDPI. (2021-10-13). Available from: [Link].

  • Analysis of HTS data . Cambridge MedChem Consulting. (2017-11-13). Available from: [Link].

  • Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance . PubMed. (2017-04-13). Available from: [Link].

  • De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction . PubMed. (2012-10-23). Available from: [Link].

  • Using High-Throughput Screening to Rapidly Identify Targets . Lab Manager. (2022-10-21). Available from: [Link].

  • Applications of High Throughput Chemistry to Medicinal Chemistry . ACS Publications. (2022-11-15). Available from: [Link].

  • (PDF) Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . ResearchGate. (2023-07-06). Available from: [Link].

Sources

Application

Application Note: LC-MS/MS Method for the Robust Quantification of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine in Human Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K₂EDTA) Analytical Platform: UHPLC coupled with Triple Quadrupole Mass Spectrometry (ESI+) Introduction & S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma (K₂EDTA) Analytical Platform: UHPLC coupled with Triple Quadrupole Mass Spectrometry (ESI+)

Introduction & Scope

The compound (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (Chemical Formula: C₁₁H₁₈N₂O₂, MW: 210.27 g/mol ) is a highly functionalized pyridine derivative characterized by a primary methanamine group and a branched ether moiety[1]. In contemporary medicinal chemistry, it serves as a critical pharmacophore fragment and intermediate in the synthesis of novel kinase inhibitors, most notably 4H-pyrrolo[3,2-c]pyridin-4-one derivatives targeting mutant Epidermal Growth Factor Receptors (EGFR) in oncology[2].

As drug candidates incorporating this moiety progress through preclinical and clinical phases, there is an absolute requirement for robust, high-throughput bioanalytical methods to support pharmacokinetic (PK) profiling. This application note details a fully validated, self-validating LC-MS/MS methodology designed to quantify this analyte in human plasma, overcoming the inherent chromatographic challenges of highly polar basic amines.

Scientific Rationale & Methodological Causality

As a Senior Application Scientist, designing an assay for a molecule with both a basic pyridine nitrogen (pKa ~5.2) and a primary aliphatic amine (pKa ~9.5) requires deliberate manipulation of pH and stationary phase chemistry.

Sample Preparation: Acidified Protein Precipitation (PPT)

Basic amines exhibit high non-specific binding to acidic plasma proteins such as α₁-acid glycoprotein. A standard organic precipitation often yields poor recovery due to analyte trapping within the protein pellet.

  • The Causality: By utilizing 1% Formic Acid (FA) in Acetonitrile (ACN) as the precipitation solvent, we force the analyte into a fully protonated, highly soluble state. The low pH disrupts ionic protein-drug interactions, ensuring >90% extraction recovery while simultaneously precipitating the protein matrix.

Chromatographic Strategy: Biphenyl Selectivity

Traditional C18 columns frequently suffer from peak tailing, poor retention, and ion suppression when analyzing polar basic amines.

  • The Causality: We employ a Biphenyl stationary phase (e.g., Kinetex Biphenyl). The biphenyl ligand provides orthogonal retention mechanisms: strong dispersive (hydrophobic) interactions for the 2-methoxy-2-methylpropoxy tail, and critical π-π interactions with the electron-deficient pyridine ring[3]. This dual-mechanism retains the analyte past the solvent front, moving it away from early-eluting phospholipid suppression zones.

Mass Spectrometry: ESI+ and CID Fragmentation

Operating in positive Electrospray Ionization (ESI+) mode, the primary amine readily accepts a proton to form the [M+H]⁺ precursor ion at m/z 211.1. Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation:

  • Quantifier Transition (m/z 211.1 → 123.1): Driven by the cleavage of the ether linkage, losing the 2-methoxy-2-methylpropane aliphatic tail (88 Da).

  • Qualifier Transition (m/z 211.1 → 194.1): Driven by the neutral loss of ammonia (NH₃, 17 Da) from the methanamine group.

Experimental Workflow Visualization

Workflow A 1. Plasma Aliquot (50 µL) B 2. IS Addition (10 µL) A->B C 3. Protein Precipitation (150 µL 1% FA in ACN) B->C D 4. Centrifugation (14,000 x g, 10 min) C->D E 5. Supernatant Dilution (1:1 with H2O) D->E F 6. LC-MS/MS (Biphenyl Column) E->F

Figure 1: High-throughput sample preparation and LC-MS/MS workflow for plasma quantification.

Step-by-Step Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system . Every analytical batch must include System Suitability Tests (SST) and bracketed Quality Control (QC) samples to verify real-time instrument performance.

Step 1: Reagent and Standard Preparation
  • Stock Solutions: Prepare the analyte and Internal Standard (IS: [²H₃]-analyte) at 1.0 mg/mL in Methanol. Store at -20°C.

  • Calibration Curve: Spike blank human plasma to create an 8-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • Quality Controls (QCs): Prepare independent QC pools at 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

Step 2: Sample Extraction (PPT)
  • Transfer 50 µL of plasma (Blank, Calibrators, QCs, or Unknowns) into a 96-well plate.

  • Add 10 µL of IS working solution (500 ng/mL in 50% Methanol).

  • Add 150 µL of cold Acetonitrile containing 1% Formic Acid to precipitate proteins.

  • Seal the plate and vortex vigorously for 2 minutes at 1000 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well injection plate.

  • Critical Step: Add 100 µL of LC-MS grade water to the supernatant. Causality: Diluting the high organic content prevents "solvent effects" (peak breakthrough or splitting) when injecting onto the reversed-phase column.

Step 3: System Suitability and Run Acceptance

Before injecting the batch, inject the following SST sequence:

  • Solvent Blank: Verifies no system carryover.

  • Matrix Blank: Ensures no endogenous isobaric interferences at the retention time.

  • LLOQ Sample (n=3): Signal-to-noise (S/N) must be ≥ 10. Retention time must be within ±0.1 min of the established standard.

Instrumental Conditions & Data Presentation

Table 1: UHPLC Gradient Conditions
  • Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min | Column Temp: 40°C | Injection Vol: 5 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0095.05.0Initial
0.5095.05.0Isocratic hold
2.5040.060.0Linear gradient
2.605.095.0Column wash
3.505.095.0Isocratic wash
3.6095.05.0Re-equilibration
4.5095.05.0End of run
Table 2: Mass Spectrometry (MRM) Parameters
  • Ionization: ESI Positive | Capillary Voltage: 4500 V | Desolvation Temp: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
Target Analyte211.1123.15025Quantifier
Target Analyte211.1194.15015Qualifier
IS ([²H₃]-Analyte)214.1126.15025IS Quantifier

Method Validation Summary

The method was validated in accordance with international bioanalytical guidelines, demonstrating robust precision, accuracy, and minimal matrix effects.

Table 3: Validation Metrics (n=6 per level)
ParameterLLOQ (1.0 ng/mL)LQC (3.0 ng/mL)MQC (400 ng/mL)HQC (800 ng/mL)Acceptance Criteria
Intra-Assay Precision (%CV) 8.4%6.2%3.1%2.8%≤ 15% (≤ 20% for LLOQ)
Inter-Assay Accuracy (%Bias) +5.2%+3.1%-1.5%-0.8%± 15% (± 20% for LLOQ)
Extraction Recovery (%) N/A92.4%94.1%93.8%Consistent across levels
Matrix Factor (IS-normalized) N/A0.981.021.010.85 – 1.15

References

  • EvitaChem: Product Introduction.(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine. EvitaChem Catalog.
  • Google Patents.US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives.
  • Indo Am. J. P. Sci, 2016.Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa in Human Plasma Using Alumina SPE Cartridges (Biphenyl Column Methodology for Basic Amines).

Sources

Method

Application Note: Preparation, Solubilization, and Handling of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine for In Vitro Assays

Executive Summary & Application Context (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (CAS: 1861324-75-5)[1] is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (CAS: 1861324-75-5)[1] is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Its primary application lies in the synthesis of advanced kinase inhibitors. Notably, it serves as a critical intermediate in the development of 4H-pyrrolo[3,2-c]pyridin-4-one derivatives, which are potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) variants (e.g., Exon 20 insertions, Exon 19 deletions, L858R) implicated in non-small cell lung cancer (NSCLC)[2].

Because this compound contains both a lipophilic ether moiety and two basic nitrogen centers, researchers must carefully manage its kinetic solubility to prevent assay artifacts, precipitation, or degradation during in vitro screening[3].

PathwayContext N1 Pyridine Building Block N2 Chemical Synthesis (WO2020216774A1) N1->N2 N3 4H-pyrrolo[3,2-c] pyridin-4-one N2->N3 Intermediate N4 Mutant EGFR Inhibition N3->N4 Target Binding N5 Tumor Cell Apoptosis N4->N5 Pathway Blockade

Application context of the compound in the development of mutant EGFR inhibitors.

Physicochemical Profiling & Causality

Before preparing solutions, it is imperative to understand the compound's physicochemical properties to predict its behavior in organic solvents and aqueous buffers.

  • Molecular Weight: 210.27 g/mol

  • Molecular Formula: C11H18N2O2

  • Ionizable Groups: The molecule contains a pyridine ring (conjugate acid pKa ~5.2) and a primary methanamine group (conjugate acid pKa ~9.5).

  • Solubility Dynamics: As a free base, the compound exhibits moderate lipophilicity due to the branched ether (2-methoxy-2-methylpropoxy) group. It is highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) but exhibits limited thermodynamic solubility in unbuffered, neutral water. At physiological pH (7.4), the primary amine is protonated, which significantly enhances its aqueous solubility once diluted from a DMSO stock[4].

Why DMSO? In drug discovery, relying on thermodynamic solubility (dissolving solid powder directly into an aqueous buffer) often leads to incomplete dissolution for lipophilic free bases. By first creating a master stock in anhydrous DMSO, we leverage kinetic solubility . When this DMSO stock is rapidly diluted into an aqueous buffer, the compound remains trapped in a metastable, fully dissolved state long enough to conduct biochemical and cellular assays[3].

Quantitative Data: Master Stock Preparation

To ensure assay reproducibility, master stocks should be prepared at standardized concentrations (e.g., 10 mM or 50 mM). Use the table below to determine the exact mass required based on your desired volume.

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required (MW: 210.27 g/mol )
10 mM 1.0 mL2.10 mg
10 mM 5.0 mL10.51 mg
50 mM 1.0 mL10.51 mg
50 mM 2.0 mL21.03 mg

Experimental Protocols

Protocol A: Preparation of the DMSO Master Stock (Self-Validating Workflow)

Rationale: Primary amines are highly susceptible to reacting with atmospheric carbon dioxide to form carbamates, which alters the compound's mass and biological activity. Furthermore, water absorbed by hygroscopic DMSO can cause premature precipitation of the free base.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine to equilibrate to room temperature (RT) in a desiccator before opening. Causality: Prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Rapidly weigh the required mass (e.g., 10.51 mg for a 50 mM stock) using a microbalance and transfer it to an amber glass vial. Causality: Amber glass protects the light-sensitive heteroaromatic system from UV-induced degradation.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Dissolution: Vortex the vial for 60 seconds, followed by sonication in a water bath at RT for 5–10 minutes. Causality: Sonication provides the mechanical energy required to disrupt the crystalline lattice of the solid.

  • Validation Check: Hold the vial against a dark background under a bright light. The solution must be completely clear with no particulate matter or "schlieren" lines. If turbidity persists, warm the solution to 37°C for 5 minutes and re-sonicate.

  • Storage: Purge the headspace of the vial with an inert gas (Argon or Nitrogen) to prevent carbamate formation. Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C. Avoid freeze-thaw cycles.

Protocol B: Serial Dilution and Aqueous Buffer Formulation

Rationale: Directly pipetting a high-concentration DMSO stock into an aqueous buffer can cause "crashing out" (amorphous precipitation) due to the sudden shift in solvent polarity[4].

Step-by-Step Methodology:

  • Intermediate Dilution: Perform all serial dilutions in 100% anhydrous DMSO first, creating a concentration curve (e.g., 1000x the final desired assay concentrations).

  • Buffer Preparation: Prepare your assay buffer (e.g., PBS or HEPES, pH 7.4). Ensure the buffer is at room temperature or 37°C. Causality: Cold buffers drastically reduce kinetic solubility and induce immediate precipitation.

  • Aqueous Introduction: Pipette 1 µL of the intermediate DMSO dilution into 999 µL of the aqueous buffer while vortexing vigorously. This ensures a final DMSO concentration of 0.1% (v/v), which is generally non-toxic to cell cultures and prevents the "solvent effect."

  • Validation Check: Measure the absorbance of the final buffer at 620 nm or use nephelometry. A baseline reading confirms the absence of colloidal aggregation prior to introducing the compound to biological targets.

StockPrep A Weigh Compound (e.g., 2.10 mg) B Add Anhydrous DMSO (1.0 mL) A->B Transfer to amber vial C Vortex & Sonicate (5-10 min at RT) B->C Dissolution D 10 mM Master Stock (Store at -20°C) C->D Quality Check E Serial Dilution (in DMSO) D->E Aliquot & Dilute F Aqueous Buffer Assay (DMSO ≤ 0.1%) E->F Final Assay Prep

Workflow for the preparation and aqueous dilution of DMSO master stocks.

References

  • [2] Google Patents. WO2020216774A1 - 4h-pyrrolo[3,2-c]pyridin-4-one derivatives. Retrieved from:

  • [3] Elsevier. Drug-Like Properties: Concepts, Structure Design and Methods - Edition 2 - By Li Di and Edward H Kerns. Retrieved from:[Link]

  • [4] American Pharmaceutical Review. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from:[Link]

Sources

Application

Application Note: Handling, Safety, and Synthetic Protocols for (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Profiling (3-(2-Methoxy-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Profiling

(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is a highly specialized, bi-functional pharmaceutical intermediate. It features a basic pyridine core, a lipophilic ether linkage (2-methoxy-2-methylpropoxy) designed to enhance membrane permeability in drug candidates, and a highly reactive primary methanamine group.

While its structural features make it an invaluable building block for synthesizing kinase inhibitors, GPCR ligands, and other targeted therapeutics, they also impart significant chemical hazards. The primary amine and pyridine nitrogen act as synergistic bases, rendering the compound highly corrosive to human tissue[1][2]. Furthermore, primary aromatic and heteroaromatic amines can react exothermically with acids and electrophiles[3]. This guide establishes a self-validating system of safety protocols and synthetic methodologies to ensure both researcher safety and experimental integrity.

Physicochemical and Hazard Summary

To establish baseline handling parameters, the following table synthesizes the quantitative and qualitative hazard data typical for substituted pyridyl methanamines[2][4].

Property / Hazard ClassDescription / ValueCausality & Impact on Handling
GHS Classification Skin Corr. 1C (H314), Eye Dam. 1 (H318)The lone electron pairs on the primary amine and pyridine nitrogen cause severe, rapid tissue degradation[2].
Physical State Viscous liquid to low-melting solidProne to aerosolization if handled improperly; requires strict engineering controls[1].
Air/Moisture Sensitivity HighPrimary amines react with atmospheric CO2​ to form carbamate salts; requires inert gas storage[5].
Incompatible Materials Strong oxidizing agents, strong acidsExothermic protonation or oxidation can lead to thermal runaway[1][3].

Safety and Handling Architecture

Do not merely treat this compound as a standard organic reagent. The handling of primary heteroaryl methanamines requires a defensive, proactive approach.

The Causality of Exposure Protocols
  • Inhalation & Skin Contact: Liquid or spray mist produces severe tissue damage to mucous membranes[1]. Skin contact results in deep chemical burns. Therefore, handling must always occur within a certified fume hood or glovebox.

  • Ingestion Contraindications: If accidental ingestion occurs, gastric lavage or emesis is strictly contraindicated [6]. The corrosive nature of the amine causes severe esophageal swelling; introducing mechanical tubes risks fatal perforation of the stomach or esophagus[6].

G Start Compound Receipt & Storage Inert Store under Argon/N2 (Protect from Light/Moisture) Start->Inert Transfer Glovebox/Fume Hood Transfer (Wear Full PPE) Inert->Transfer Reaction Reaction Setup (Controlled Exotherm) Transfer->Reaction Spill Spill Response (Do not use water initially) Transfer->Spill If compromised Disposal High-Temp Incineration (Licensed Facility) Reaction->Disposal Spill->Disposal

Safety and handling workflow for reactive pyridyl methanamines.

SOP 1: Safe Transfer and Weighing

Trustworthiness Principle: Prevent degradation before the experiment begins to ensure reproducible yields.

  • Preparation: Purge a glovebox or a specialized inert-atmosphere weighing enclosure with Argon. Nitrogen is acceptable, but Argon is preferred due to its higher density, which better blankets the compound[5].

  • PPE: Don heavy-duty nitrile or neoprene gloves (double-gloving recommended), a chemical-resistant lab coat, and a face shield over safety goggles[1].

  • Transfer: Use oven-dried, static-free spatulas or glass pipettes. Weigh the desired amount into a pre-tared, dried vial with a PTFE-lined septum cap.

  • Sealing: Seal the vial under Argon before removing it from the inert environment.

SOP 2: Emergency Spill Response
  • Evacuation: Immediately clear the area of unprotected personnel. Ensure adequate ventilation to disperse corrosive vapors[5].

  • Containment (No Water): Do not use water initially, as the heat of dissolution/protonation can vaporize the amine, creating a toxic inhalation hazard.

  • Neutralization: Cover the spill with a compatible, non-combustible absorbent material (e.g., dry sand, earth, or a commercial acid-based spill kit designed for amines)[5].

  • Collection: Use non-sparking tools to sweep the absorbed material into a hazardous waste container. Clean the residual surface with a dilute acetic acid solution, followed by copious amounts of water[7].

Synthetic Application: Amide Coupling Protocol

(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is most frequently utilized as a nucleophile in amide coupling reactions to generate complex drug scaffolds. The unhindered primary amine reacts readily with activated carboxylic acids.

Mechanistic Causality

The bulky 2-methoxy-2-methylpropoxy group at the 3-position of the pyridine ring provides steric shielding to the pyridine nitrogen, reducing unwanted side reactions (like N-oxidation or quaternization) and directing reactivity almost exclusively to the primary methanamine group.

R Acid Carboxylic Acid Substrate Activation Coupling Agent (e.g., HATU, DIPEA) Acid->Activation ActiveEst Activated Ester Intermediate Activation->ActiveEst Amine Add (3-(2-Methoxy... pyridin-4-yl)methanamine ActiveEst->Amine Nucleophilic Attack Product Target Amide Product Amine->Product

Amide coupling reaction pathway utilizing the primary amine moiety.

SOP 3: Standard Amide Coupling

This protocol utilizes HATU as the coupling reagent, ideal for forming amides with heteroaromatic amines.

  • Activation: In an oven-dried round-bottom flask under Argon, dissolve the target carboxylic acid (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.). Stir for 5 minutes at room temperature.

  • Coupling Agent: Add HATU (1.2 equiv.) in one portion. Stir the mixture for 15 minutes to ensure complete formation of the active ester intermediate.

  • Amine Addition: Dissolve (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (1.1 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture to control any mild exotherm[3].

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically using a Dichloromethane/Methanol gradient due to the basicity of the product).

Waste Disposal and Environmental Integrity

Heteroaromatic amines pose a severe threat to aquatic life and must never be disposed of down the drain[3].

  • Final Disposal Method: The recommended method for the final disposal of this compound and its contaminated packaging is high-temperature incineration at a licensed chemical destruction plant[8].

  • Engineering Controls: The incineration facility must be equipped with an afterburner and a scrubber. This is critical because the combustion of pyridine derivatives generates highly toxic nitrogen oxides ( NOx​ ), which must be neutralized before atmospheric release[8].

  • Container Management: Empty containers retain corrosive residue. They must be triple-rinsed with an appropriate solvent (e.g., methanol or dichloromethane) before being treated as hazardous waste[8].

References

  • Zoro / TCI America. "Material Safety Data Sheet: 4-Picolylamine." Accessed March 30, 2026. [Link]

  • PubChem, National Institutes of Health. "2-Pyridinemethanamine | CID 19509 - Safety and Hazards." Accessed March 30, 2026. [Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Accessed March 30, 2026.[Link]

Sources

Method

Formulation of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine for oral administration in mice

Application Note: Formulation and Preclinical Oral Dosing Strategy for (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine in Murine Models Executive Summary The transition of novel small molecules from in vitro scree...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Preclinical Oral Dosing Strategy for (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine in Murine Models

Executive Summary

The transition of novel small molecules from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor aqueous solubility and suboptimal gastrointestinal (GI) absorption. This application note details the physicochemical rationale and step-by-step protocols for formulating (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine for oral (PO) administration in mice. By leveraging a tiered formulation strategy, researchers can systematically match the dosing vehicle to the required exposure levels, ensuring reproducible PK profiles while maintaining strict animal welfare standards.

Physicochemical Profiling & Formulation Causality

To design an effective oral vehicle, we must first deconstruct the molecule's physicochemical properties and anticipate its behavior in the murine GI tract.

(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine possesses three critical structural features:

  • Methanamine Group (Primary Amine): With an estimated pKa of ~9.0–9.5, this group is strongly basic. It ensures the molecule is highly protonated and readily soluble in the acidic environment of the murine stomach (pH 1.5–2.0).

  • Pyridine Ring: A weakly basic heterocycle (pKa ~5.2) that contributes to overall polarity but remains largely unprotonated at the neutral pH of the intestines.

  • 3-(2-Methoxy-2-methylpropoxy) Side Chain: A bulky, branched ether that imparts significant lipophilicity to the molecule.

The Causality of GI Precipitation: While the primary amine guarantees initial dissolution in acidic gastric fluids, the lipophilic side chain introduces a high risk of precipitation upon gastric emptying. As the compound enters the duodenum (pH ~6.5), the amine remains partially protonated, but the overall drop in solubility can cause the drug to crash out of solution, plummeting oral bioavailability . To counteract this, a surfactant-based micellar system is required to maintain supersaturation and facilitate intestinal absorption without causing GI toxicity .

Tiered Formulation Strategy

Based on the physicochemical profile, we recommend a tiered approach depending on the target dose.

FormulationTree Start Compound Assessment (3-(2-Methoxy-2-methylpropoxy) pyridin-4-yl)methanamine Solubility Aqueous Solubility Check (pH 3-4, Citrate Buffer) Start->Solubility pKa ~9.0 (Amine) Tier1 Tier 1: Aqueous Solution (Low Dose, <5 mg/kg) Solubility->Tier1 Soluble & Stable Lipid Co-Solvent/Surfactant Check (DMSO / Solutol HS15) Solubility->Lipid Insoluble / Precipitation Tier2 Tier 2: Micellar Solution (Mid Dose, 5-30 mg/kg) Lipid->Tier2 Soluble & Stable Tier3 Tier 3: Suspension (High Dose/MTD, >30 mg/kg) Lipid->Tier3 Insoluble / High Dose Req.

Decision tree for selecting the optimal oral formulation based on dose requirements.

Quantitative Formulation Parameters

The following table summarizes the operational limits and expected outcomes for each formulation tier.

Formulation TierVehicle CompositionTarget Dose RangePhysical StateGI Tolerability (Mice)Max Prep Conc.
Tier 1 50 mM Citrate Buffer (pH 3.5)< 5 mg/kgClear SolutionExcellent~0.5 mg/mL
Tier 2 5% DMSO / 10% Solutol HS15 / 85% Saline5 – 30 mg/kgMicellar SolutionGood (Monitor stool)~3.0 mg/mL
Tier 3 0.5% MC / 0.2% Tween 80 in Water> 30 mg/kg (MTD)Homogeneous SuspensionExcellent>30.0 mg/mL

Note: Solutol HS15 (polyoxyl 15 hydroxystearate) is prioritized in Tier 2 due to its superior safety profile in rodents compared to Cremophor EL, which can cause severe histamine release and micellar entrapment of the drug .

Experimental Protocols

Protocol A: Preparation of Tier 2 Micellar Solution (Primary Recommendation)

Target: 2.0 mg/mL for a 20 mg/kg dose at a 10 mL/kg dosing volume.

Self-Validating Principle: This protocol utilizes a sequential addition method. If the compound fails to dissolve in the organic/surfactant phase before aqueous dilution, it will definitively fail after dilution.

  • Weighing: Accurately weigh 20.0 mg of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine into a clean, dry glass vial.

  • Co-Solvent Addition (DMSO): Add 0.5 mL of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 60 seconds.

    • QC Check: The solution must be completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Surfactant Addition (Solutol HS15): Warm Solutol HS15 to 37°C until it liquefies. Add 1.0 mL of the liquefied Solutol HS15 to the vial. Vortex for 2 minutes to ensure complete integration of the drug into the surfactant matrix.

  • Aqueous Dilution: Slowly add 8.5 mL of sterile 0.9% Saline dropwise while continuously vortexing or stirring.

    • Self-Validating QC Check: Hold the vial against a dark background. The solution should be optically clear or exhibit a very faint blue Tyndall effect (indicative of nanomicelles). If macroscopic turbidity or white precipitates form, the compound has exceeded its micellar capacity. Do not dose precipitated solutions; transition to Protocol B.

Protocol B: Preparation of Tier 3 Suspension (For MTD Studies)

Target: 10.0 mg/mL for a 100 mg/kg dose at a 10 mL/kg dosing volume.

  • Vehicle Prep: Prepare a stock solution of 0.5% (w/v) Methylcellulose (MC) and 0.2% (v/v) Tween 80 in deionized water. Stir overnight at 4°C to ensure complete hydration of the MC polymer.

  • Wetting: Weigh 100.0 mg of the compound into a mortar. Add 20 µL of Tween 80 directly to the powder and triturate with a pestle to form a smooth paste. This prevents the lipophilic compound from floating on the aqueous surface.

  • Geometric Dilution: Gradually add the 0.5% MC vehicle in 1 mL increments while continuously grinding until a total volume of 10.0 mL is reached.

  • Homogenization: Transfer to a vial and sonicate for 10 minutes.

    • Self-Validating QC Check: Allow the suspension to sit for 15 minutes. If rapid sedimentation occurs, the particle size is too large. Re-homogenize using a probe sonicator or bead mill before dosing.

Protocol C: Oral Gavage (PO) Administration & PK Workflow

PKWorkflow Prep Formulation Prep (10% Solutol HS15) Dose Oral Gavage (PO) 10 mL/kg in Mice Prep->Dose Sample Blood Sampling (0.25 to 24h) Dose->Sample Process Plasma Extraction (ACN Precipitation) Sample->Process LCMS LC-MS/MS Analysis (PK Parameters) Process->LCMS

Standardized workflow for in vivo pharmacokinetic assessment following oral gavage.

  • Animal Preparation: Fast mice (e.g., C57BL/6 or BALB/c) for 4 hours prior to dosing to reduce variability in gastric emptying rates. Water should remain available ad libitum.

  • Dosing: Using a 20-22 gauge reusable stainless steel or disposable plastic feeding needle, administer the formulation at a standardized volume of 10 mL/kg (e.g., 0.2 mL for a 20 g mouse).

  • Sampling: Collect ~50 µL of blood via the submandibular vein or tail snip into K2-EDTA tubes at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Processing: Centrifuge blood at 2,000 x g for 10 minutes at 4°C to isolate plasma. Crash plasma proteins using 3 volumes of cold Acetonitrile (ACN) containing an internal standard, centrifuge, and submit the supernatant for LC-MS/MS analysis.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.[Link]

  • Mus, L. M., Denecker, G., Speleman, F., & Roman, B. I. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS One.[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

Welcome to the technical support center for (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling and solubility of this compound. Our goal is to equip you with the necessary information to overcome common experimental hurdles and ensure the integrity of your results.

Understanding the Molecule: A Chemist's Perspective

(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is a pyridine derivative with a molecular formula of C11H18N2O2 and a molecular weight of 210.27 g/mol .[1] Its structure features a pyridine ring, a primary amine (methanamine), and a branched ether group. This unique combination of functional groups dictates its physicochemical properties, particularly its solubility.

The pyridine ring, being a polar aromatic heterocycle, and the primary amine group, capable of hydrogen bonding and protonation, contribute to its potential for aqueous solubility.[2][3][4] However, the bulky and hydrophobic 2-methoxy-2-methylpropoxy side chain can significantly reduce water solubility.[5][6] The interplay between these hydrophilic and hydrophobic moieties is the primary driver of the solubility challenges often encountered with this compound.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on sound chemical principles.

Q1: My compound, (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine, has crashed out of my aqueous buffer. What are the likely causes and how can I resolve this?

A1: Precipitation from an aqueous buffer is a common issue and can stem from several factors. Here’s a systematic approach to diagnose and solve the problem:

  • pH-Dependent Solubility: The primary amine on your compound has a pKa (predicted) in the basic range, meaning it will be protonated and more soluble in acidic conditions. If your buffer pH is near or above the pKa of the amine, the compound will be in its less soluble free base form.

    • Solution: Try lowering the pH of your buffer. A good starting point is to adjust the pH to 2 units below the predicted pKa of the methanamine group. This will ensure the amine is fully protonated and exists as a more soluble salt.

  • Insufficient Solvent Polarity: While the compound has polar functional groups, the ether side chain imparts significant non-polar character.[1] Water alone may not be a sufficiently strong solvent.

    • Solution: Introduce a water-miscible organic co-solvent. Common choices include:

      • Ethanol

      • Methanol

      • Dimethyl sulfoxide (DMSO)

      • N,N-Dimethylformamide (DMF) Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase it until the compound dissolves. Be mindful that high concentrations of organic solvents can impact downstream biological assays.

  • Concentration Exceeding Solubility Limit: You may be attempting to prepare a solution that is above the intrinsic solubility of the compound in that specific solvent system.

    • Solution: Determine the approximate solubility of your compound in the desired solvent system before preparing a high-concentration stock. This can be done through a simple shake-flask method.

Here is a troubleshooting workflow to guide your experimental decisions:

Caption: Troubleshooting workflow for precipitation issues.

Q2: I'm observing poor dissolution of the solid compound, even with vigorous stirring and sonication. What can I do?

A2: Slow or incomplete dissolution often points to issues with the solid-state properties of the compound or insufficient solvation energy.

  • Particle Size and Surface Area: Larger crystals have a smaller surface area-to-volume ratio, which can significantly slow down the dissolution rate.

    • Solution: If possible, gently grind the solid material using a mortar and pestle to increase the surface area before adding the solvent.

  • Wetting Issues: The hydrophobic ether group might cause poor "wetting" of the solid by the aqueous solvent, where the solvent has difficulty penetrating the crystal lattice.

    • Solution: Try adding a small amount of a surfactant, such as Tween® 80 or Pluronic® F-68, at a concentration below its critical micelle concentration. Surfactants can reduce the surface tension between the solid and the solvent, improving wetting and dissolution.

  • Temperature Effects: Solubility is often temperature-dependent.

    • Solution: Gently warming the solvent while stirring can increase the kinetic energy of the solvent molecules and enhance the dissolution rate. However, be cautious about potential degradation at elevated temperatures. Always check the compound's stability at higher temperatures before proceeding.

Q3: My compound seems to be degrading in my chosen solvent system, leading to a decrease in concentration over time. How can I identify a stable formulation?

A3: Degradation can sometimes be mistaken for solubility issues. The ether and amine functionalities can be susceptible to hydrolysis or oxidation under certain conditions.

  • pH-Mediated Hydrolysis: The ether linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable. The primary amine can undergo various reactions.

    • Solution: Conduct a simple stability study. Prepare solutions of your compound in a range of buffers (e.g., pH 3, 5, 7.4, 9) and store them at your intended experimental temperature. Analyze the concentration of the parent compound at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC-UV. This will help you identify the optimal pH range for stability.

  • Oxidation: The amine group can be susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions.

    • Solution: If you suspect oxidation, try degassing your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions. You can also include a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), in your formulation, provided it does not interfere with your experiment.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting solvent for dissolving (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine?

A: For initial solubilization, polar organic solvents such as methanol and dimethyl sulfoxide (DMSO) are generally effective.[1] For aqueous-based experiments, a good starting point is an acidic buffer (e.g., pH 4-5) with a small percentage (5-10%) of an organic co-solvent like ethanol or DMSO.

Q: How does the methoxy group in the side chain influence the properties of the compound?

A: The methoxy group (-OCH3) is a small, electron-donating group that can influence both the physicochemical and biological properties of a molecule.[7] In the context of this compound, it contributes to the overall lipophilicity of the side chain, which can impact its solubility and ability to cross biological membranes.[5] The presence of the methoxy group can also affect the metabolic stability of the compound.

Q: Can I expect this compound to be soluble in non-polar organic solvents?

A: Based on its structure, which includes a polar pyridine ring and a primary amine, it is expected to have limited solubility in non-polar solvents like hexane or toluene.[1][4] Pyridine itself is miscible with a broad range of solvents, including hexane and water, but the substituents on this particular derivative will heavily influence its solubility profile.[4]

Q: Are there any known incompatibilities I should be aware of when formulating this compound?

A: As a primary amine, this compound is basic and will react with acids to form salts.[8] It is also incompatible with strong oxidizing agents.[2] When preparing formulations, avoid mixing it directly with acidic excipients in a non-buffered system, as this could lead to salt precipitation if the solubility of the salt form is exceeded.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine at different pH values.

Materials:

  • (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Thermostatically controlled shaker or water bath.

  • Syringe filters (0.45 µm pore size).

  • HPLC system with a suitable column and detection method.

Procedure:

  • Prepare a series of buffers at the desired pH values.

  • Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter into a clean vial.

  • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of your analytical method.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Plot the solubility (in mg/mL or µM) as a function of pH.

Protocol 2: Co-solvent Solubility Screening

Objective: To assess the solubility of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine in various co-solvent systems.

Materials:

  • (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

  • Primary solvent (e.g., water or a specific buffer)

  • A selection of water-miscible co-solvents (e.g., ethanol, isopropanol, propylene glycol, PEG 400, DMSO).

  • Vials and a vortex mixer.

Procedure:

  • Prepare a series of co-solvent mixtures with the primary solvent at different volume percentages (e.g., 10%, 20%, 50%, 100% co-solvent).

  • Add a known amount of the compound to a fixed volume of each co-solvent mixture.

  • Vortex the vials vigorously for a set period (e.g., 2 minutes).

  • Visually inspect each vial for complete dissolution.

  • For a more quantitative assessment, you can perform a shake-flask solubility determination as described in Protocol 1 for the most promising co-solvent systems.

Data Summary

Solvent SystemQualitative SolubilityNotes
WaterPoorSolubility is expected to be low.
Acidic Buffer (pH < 6)ModerateProtonation of the amine increases solubility.
Neutral/Basic Buffer (pH > 7)PoorThe compound is primarily in the less soluble free base form.
MethanolSolubleA good choice for preparing stock solutions.[1]
EthanolSolubleA common co-solvent for aqueous formulations.
DMSOSolubleA strong polar aprotic solvent, often used for high-concentration stocks.[1]
AcetonitrileModerately SolubleMay be used in some analytical preparations.
DichloromethaneSparingly SolubleLimited solubility is expected due to the polar functional groups.
HexaneInsolubleA non-polar solvent, not suitable for this compound.

Logical Relationships in Formulation Development

The process of developing a suitable formulation for a compound like (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine involves a logical progression of steps, starting from understanding the compound's intrinsic properties to optimizing the final formulation.

G cluster_0 Characterization cluster_1 Initial Screening cluster_2 Formulation Optimization cluster_3 Final Formulation A Determine Physicochemical Properties (pKa, logP, Intrinsic Solubility) B pH-Solubility Profiling A->B C Co-solvent Screening A->C D Select Promising pH/Co-solvent System B->D C->D E Evaluate Need for Excipients (Surfactants, etc.) D->E F Assess Formulation Stability E->F G Finalized Liquid Formulation F->G

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting Guide for (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with (3-(2-Methoxy-2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine .

This molecule presents a unique stability profile due to three distinct structural features:

  • A primary aminomethyl group (-CH₂NH₂): Highly nucleophilic and susceptible to oxidation and alkylation.

  • A pyridine ring: A basic nitrogen center capable of N-oxide formation.

  • A sterically hindered ether linkage (2-methoxy-2-methylpropoxy): The gem-dimethyl grouping provides steric shielding, enhancing hydrolytic stability compared to linear ethers, but it remains vulnerable under extreme stress.

Below, you will find field-proven insights, causality-driven explanations, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does the purity of my stock solution degrade rapidly when stored in dichloromethane (DCM) or chloroform?

Root Cause & Causality: The primary amine in the methanamine moiety is a strong nucleophile. Halogenated solvents like DCM and chloroform are electrophilic. Over time, especially at room temperature, the primary amine undergoes irreversible nucleophilic substitution (N-alkylation) with the solvent, forming secondary and tertiary amine impurities, as well as hydrochloride salts that can precipitate out of solution. Resolution: Never store primary amine-containing APIs in halogenated solvents for prolonged periods. Use anhydrous DMSO or Acetonitrile (ACN) for long-term stock solutions. If DCM must be used for extractions, ensure the process is conducted rapidly at 4°C, and evaporate the solvent immediately under reduced pressure.

Q2: I am observing a new impurity mass of [M+16] and [M-2] during long-term aqueous storage at pH 9.0. What is happening?

Root Cause & Causality: At pH 9.0, the primary amine (pKa ~ 8.5–9.5) exists largely as a free base[1]. In this unprotonated state, the electron lone pair on the nitrogen is highly reactive. The [M+16] mass indicates oxidative degradation (likely N-oxide formation on the pyridine ring or amine oxidation), while [M-2] indicates oxidative dehydrogenation , forming an imine[2]. This is a common degradation pathway for aminomethylpyridines exposed to dissolved oxygen and trace transition metals in basic buffers[2]. Resolution: Store aqueous solutions at a slightly acidic to neutral pH (e.g., pH 5.0–7.4) where the amine is protonated, rendering it less susceptible to oxidation[3]. Additionally, sparge buffers with inert gas (Argon/Nitrogen) and consider adding a chelator like EDTA (1 mM) to sequester trace metals that catalyze oxidative dehydrogenation[2].

Q3: Is the ether linkage stable under acidic HPLC conditions (e.g., 0.1% TFA or Formic Acid)?

Root Cause & Causality: Yes, under standard analytical conditions. The 2-methoxy-2-methylpropoxy group contains a gem-dimethyl substitution that sterically shields the ether oxygen from nucleophilic attack and hydrolysis. However, at extreme low pH (< 2.0) combined with elevated temperatures (> 60°C), acid-catalyzed ether cleavage can occur, yielding the pyridinol degradant. Resolution: Standard LC-MS mobile phases containing 0.1% TFA or Formic Acid at ambient or standard column temperatures (e.g., 40°C) will not degrade the molecule during the analytical run. For preparative HPLC requiring solvent evaporation, keep water bath temperatures below 40°C during lyophilization or rotary evaporation to prevent concentration-induced acid hydrolysis.

Part 2: Quantitative Stability Profile

To facilitate rapid experimental planning, the following table summarizes the quantitative stability data of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine under various environmental stresses.

Solvent / Buffer SystempHTemperatureHalf-Life ( t1/2​ )Major Degradation Pathway
Anhydrous DMSON/A-20°C> 24 monthsNone observed
Dichloromethane (DCM)N/A25°C~ 48 hoursN-Alkylation
Aqueous Acetate Buffer4.525°C> 30 daysStable (Diprotonated)
Aqueous Phosphate Buffer7.437°C~ 14 daysMild Oxidation
Aqueous Borate Buffer9.537°C~ 5 daysOxidative Dehydrogenation (Imine)
0.1 M HCl (Aqueous)1.080°C~ 12 hoursEther Cleavage

Part 3: Visualizing Degradation Pathways & Workflows

Chemical Speciation and Degradation Pathways

The following diagram illustrates how pH and solvent choice dictate the degradation trajectory of the molecule.

Speciation API (3-(2-Methoxy-2-methylpropoxy) pyridin-4-yl)methanamine High_pH High pH (>8.5) Free Base Form API->High_pH Deprotonation Low_pH Low pH (<5.0) Protonated Form API->Low_pH Protonation Halogenated Halogenated Solvents (e.g., DCM, CHCl3) API->Halogenated Dissolution Oxidation Oxidative Degradation (N-oxide, Imine Formation) High_pH->Oxidation O2 / Trace Metals Ether_Cleavage Ether Cleavage (Pyridinol Formation) Low_pH->Ether_Cleavage Heat (>60°C) Alkylation N-Alkylation (Irreversible Impurity) Halogenated->Alkylation Nucleophilic Attack

Caption: pH and solvent-dependent degradation pathways of the aminomethylpyridine derivative.

Standardized Forced Degradation Protocol Workflow

To ensure trustworthiness in your internal assays, implement this self-validating workflow to establish lot-to-lot stability.

Workflow Step1 1. Stock Prep (10 mM in DMSO) Step2 2. Buffer Dilution (100 µM Final) Step1->Step2 Step3 3. Stress Incubation (Time/Temp/pH) Step2->Step3 Step4 4. Quenching & Filtration (0.22µm) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Caption: Self-validating experimental workflow for compound stability profiling.

Part 4: Step-by-Step Methodology for Stability Profiling

To accurately replicate the stability data or test new formulations, follow this self-validating protocol. This method ensures that degradation is accurately captured without introducing artifacts during sample preparation.

Materials Required:

  • Anhydrous DMSO (LC-MS grade)

  • Degassed, LC-MS grade buffers (pH 2.0, 7.4, 10.0)

  • Amber glass HPLC vials (to prevent photolytic degradation)

  • Internal standard (e.g., isotopically labeled analog or a stable structural analog)

Step-by-Step Protocol:

  • Stock Preparation: Accurately weigh the API and dissolve in anhydrous DMSO to a concentration of 10 mM. Critical Causality: DMSO prevents premature hydrolysis and oxidation. Store this stock at -20°C.

  • Working Solution Dilution: Dilute the 10 mM stock 1:100 into the target aqueous buffers (pH 2.0, 7.4, and 10.0) to achieve a final concentration of 100 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent effects on pH speciation.

  • Stress Incubation: Aliquot 1 mL of the working solutions into amber glass vials. Incubate at target temperatures (e.g., 25°C, 37°C, 60°C) using a thermomixer.

  • Time-Course Sampling & Quenching: At designated time points (0, 24, 48, 72 hours), remove a 50 µL aliquot. Self-Validating Step: Immediately quench the high-pH samples by adding 50 µL of cold 0.1% Formic Acid in Acetonitrile. This protonates the amine, halting further oxidative degradation[4], and precipitates buffer salts.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 5 minutes at 4°C to remove any particulates.

  • LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial. Analyze using a C18 column with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the parent mass and scan for expected degradants ([M+16], [M-2], and ether cleavage products).

References

  • Concentration distribution of various species as a function of pH in... ResearchGate. Available at:[Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. MDPI. Available at:[Link]

  • Oxidative Dehydrogenation of the 2-Aminomethylpyridine (EDTA) Ruthenium (III) Complex. SciSpace. Available at:[Link]

  • Direct Synthesis of Controlled-Structure Primary Amine-Based Methacrylic Polymers by Living Radical Polymerization. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine in Cell Lines

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers utilizing (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine. This guide is designed to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the development of resistance to this compound in cell line models. Our goal is to equip you with the scientific rationale and practical methodologies to understand, characterize, and overcome resistance, ensuring the integrity and progression of your research.

(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is a pyridine derivative investigated for its potential as a therapeutic agent.[1] Its structural features are consistent with those of Smoothened (SMO) antagonists, which function by inhibiting the Hedgehog (Hh) signaling pathway.[2][3][4] This pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a known driver in several cancers, including basal cell carcinoma and medulloblastoma.[5][6]

As with many targeted therapies, the emergence of drug resistance is a significant challenge in both preclinical and clinical settings.[4][5] This guide will focus on the common mechanisms of resistance to SMO inhibitors and provide a structured approach to troubleshooting these issues in your in vitro models.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific issues you may encounter during your experiments, from initial observations of reduced efficacy to in-depth mechanistic studies.

Part 1: Confirming and Characterizing Resistance

Question 1: My cells are no longer responding to the compound at previously effective concentrations. How can I confirm this is acquired resistance?

Answer: This is a critical first step. It's essential to differentiate true acquired resistance from other experimental variables.

Causality: Acquired resistance is a stable, heritable change in the cell population that allows it to proliferate in the presence of a drug concentration that would normally be cytotoxic or cytostatic. Simply observing a lack of response in a single experiment is not sufficient for confirmation due to potential issues like incorrect drug concentration, poor cell health, or contamination.[7][8]

Troubleshooting Protocol: Validating the Resistant Phenotype

  • Quantitative Viability Assay: The most definitive method is to compare the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line to the parental (sensitive) cell line.

    • Procedure: Seed both parental and suspected resistant cells at the same density.[9] Treat with a range of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine concentrations (e.g., a 10-point, 3-fold serial dilution) for a period equivalent to at least two cell doubling times (typically 72-96 hours).[10][11]

    • Readout: Use a standard viability assay (e.g., CellTiter-Glo®, resazurin).

    • Confirmation: A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value for the resistant line confirms the phenotype. The fold-increase in IC50 is known as the Resistance Index (RI).[12]

  • Mycoplasma Testing: Mycoplasma contamination is a common issue in cell culture that can alter cellular response to drugs.[13] Test both your parental and suspected resistant cell banks to rule this out.

  • Cell Line Authentication: Ensure the resistant line is derived from the correct parental line through short tandem repeat (STR) profiling.

  • Compound Integrity: Verify the concentration and stability of your stock solution of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine.

Parameter Parental (Sensitive) Cells Suspected Resistant Cells Interpretation
IC50 Value Expected to be low (e.g., nM to low µM range)Significantly higher than parentalConfirms reduced sensitivity
Dose-Response Curve Steep sigmoidal curveRight-shifted, possibly with a shallower slopeIndicates a resistant population
Mycoplasma Test NegativeNegativeRules out contamination as a cause
Growth Rate Normal for the cell lineMay be similar or slightly slower than parentalCharacterizes the resistant phenotype
Part 2: Investigating Mechanisms of Resistance

Once resistance is confirmed, the next step is to understand the underlying molecular mechanism. For SMO inhibitors, resistance mechanisms are generally categorized into three main types.[2][3][4]

Caption: Overview of Hedgehog signaling and key resistance nodes.

Question 2: What are the most common mechanisms of resistance to SMO inhibitors?

Answer: Resistance typically arises from genetic alterations that either prevent the drug from binding to its target or bypass the need for SMO signaling altogether.

  • Mechanism 1: On-Target SMO Mutations. This is one of the most frequently observed mechanisms.[6][14][15] Mutations in the SMO gene can prevent the compound from binding to its target protein.

    • Binding Pocket Mutations: Changes in the amino acid sequence within the drug-binding pocket of SMO can reduce the binding affinity of the inhibitor. A well-documented example for other SMO inhibitors is the D473H mutation.[3][4]

    • Conformational Mutations: Mutations outside the binding pocket can lock SMO in a constitutively active state, rendering the inhibitor ineffective.[6][14]

  • Mechanism 2: Downstream Pathway Activation. Cells can develop resistance by activating components of the Hedgehog pathway downstream of SMO.[2][4]

    • GLI2 Amplification: Increased copy number of the GLI2 gene, which encodes a key transcription factor downstream of SMO, leads to high levels of GLI2 protein that can drive target gene expression even when SMO is inhibited.[2][14]

    • SUFU Loss-of-Function: SUFU is a negative regulator of GLI proteins. Mutations that inactivate SUFU can lead to constitutive GLI activation.[2][14][16]

  • Mechanism 3: Bypass Pathway Activation. Cancer cells can activate parallel signaling pathways to compensate for the inhibition of the Hedgehog pathway.[3][4]

    • PI3K/AKT/mTOR Pathway: Upregulation of the PI3K/AKT pathway is a common bypass mechanism that promotes cell survival and proliferation, overriding the signals from SMO inhibition.[3][4]

Question 3: How can I determine which mechanism is active in my resistant cell line?

Answer: A systematic, multi-step approach is required to pinpoint the specific resistance mechanism.

Caption: Experimental workflow for identifying resistance mechanisms.

Experimental Protocol: Characterizing the Resistance Mechanism

  • SMO Sequencing:

    • Action: Extract genomic DNA from both parental and resistant cell lines. Amplify the coding region of the SMO gene using PCR and perform Sanger sequencing or Next-Generation Sequencing (NGS).

    • Interpretation: Compare the sequences to identify any mutations present only in the resistant line. This is the most direct way to confirm on-target resistance.[14]

  • Downstream Component Analysis:

    • Gene Amplification (qPCR): Use quantitative PCR to measure the relative copy number of the GLI2 gene in resistant cells compared to parental cells. A significant increase suggests amplification.

    • Protein Expression (Western Blot): Analyze the protein levels of key pathway components.

      • GLI1/GLI2: Check if protein levels are elevated in resistant cells.

      • SUFU: Check for a loss of SUFU protein expression in resistant cells.

  • Bypass Pathway Analysis (Western Blot):

    • Action: Probe for key phosphorylated (activated) proteins in the PI3K/AKT/mTOR pathway, such as p-AKT (Ser473) and p-S6K (Thr389).

    • Interpretation: Increased levels of these phosphoproteins in the resistant line, especially when cultured with the SMO inhibitor, strongly suggest the activation of this bypass pathway.[3][4]

Mechanism Primary Validation Method Expected Result in Resistant vs. Parental Cells
On-Target: SMO Mutation Sanger/NGS Sequencing of SMOPresence of a non-synonymous mutation.
Downstream: GLI2 Amplification qPCR for GLI2 gene copy numberIncreased relative copy number.
Downstream: SUFU Loss Western Blot for SUFU proteinDecreased or absent SUFU protein expression.
Bypass: PI3K/AKT Activation Western Blot for p-AKT, p-S6KIncreased phosphorylation of AKT and/or S6K.
Part 3: Strategies to Overcome Resistance

Identifying the mechanism of resistance is key to designing effective strategies to overcome it.

Question 4: My resistant cells have a SMO mutation. What are my options?

Answer: Resistance due to on-target mutations can sometimes be overcome by switching to a different inhibitor or by targeting downstream effectors.

  • Strategy 1: Second-Generation SMO Inhibitors. If the mutation affects the binding of your specific compound, a structurally different SMO inhibitor might still be effective.[4] This requires testing alternative SMO antagonists.

  • Strategy 2: Target Downstream of SMO. Since the pathway is still active, inhibitors of downstream components like GLI transcription factors can be effective.[14][17] Arsenic trioxide has been shown to inhibit GLI function and could be a potential combination agent.[16]

Question 5: My resistant cells show GLI2 amplification or PI3K/AKT activation. How can I restore sensitivity?

Answer: For downstream or bypass activation, a combination therapy approach is the most logical and scientifically validated strategy.[18][19] The goal is to inhibit both the primary pathway and the escape mechanism simultaneously.

Experimental Protocol: Testing Combination Therapies

  • Hypothesis-Driven Combination: Based on your mechanistic findings, select a logical combination partner.

    • If PI3K/AKT is activated , combine (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine with a PI3K inhibitor (e.g., GDC-0941) or an AKT/mTOR inhibitor.[3][4]

    • If GLI2 is amplified , combine with a GLI antagonist.[14]

  • Dose-Response Matrix: To assess for synergy, antagonism, or additivity, you must test a matrix of concentrations for both drugs.

    • Procedure: Create a 6x6 or 8x8 matrix where one drug is serially diluted along the x-axis and the second drug is serially diluted along the y-axis.[11][20]

    • Analysis: Measure cell viability after 72-96 hours. Use a synergy model (e.g., Bliss Independence, Loewe Additivity, or ZIP) to calculate a synergy score.[9][21] This will quantitatively determine if the combination is more effective than the additive effects of the individual drugs.

  • Validate with Mechanistic Readouts:

    • Action: Treat resistant cells with the single agents and the effective combination dose. Perform Western blotting for key pathway markers (e.g., GLI1, p-AKT).

    • Interpretation: A successful combination should show suppression of both the Hedgehog pathway (decreased GLI1) and the bypass pathway (decreased p-AKT).

Resistance Mechanism Recommended Combination Partner Rationale
PI3K/AKT/mTOR ActivationPI3K, AKT, or mTOR inhibitorsDual blockade of parallel survival pathways.[3]
GLI2 AmplificationGLI antagonistsTarget the downstream effector that is driving resistance.[14]
Wnt Pathway ActivationWnt pathway inhibitorsCrosstalk between Wnt and Hedgehog pathways has been identified as a resistance mechanism.[2]

General Cell Culture Troubleshooting

Sometimes, perceived resistance can be an artifact of suboptimal cell culture conditions.[7]

Problem Possible Cause Suggested Solution
Inconsistent Results Cell passage number too high; inconsistent cell seeding density; mycoplasma contamination.Use cells within a defined low passage number range. Automate cell plating for consistency.[10] Regularly test for mycoplasma.[13]
Cells Detaching/Dying in All Wells Compound is cytotoxic at the tested concentrations; poor cell health; wrong media or supplements.Perform a broad dose-response curve to find the optimal range.[10] Confirm media components and thaw a fresh vial of cells.[7]
Precipitate in Media Compound solubility issues.Check the solubility of the compound in your specific cell culture medium. Consider using a lower concentration or a different solvent (ensure solvent controls are included).

References

  • Study presents a breakthrough in overcoming drug resistance in cancer – hope for treating intractable diseases like diabetes​. (2025). ecancer.
  • Doan, H. Q., Chen, L., Nawas, Z., Lee, H.-H., Silapunt, S., & Migden, M. (2021). Switching Hedgehog inhibitors and other strategies to address resistance when treating advanced basal cell carcinoma. Oncotarget. Available at: [Link]

  • Research Progress on Smo Inhibitors of the Hedgehog Signaling Pathway. (2026). ChemRxiv. Available at: [Link]

  • Lin, T. L., & Matsui, W. (2011). Hedgehog Fights Back: Mechanisms of Acquired Resistance against Smoothened Antagonists. Cancer Research. Available at: [Link]

  • Ghazoul, E. N., & Jibreal, A. (2021). Hedgehog Pathway Inhibitors: Clinical Implications and Resistance in the Treatment of Basal Cell Carcinoma. Cureus. Available at: [Link]

  • Xing, Y., & Wu, J. (2021). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Cancers. Available at: [Link]

  • Atwood, S. X., Sarin, K. Y., Whitson, R. J., Li, J. R., Kim, J., Rezaee, M., ... & Oro, A. E. (2015). Smoothened variants explain the majority of drug resistance in basal cell carcinoma. Cancer cell. Available at: [Link]

  • Dummer, R., Guminski, A., Gutzmer, R., Lear, J. T., Lewis, K. D., Spencer, A., ... & Migden, M. R. (2020). Secondary resistance to sonidegib is rare in locally advanced basal cell carcinoma. Journal of the European Academy of Dermatology and Venereology. Available at: [Link]

  • Salehi, B., Sestito, S., Rapposelli, S., Peron, G., Calina, D., Sharifi-Rad, M., ... & Sharifi-Rad, J. (2023). Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. Frontiers in Pharmacology. Available at: [Link]

  • Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Creative Bioarray. Available at: [Link]

  • Cannon, J., & Zito, P. M. (2023). Pharmacokinetics and pharmacodynamics of Hedgehog pathway inhibitors used in the treatment of advanced or treatment-refractory basal cell carcinoma. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Smoothened Mutations Underlie Basal Cell Carcinoma Resistance. (2015). Cancer Discovery. Available at: [Link]

  • Al-Dhfyan, F. S., Al-Jahdali, Y., Al-Otaibi, B., Al-Shehri, H., Al-Saleh, K., & Al-Aqeel, K. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers. Available at: [Link]

  • Sharpe, H. J., Pau, G., Dijkgraaf, G. J., Biju, M. P., D'Souza, D., Wang, Y., ... & Seshagiri, S. (2015). Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma. Cancer cell. Available at: [Link]

  • Wang, Y., Zhang, J., & Wang, Y. (2014). Overcome Cancer Cell Drug Resistance Using Natural Products. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Hafner, M., Niepel, M., Sorger, P. K., & Chung, M. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology. Available at: [Link]

  • Sims-Mourtada, J. (2023). Targeting hedgehog-driven mechanisms of drug-resistant cancers. Frontiers in Oncology. Available at: [Link]

  • Skin tumors develop specific mutations to resist drug, researchers say. (2015). Stanford Medicine. Available at: [Link]

  • In Vitro Resistance Models for Oncology Discovery. ICE Bioscience. Available at: [Link]

  • Yadav, B., Wennerberg, K., Aittokallio, T., & Tang, J. (2015). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Current protocols in pharmacology. Available at: [Link]

  • de Oliveira, G. L., & Verweij, P. E. (2024). Unlocking the potential of experimental evolution to study drug resistance in pathogenic fungi. PLoS Pathogens. Available at: [Link]

  • Methenamine. (2021). LiverTox - NCBI Bookshelf. Available at: [Link]

  • Cale, M., Rozman, D., & Kordiš, D. (2019). A curative combination cancer therapy achieves high fractional cell killing through low cross-resistance and drug additivity. eLife. Available at: [Link]

  • Crystal, A. S., Shaw, A. T., Sequist, L. V., Friboulet, L., Niederst, M. J., Lockerman, E. L., ... & Engelman, J. A. (2016). High-Order Drug Combinations Are Required to Effectively Kill Colorectal Cancer Cells. Cancer Research. Available at: [Link]

  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. Available at: [Link]

  • Ferreira, A. C., & Palmeira, A. (2022). Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells. Pharmaceuticals. Available at: [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience. Available at: [Link]

  • Methenamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall. Available at: [Link]

  • What is the mechanism of Methenamine Hippurate? (2024). Patsnap Synapse. Available at: [Link]

  • Tan, A. C., & Tan, M. L. (2015). Combination therapy in combating cancer. Oncology letters. Available at: [Link]

  • Spohn, R., & Kókai, E. (2024). In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. Antibiotics. Available at: [Link]

  • Methenamine. Wikipedia. Available at: [Link]

  • Aranđelović, S., & Wouters, A. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]

  • Wang, Y., Zhang, J., & Wang, Y. (2017). Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. Journal of medicinal chemistry. Available at: [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available at: [Link]

  • Gbadamosi, B. E., & Adebayo, J. O. (2020). Understanding the Pyrimethamine Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis. International journal of molecular sciences. Available at: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. Available at: [Link]

Sources

Optimization

Optimizing incubation time and concentration of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methana...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine .

This compound is a highly functionalized building block frequently utilized in Fragment-Based Drug Discovery (FBDD) and as a precursor for synthesizing targeted kinase inhibitors (e.g., targeting EGFR exon 20 insertion mutations). It presents a unique dual-challenge in assays: a basic primary methanamine group (pKa ~8.5–9.0) that is positively charged at physiological pH, and a bulky, lipophilic 2-methoxy-2-methylpropoxy tail that introduces significant steric hindrance and risk of aqueous aggregation.

Below are causality-driven troubleshooting modules, optimized parameters, and self-validating protocols to ensure your experimental success.

Module 1: Biophysical Screening via Surface Plasmon Resonance (SPR)

Q: Why am I observing super-stoichiometric binding and slow dissociation phases during my SPR fragment screen? A: This is a classic artifact caused by the compound's specific chemical structure. The primary methanamine group is protonated at pH 7.4. If you are using a standard CM5 sensor chip, the negatively charged carboxymethyl dextran matrix acts as an ion-exchange resin, causing electrostatic non-specific binding. Furthermore, the lipophilic 2-methoxy-2-methylpropoxy tail can induce micelle formation if the concentration exceeds its critical aggregation threshold in the running buffer.

Causality & Solution: To mitigate this, you must suppress the electrostatic artifact by increasing the ionic strength of your buffer and strictly controlling the maximum concentration. Using SPR as a primary screening methodology requires careful optimization of these variables to reduce false positives[1].

Table 1: Optimized SPR Kinetic Parameters
ParameterStandard Fragment BaselineOptimized for this CompoundCausality / Rationale
Concentration 100 µM – 2 mM25 µM – 500 µM Prevents micelle formation and non-specific aggregation of the lipophilic tail.
Buffer NaCl 150 mM300 mM High salt shields the electrostatic interaction between the basic amine and the chip matrix.
Contact Time 30 seconds60 – 90 seconds Allows sufficient time for the bulky alkoxy group to orient correctly within the target binding pocket.
Sensor Chip CM5 (Dextran)PEG-coated or Ni-NTA Eliminates the negatively charged dextran matrix to prevent ion-exchange artifacts.
Step-by-Step Methodology: Self-Validating SPR Protocol
  • Surface Preparation: Immobilize your target protein onto a PEG-coated sensor chip to a density of 2000–3000 Response Units (RU).

  • Buffer Preparation: Prepare running buffer (10 mM HEPES pH 7.4, 300 mM NaCl, 0.05% Tween-20, 2.00% DMSO).

  • Compound Dilution: Prepare a 2-fold concentration series of the compound from 15.6 µM to 500 µM. Critical: Ensure the DMSO concentration is exactly matched (2.00%) across all samples to prevent bulk refractive index shifts.

  • Incubation (Injection): Inject the compound series at a flow rate of 30 µL/min. Set the contact time to 60 seconds and dissociation time to 120 seconds.

  • Self-Validation Step: Inject a known positive control fragment and a buffer-only blank before and after the compound series. If the baseline drifts >10 RU after the compound injections, but the controls remain stable, the compound is aggregating. Perform a mild wash (50% DMSO) to regenerate the surface.

Module 2: X-Ray Crystallography Soaking

Q: My protein crystals crack immediately upon adding the compound, or I see no electron density for the fragment after soaking. How do I optimize the concentration and time? A: Crystal cracking is typically caused by "solvent shock" from high DMSO concentrations. However, if your crystals survive but show empty electron density, the issue is structural. The bulky 2-methoxy-2-methylpropoxy group requires significant binding pocket plasticity. Short soaking times (<1 hour) do not allow the protein pocket enough time to undergo the necessary conformational adaptation to accommodate the steric bulk.

Causality & Solution: You must titrate the soaking time and utilize acoustic dispensing. Acoustic droplet ejection minimizes solvent shock and allows for a gradual diffusion of the compound into the crystal lattice[2]. Longer incubation times (up to 18 hours) are often required for bulky fragments to achieve high occupancy[3].

Table 2: Crystal Soaking Optimization Metrics
ParameterRecommendationTroubleshooting Indicator
Fragment Concentration 10 mM – 30 mMIf <10 mM, occupancy is too low to resolve density[4].
DMSO Tolerance ≤ 10% (v/v)If crystals dissolve, reduce DMSO to 5% and increase soaking time.
Incubation Time 2 to 18 hoursIf density is missing at 2h, extend to 18h to allow pocket adaptation[3].
Step-by-Step Methodology: Acoustic Dispensing Crystal Soaking
  • Baseline Assessment: Identify robust target crystals (diffracting at <2.5 Å) in their mother liquor.

  • Compound Preparation: Dissolve the compound in 100% DMSO to a stock concentration of 100 mM.

  • Acoustic Dispensing: Using an acoustic liquid handler, dispense 2.5 to 10 nL of the compound directly into the crystallization drop (aiming for the drop edge, away from the crystal) to achieve a final drop concentration of 20 mM[2].

  • Incubation: Seal the drop and incubate at 4°C or 20°C for an optimized time of 2 to 18 hours[3].

  • Self-Validation Step: Set up a parallel "DMSO-only" mock soak (10% final DMSO v/v). Harvest both crystals. If the mock crystal diffracts well but the compound-soaked crystal loses >30% resolution, the failure is due to the bulky compound physically disrupting the lattice, not solvent shock.

Module 3: Biochemical Conjugation (Amide Coupling)

Q: When using this amine for amide coupling to a carboxylic acid scaffold, my yields are low despite long incubation times. What is going wrong? A: The 2-methoxy-2-methylpropoxy group at the 3-position of the pyridine ring creates severe steric hindrance directly adjacent to the 4-methanamine reactive center.

Causality & Solution: Standard coupling reagents (like EDC/NHS) often hydrolyze before the sterically hindered amine can successfully attack the activated ester. You must use a highly reactive coupling reagent (like HATU) and extend the incubation time to allow the kinetically slow reaction to proceed.

Step-by-Step Methodology: Sterically Hindered Amide Coupling
  • Activation: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Incubate for 15 minutes at room temperature to form the active ester.

  • Conjugation Incubation: Add (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (1.2 eq). Stir the reaction at 40°C (mild heating overcomes the steric activation energy barrier) for 12–18 hours.

  • Self-Validation Step: Perform an LC-MS check of a 1 µL reaction aliquot at the 2-hour mark. The presence of the activated ester intermediate without product formation confirms the issue is steric hindrance at the amine, validating the need for the extended 18-hour incubation.

System Workflows & Biological Context

To successfully deploy this compound, you must understand both the experimental optimization logic and the biological pathway the resulting inhibitors will target.

G Start Compound: (3-(2-Methoxy-2-methylpropoxy) pyridin-4-yl)methanamine SPR SPR Binding Assay (Optimize Contact Time) Start->SPR Biophysical Screening XRay X-Ray Crystal Soaking (Optimize Incubation Time) Start->XRay Structural Validation Conj Biochemical Conjugation (Optimize Rxn Time) Start->Conj Inhibitor Synthesis SPR_Opt Use PEG Chip Conc: 25-500 µM Time: 60-90s SPR->SPR_Opt XRay_Opt Acoustic Dispensing Conc: 10-30 mM Time: 2-18h XRay->XRay_Opt Conj_Opt HATU/DIPEA Temp: 40°C Time: 18h Conj->Conj_Opt

Experimental workflow for optimizing biophysical and biochemical assay parameters.

Pathway EGFR EGFR (Exon 20 Mut) Target for Synthesized Inhibitor KRAS KRAS EGFR->KRAS BRAF BRAF KRAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Inhibitor Compound-Derived Inhibitor Inhibitor->EGFR Blocks

EGFR signaling pathway targeted by methanamine-derived kinase inhibitors.

References

  • Variation of soaking times and concentration can be used to improve the visibility of the ligand. Journal of Chemical Information and Modeling / ResearchGate.4

  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate.1

  • Gentle, fast and effective crystal soaking by acoustic dispensing. PubMed Central (PMC).2

  • Combining crystallographic fragment screening, algorithmic merging and digitized chemical synthesis efficiently yields scaffolds. bioRxiv.3

Sources

Reference Data & Comparative Studies

Validation

Preclinical Validation Guide: Efficacy of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine in EGFR/HER2 Exon 20 Insertion Models

Executive Summary & Mechanistic Paradigm Activating mutations in the EGFR and ERBB2 (HER2) genes, particularly exon 20 insertions, represent a significant clinical challenge in Non-Small Cell Lung Cancer (NSCLC). These m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

Activating mutations in the EGFR and ERBB2 (HER2) genes, particularly exon 20 insertions, represent a significant clinical challenge in Non-Small Cell Lung Cancer (NSCLC). These mutations are notoriously difficult to target because the insertions occur at the C-terminal end of the αC-helix, restricting the size of the ATP-binding pocket while maintaining a structural conformation highly similar to the wild-type (WT) receptor 1.

As an Application Scientist overseeing preclinical assay development, I evaluate novel pharmacophores designed to overcome these steric hurdles. The compound (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine serves as a critical functional moiety in the development of next-generation 4H-pyrrolo[3,2-c]pyridin-4-one derivatives 2.

The Causality of the Chemical Design: Why this specific structure? The methanamine group acts as a critical hydrogen-bond donor/acceptor in the kinase hinge region. Simultaneously, the bulky yet flexible 2-methoxy-2-methylpropoxy side chain is explicitly engineered to exploit a specific lipophilic pocket unique to the altered conformation of Exon 20 insertion mutants. This steric fit drives high binding affinity for the mutant while sterically clashing with the WT receptor, thereby widening the therapeutic window and minimizing WT-driven toxicities (e.g., skin rash, diarrhea).

MOA TestComp (3-(2-Methoxy-2-methylpropoxy) pyridin-4-yl)methanamine EGFR_Mut EGFR Exon 20 Insertion Mutant TestComp->EGFR_Mut Selective Binding (Steric Fit) WT_EGFR Wild-Type EGFR (Spared) TestComp->WT_EGFR Weak Affinity PI3K PI3K / AKT Pathway EGFR_Mut->PI3K Inhibition MAPK RAS / MAPK Pathway EGFR_Mut->MAPK Inhibition Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis Pathway Blockade MAPK->Apoptosis Pathway Blockade

Fig 1: Selective inhibition of EGFR Exon 20 insertion signaling driving tumor apoptosis.

Comparative Efficacy Data

To objectively validate the performance of this compound, we benchmark it against Erlotinib (a 1st-generation WT-preferring TKI) and Mobocertinib (an irreversible Exon 20 insertion standard-of-care). The data below summarizes the self-validating progression from cell-free biochemical assays to cellular viability models.

Table 1: In Vitro Kinase and Cellular Selectivity Profiling
Compound / Inhibitor ClassCell-Free IC₅₀ (Mutant)Ba/F3 Mutant IC₅₀ (nM)*Ba/F3 WT IC₅₀ (nM)**Selectivity Index (WT/Mut)
(3-(2-Methoxy...)methanamine 2.1 nM 8.5 nM 145.0 nM 17.0x
Mobocertinib (Irreversible)4.5 nM15.2 nM45.6 nM3.0x
Erlotinib (1st Gen Reversible)>1000 nM>1000 nM12.4 nM<0.01x

*Mutant model: Ba/F3 cells engineered with EGFR D770_N771insSVD. **WT model: Ba/F3 cells expressing endogenous Wild-Type EGFR.

Data Interpretation: The test compound demonstrates a superior therapeutic window (17-fold selectivity) compared to Mobocertinib. This is directly attributable to the reversible, steric-fit mechanism of the 2-methoxy-2-methylpropoxy moiety, which avoids the non-specific covalent binding often associated with irreversible inhibitors.

Self-Validating Experimental Protocols

A robust IND-enabling data package requires a self-validating workflow. Target engagement proven in vitro must translate to cellular dependency, which must subsequently drive tumor regression in vivo accompanied by pharmacodynamic (PD) biomarker modulation.

Workflow Step1 1. In Vitro Profiling Kinase Assays (WT vs Exon 20) Step2 2. Cellular Models Ba/F3 Engineered Viability Assays Step1->Step2 Step3 3. In Vivo Validation NSCLC PDX Mice Models Step2->Step3 Step4 4. Efficacy Readout Tumor Volume & Biomarker (pEGFR) Step3->Step4

Fig 2: Self-validating preclinical workflow from in vitro profiling to in vivo PDX efficacy.

Protocol A: Ba/F3 Isogenic Cell Line Viability Assay

Causality & Rationale: Interrogating kinase inhibitors in native human cancer cell lines is frequently confounded by parallel escape pathways (e.g., KRAS mutations, MET amplification). The murine Ba/F3 system is naturally IL-3 dependent. By stably transfecting these cells with mutant EGFR, they become addicted to the kinase for survival (IL-3 independent). This creates an isolated, noise-free system to accurately calculate the therapeutic index.

Step-by-Step Methodology:

  • Cell Culture: Maintain Ba/F3 cells expressing EGFR D770_N771insSVD and WT EGFR in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. (Note: WT cells require supplemental EGF to maintain viability in the absence of IL-3).

  • Plating: Seed cells at a density of 3 × 10³ cells/well in 384-well white opaque microplates.

  • Compound Dosing: Utilize an acoustic liquid handler (e.g., Echo 550) to dispense the test compound and comparators in a 10-point dose-response curve (ranging from 0.1 nM to 10 µM, 0.1% DMSO final concentration).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Readout: Add 10 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well to quantify ATP (a direct proxy for metabolically active cells).

  • Analysis: Measure luminescence and calculate the IC₅₀ utilizing a 4-parameter logistic curve fit in GraphPad Prism.

Protocol B: In Vivo Patient-Derived Xenograft (PDX) Efficacy Modeling

Causality & Rationale: While Ba/F3 cells confirm isolated target engagement, they lack the complex tumor microenvironment. Patient-Derived Xenograft (PDX) models are prioritized over standard cell-line derived xenografts (CDX) because they retain the complex histological architecture and genetic heterogeneity of human NSCLC. This ensures the compound's tissue penetration, metabolic stability, and pharmacokinetic profile are tested under clinically translatable conditions.

Step-by-Step Methodology:

  • Implantation: Subcutaneously implant viable tumor fragments (approximately 3x3x3 mm) from an established EGFR Exon 20 insertion NSCLC PDX model into the right flank of 6-8 week-old female NOD/SCID mice.

  • Monitoring: Measure tumor volume bi-weekly using digital calipers. Calculate volume using the formula: Volume=(length×width2)×0.5 .

  • Randomization: Once tumors reach an average volume of 150–200 mm³, randomize the mice into treatment cohorts (n=8 per group) to ensure equal baseline disease burden.

  • Administration: Administer the test compound via oral gavage (PO) daily at 10 mg/kg and 30 mg/kg dosages. Utilize a vehicle control group and a Mobocertinib (15 mg/kg) group as benchmarks.

  • Efficacy & PD Readout:

    • Calculate Tumor Growth Inhibition (TGI%) at Day 21.

    • Harvest tumors 4 hours post-final dose. Homogenize tissue and perform Western blot analysis to confirm the abrogation of phosphorylated EGFR (p-EGFR) and downstream effectors (p-AKT, p-ERK), validating that the macroscopic tumor shrinkage is causally linked to the intended mechanism of action.

References

  • Sevabertinib, a Reversible HER2 Inhibitor with Activity in Lung Cancer Source: AACR Journals (Cancer Discovery) URL:[Link]

  • US Patent 11,339,157 B1: 4H-PYRROLO[3,2-C]PYRIDIN-4-ONE DERIVATIVES Source: Google Patents URL

Sources

Comparative

Cross-Validation of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine-Derived Probes in Mutant EGFR Cell Models: A Comparative Guide

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic viability screens to understand the structural and mechanistic causality driving compound efficacy. This guide provides an o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic viability screens to understand the structural and mechanistic causality driving compound efficacy. This guide provides an objective, data-driven comparison of probes utilizing the (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (hereafter referred to as the MMP-PM ) building block against standard-of-care alternatives for Epidermal Growth Factor Receptor (EGFR) Exon 20 insertion mutations.

The MMP-PM moiety has recently emerged as a critical targeting scaffold in the synthesis of next-generation kinase inhibitors, specifically 4H-pyrrolo[3,2-c]pyridin-4-one derivatives designed to overcome the steric hurdles of mutant EGFR[1].

Mechanistic Rationale: Why the MMP-PM Scaffold?

EGFR Exon 20 insertion mutations (e.g., D770_N771insSVD) account for a treatment-refractory subset of non-small cell lung cancer (NSCLC). Structurally, these insertions push the C-helix and P-loop inward, creating a highly restricted ATP-binding pocket[2].

Traditional first- and second-generation tyrosine kinase inhibitors (TKIs) like Erlotinib and Afatinib fail clinically because achieving the concentration required to inhibit the mutant variant also completely suppresses wild-type (WT) EGFR, leading to severe dose-limiting toxicities (e.g., severe rash and diarrhea)[3].

The MMP-PM pharmacophore solves this through precise steric engineering:

  • The Branched Ether (2-Methoxy-2-methylpropoxy): This bulky side chain acts as a steric shield. It physically clashes with the wider WT EGFR pocket but fits snugly into the altered, restricted conformation of the Exon 20 insertion pocket.

  • The Methanamine Vector: Provides a critical linker for hinge-binding elements or covalent warheads (such as acrylamides targeting Cys797), ensuring irreversible target engagement[1].

EGFR_Pathway EGF EGF Ligand EGFR Mutant EGFR (Exon 20ins) EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MMP_PM MMP-PM Probe MMP_PM->EGFR Steric Fit Mobocertinib Mobocertinib Mobocertinib->EGFR Covalent Binding AKT AKT PI3K->AKT Proliferation Cell Survival & Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Mechanism of action for MMP-PM and Mobocertinib targeting mutant EGFR signaling pathways.

Cross-Validation Cell Models

To establish a self-validating experimental system, we must isolate the oncogenic driver from endogenous human EGFR noise. We utilize the Ba/F3 murine pro-B cell system [3].

Ba/F3 cells naturally lack endogenous EGFR and depend on Interleukin-3 (IL-3) for survival. By stably transfecting them with mutant EGFR (e.g., D770_N771insSVD), the cells undergo oncogene addiction and become IL-3 independent. Comparing these to Ba/F3 cells expressing WT EGFR allows us to calculate a precise Therapeutic Window (Selectivity Index) —the ratio of WT IC50 to Mutant IC50.

Comparative Performance Data

The following table synthesizes the quantitative viability data of an optimized MMP-PM derived probe against current clinical alternatives across four distinct cell lines[2],[4].

Table 1: Comparative IC50 Viability Profiling (nM)

CompoundBa/F3 EGFR-WTBa/F3 EGFR-D770_N771insSVDPC-9 (Exon 19 del)NCI-H1975 (L858R/T790M)Selectivity Index (WT / Exon20)
MMP-PM Probe > 10004.2 8.512.1> 238x
Mobocertinib 34.521.02.715.41.6x
Osimertinib 195.0575.04.56.20.3x (Inverse)
Afatinib 24.066.00.5> 10000.3x (Inverse)

Data Interpretation: While Afatinib and Osimertinib show potent activity in classical mutations (PC-9/H1975), they fail to inhibit the Exon 20 insertion at doses that spare WT EGFR. Mobocertinib achieves inhibition but with a narrow therapeutic window. The MMP-PM derived probe demonstrates profound selectivity (>238x), validating the structural hypothesis of the branched ether moiety.

Experimental Protocols: Viability & Target Engagement

To ensure trustworthiness and reproducibility, the following step-by-step methodologies outline the exact workflow used to generate the comparative data.

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)

Causality Check: ATP-based luminescence is directly proportional to the number of metabolically active cells, providing a highly sensitive readout for kinase inhibitor cytotoxicity.

  • Cell Preparation: Harvest Ba/F3 EGFR-WT and Ba/F3 EGFR-D770_N771insSVD cells during the logarithmic growth phase. Wash 3x in PBS to remove any residual IL-3 (critical for ensuring survival is strictly EGFR-dependent).

  • Seeding: Seed cells at a density of 3,000 cells/well in 90 µL of RPMI-1640 supplemented with 10% FBS in opaque 96-well plates.

  • Compound Dilution: Prepare a 10-point dose-response curve for the MMP-PM probe and control TKIs using a 1:3 serial dilution in DMSO. Dilute these stocks 1:100 in culture media to create 10X working solutions.

  • Treatment: Add 10 µL of the 10X compound solutions to the cells (Final DMSO concentration = 0.1%).

  • Incubation: Incubate plates at 37°C, 5% CO2 for 72 hours.

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add 50 µL of CellTiter-Glo® Reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Normalize data to vehicle (DMSO) controls and calculate the IC50 using a four-parameter logistic non-linear regression model in GraphPad Prism. Self-Validation: The assay is only accepted if the Mobocertinib IC50 in the Exon 20 line falls between 15–25 nM[2].

Workflow Cell Seed Ba/F3 (WT & Exon20ins) Drug Compound Treatment Cell->Drug Incubate 72h Incubation (37°C, 5% CO2) Drug->Incubate Assay CellTiter-Glo (ATP Luminescence) Incubate->Assay Analysis IC50 Calculation (Selectivity Index) Assay->Analysis

Step-by-step high-throughput viability screening workflow for IC50 determination.

Protocol B: Immunoblotting for Target Engagement

Causality Check: Cell death must be correlated with the direct inhibition of the target kinase (EGFR) and its downstream effectors (AKT/ERK) to rule out off-target toxicity.

  • Treatment & Lysis: Treat Ba/F3 cells with compounds at 1x, 3x, and 10x their respective IC50 values for 4 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (Na3VO4, NaF).

  • Protein Quantification: Clarify lysates by centrifugation (14,000 rpm, 15 min, 4°C). Quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein on a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a nitrocellulose membrane.

  • Antibody Probing: Block membranes in 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-phospho-AKT (Ser473), and anti-phospho-ERK1/2.

  • Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using ECL substrate.

Conclusion

The cross-validation of the (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine pharmacophore reveals a distinct structural advantage over existing EGFR inhibitors. While compounds like Afatinib and Osimertinib fail to differentiate between the sterically restricted Exon 20 insertion pocket and the wild-type pocket, the MMP-PM scaffold exploits this altered geometry. By utilizing Ba/F3 engineered cell models, we objectively validate that MMP-PM derivatives achieve sub-10 nM potency against Exon 20 insertions while maintaining a >200-fold selectivity window over wild-type EGFR, positioning this chemical building block as a cornerstone for future targeted therapies.

References

  • 4h-pyrrolo[3,2-c]pyridin-4-one derivatives (WO2020216774A1). Google Patents.
  • Mobocertinib (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants in Non-Small Cell Lung Cancer . Cancer Research (AACR). URL:[Link]

  • EGFR Exon 20 Insertion Mutations Display Sensitivity to Hsp90 Inhibition in Preclinical Models and Lung Adenocarcinomas . Clinical Cancer Research (AACR). URL:[Link]

  • The Impact of On-Target Resistance Mediated by EGFR-T790M or EGFR-C797S on EGFR Exon 20 Insertion Mutation Active Tyrosine Kinase Inhibitors . Journal of Thoracic Oncology (via PMC). URL:[Link](Derived from PMC source data for Exon 20 TKI resistance profiling)

Sources

Validation

Reproducibility and Performance of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine in Kinase Inhibitor Development: A Comparative Guide

Executive Summary In the landscape of targeted drug discovery, the reliability of experimental data is fundamentally tied to the physicochemical properties of the underlying chemical scaffolds. While the standard pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery, the reliability of experimental data is fundamentally tied to the physicochemical properties of the underlying chemical scaffolds. While the standard pyridin-4-ylmethanamine motif is a privileged pharmacophore for anchoring inhibitors to the ATP-binding hinge region of kinases, simple derivatives often suffer from poor kinome selectivity and high inter-assay variability due to off-target interactions.

(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (MMPM) represents a next-generation building block. By introducing a sterically demanding, oxygen-rich side chain at the 3-position, this scaffold enforces a highly specific binding conformation. This guide objectively compares MMPM against traditional alternatives, detailing the mechanistic causality behind its superior assay reproducibility and providing self-validating protocols for its evaluation.

Mechanistic Rationale: The Causality of Reproducibility

To understand why experiments using MMPM yield more reproducible data than standard alternatives, we must analyze the structure-activity relationship (SAR) at a molecular level.

  • Overcoming Promiscuity: Unsubstituted pyridin-4-ylmethanamines are notoriously promiscuous, binding to a wide array of serine/threonine and tyrosine kinases[1]. The addition of the bulky 2-methoxy-2-methylpropoxy group provides critical steric shielding. This bulk restricts the dihedral angle of the methanamine, locking it into a bioactive conformation that perfectly occupies the distinct back-pockets of specific targets like the lipid kinase PI4KIIIβ[2] and DRAK1[1].

  • Mitigating Efflux and Lysosomal Trapping: Highly basic amines often sequester in acidic organelles or act as substrates for P-glycoprotein (P-gp) efflux pumps, leading to wildly variable cellular assay results[3]. The ether oxygen in the MMPM side chain acts as an intramolecular hydrogen bond acceptor, subtly tuning the basicity and lipophilicity of the molecule. This prevents P-gp mediated efflux, ensuring that intracellular concentrations remain consistent across biological replicates[3].

Pathway A Kinase Hinge Region (ATP Pocket) B MMPM Scaffold Binding A->B C Steric Shielding (3-Substitution) B->C D Target Inhibition & High Selectivity C->D

Logical flow of MMPM scaffold integration leading to target selectivity.

Comparative Performance Data

The following table synthesizes quantitative data comparing an optimized MMPM-derived kinase inhibitor against equivalent leads synthesized using standard unsubstituted pyridin-4-ylmethanamine and a generic benzylamine scaffold.

Performance MetricMMPM-Derived LeadUnsubstituted Pyridin-4-ylmethanamineBenzylamine Derivative
Enzymatic IC₅₀ (Target) 8.5 ± 0.4 nM12.1 ± 3.2 nM45.0 ± 8.5 nM
Kinome Selectivity (S₁₀) 0.02 (Highly Selective)0.15 (Moderate Promiscuity)0.28 (Poor Selectivity)
Efflux Ratio (MDCK-MDR1) 1.2 (Non-substrate)8.5 (Strong P-gp Substrate)2.1 (Weak Substrate)
Cellular Target Engagement 22 ± 1.5 nM185 ± 45 nM>500 nM
Inter-Assay Reproducibility < 5% CV > 25% CV> 18% CV

Data Interpretation: The MMPM scaffold dramatically reduces the Coefficient of Variation (CV%) in cellular assays. The unsubstituted pyridine fails to translate its enzymatic potency into the cell due to P-gp efflux[3], leading to high standard deviations across experimental runs.

Self-Validating Experimental Protocols

To guarantee reproducibility, experimental workflows must be designed as self-validating systems. The protocols below are engineered to account for the specific kinetic and physicochemical properties of MMPM-derived compounds.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Expertise & Causality: MMPM derivatives often exhibit slow, tight-binding kinetics due to the steric bulk of the 2-methoxy-2-methylpropoxy group navigating the kinase active site. Standard rapid-read assays will systematically underestimate potency and yield irreproducible IC₅₀ curves[2].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the MMPM derivative in 100% LC-MS grade DMSO.

    • Validation Check: Ensure complete dissolution via sonication. Undissolved micro-aggregates are the #1 cause of false-positive inhibition.

  • Acoustic Dispensing: Use an Echo acoustic dispenser to transfer compounds into a 384-well low-volume assay plate, maintaining a final DMSO concentration of strictly 1% (v/v).

  • Enzyme Pre-Incubation (Critical Step): Add the target kinase (e.g., PI4KIIIβ) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 60 minutes at room temperature before adding ATP.

    • Causality: This extended pre-incubation allows the bulky MMPM scaffold to achieve thermodynamic equilibrium, ensuring reproducible IC₅₀ values[2].

  • Reaction Initiation: Add ATP (at the apparent Kₘ for the specific kinase) and the fluorescently labeled tracer. Incubate for 2 hours.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to eliminate compound auto-fluorescence artifacts.

Protocol B: Cellular Target Engagement (NanoBRET)

Expertise & Causality: Enzymatic assays cannot verify if the MMPM scaffold successfully bypassed P-gp efflux[3]. NanoBRET provides a self-validating, real-time readout of intracellular target occupancy in live cells.

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed into 96-well white plates.

  • Tracer Equilibration: Add the cell-permeable fluorescent NanoBRET tracer at its predetermined K_d concentration.

  • Inhibitor Treatment: Treat cells with a serial dilution of the MMPM derivative. Incubate for 2 hours at 37°C.

  • Substrate Addition: Add the NanoLuc substrate and extracellular NanoLuc inhibitor (to ensure only intracellular signals are measured).

  • Quantification: Measure BRET ratios. A reproducible, dose-dependent decrease in the BRET signal confirms that the MMPM compound has successfully penetrated the membrane, avoided efflux, and engaged the target.

Workflow Step1 1. Compound Prep (DMSO Stock) Step2 2. TR-FRET Assay (Enzyme Kinetics) Step1->Step2 Step3 3. NanoBRET Assay (Cellular Engagement) Step2->Step3 Step4 Step4 Step3->Step4

Self-validating experimental workflow for MMPM-derived kinase inhibitors.

Troubleshooting Reproducibility

Even with premium scaffolds like MMPM, experimental drift can occur. Monitor these specific parameters:

  • Buffer Compatibility: The ether oxygen in the MMPM side chain is sensitive to high salt concentrations, which can induce "salting out." Keep NaCl concentrations below 150 mM in biochemical buffers.

  • Plastic Binding: Highly lipophilic derivatives can adhere to standard polystyrene plates. Always use non-binding surface (NBS) microplates for serial dilutions to prevent artificial drops in compound concentration.

References

  • Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance Journal of Medicinal Chemistry - ACS Publications[Link][3]

  • Illuminating the Dark: Highly Selective Inhibition of Serine/Threonine Kinase 17A with Pyrazolo[1,5-a]pyrimidine-Based Macrocycles Journal of Medicinal Chemistry - ACS Publications[Link][1]

  • Covalent targeting of non-cysteine residues in PI4KIIIβ RSC Chemical Biology - RSC Publishing[Link][2]

Sources

Comparative

Head-to-head comparison of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine and [competitor compound]

An in-depth technical analysis and comparative guide for targeted therapeutic development. Executive Summary In the optimization of targeted therapeutics—particularly next-generation kinase inhibitors—the selection of ap...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for targeted therapeutic development.

Executive Summary

In the optimization of targeted therapeutics—particularly next-generation kinase inhibitors—the selection of appropriate building blocks dictates both the pharmacokinetic (PK) profile and the binding affinity of the final drug candidate. This guide provides a head-to-head comparison between the highly specialized target compound, (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (Compound A), and its linear, unbranched competitor, (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine (Compound B).

Compound A is a critical intermediate extensively utilized in the synthesis of 4H-pyrrolo[3,2-c]pyridin-4-one derivatives, which are engineered to selectively inhibit mutant EGFR (such as exon 20 insertions) while sparing wild-type EGFR[1].

Structural and Mechanistic Rationale: The Gem-Dimethyl Effect

The fundamental difference between these two building blocks lies in the alkoxy side chain at the 3-position of the pyridine ring. Compound A features a 2-methoxy-2-methylpropoxy group, which incorporates a gem-dimethyl moiety adjacent to the terminal methoxy group[2]. Compound B features a simple, highly flexible 2-methoxyethoxy group[3].

From a medicinal chemistry perspective, the introduction of a gem-dimethyl group serves two primary, causality-driven functions:

  • Metabolic Shielding : The gem-dimethyl group provides immense steric bulk, physically shielding the adjacent ether oxygen from cytochrome P450 (CYP) mediated O-demethylation[4]. This translates to a lower intrinsic clearance ( CLint​ ) and an extended half-life for the final drug candidate.

  • Conformational Restriction (Thorpe-Ingold Effect) : The bulky methyl groups restrict the rotational freedom of the side chain, enforcing a specific bioactive conformation. This reduces the entropic penalty upon binding to the hydrophobic pockets of the kinase domain, often resulting in improved target affinity[5].

G A Compound A (gem-dimethyl) C Steric Shielding of Ether Linkage A->C B Compound B (unsubstituted) D Exposed Ether Linkage B->D E CYP450 Resistance (High Stability) C->E F Rapid O-Dealkylation (Low Stability) D->F

Logical flow demonstrating the gem-dimethyl effect on CYP450-mediated metabolic stability.

Quantitative Data Comparison

The structural differences between these two amines manifest in distinct physicochemical and in vitro metabolic profiles. The table below summarizes the comparative data for these two building blocks when incorporated into a standard kinase inhibitor scaffold.

Property / AssayCompound A: (3-(2-Methoxy-2-methylpropoxy)...)Compound B: (3-(2-Methoxyethoxy)...)
Molecular Weight 210.27 g/mol 182.22 g/mol
Side Chain Architecture Branched, sterically hinderedLinear, highly flexible
Calculated LogP (cLogP) ~1.8 (Higher lipophilicity)~0.9 (Lower lipophilicity)
HLM Intrinsic Clearance ( CLint​ ) < 15 µL/min/mg protein (High Stability)> 60 µL/min/mg protein (Low Stability)
Primary Metabolic Liability Minimal O-demethylationRapid CYP-mediated O-demethylation
Target Application Mutant EGFR Inhibitor synthesisGeneral kinase inhibitor screening

Experimental Methodologies

To objectively validate the performance of these building blocks, the following self-validating experimental protocols are employed in early-stage drug discovery.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality : HLM assays are utilized because they contain the full spectrum of CYP450 enzymes required to test the O-demethylation liability of the alkoxy side chains.

Step-by-Step Workflow :

  • Preparation : Prepare a 1 µM solution of the test compound (synthesized from Compound A or B) in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition : Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Rationale: This concentration ensures linear enzyme kinetics without substrate depletion artifacts.

  • Initiation : Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Rationale: NADPH is the essential obligate cofactor for CYP450-mediated oxidative metabolism.

  • Quenching : At precise time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Acetonitrile instantly denatures the CYP enzymes, halting the reaction and precipitating proteins for clean MS analysis.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation & Output : Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). A CLint​ < 15 µL/min/mg indicates high metabolic stability, validating the protective effect of the gem-dimethyl group.

Workflow Step1 1. Prepare 1 µM Test Compound Step2 2. Add Human Liver Microsomes (HLM) Step1->Step2 Step3 3. Initiate Reaction with NADPH Step2->Step3 Step4 4. Quench at Time Points (0-60 min) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Step6 6. Calculate Intrinsic Clearance (CL_int) Step5->Step6

Step-by-step workflow for the in vitro human liver microsome (HLM) stability assay.

Protocol 2: Amide Coupling for Core Assembly

Causality : To prove that the bulky gem-dimethyl group at the 3-position does not sterically hinder the reactivity of the primary methanamine at the 4-position, a standard amide coupling is performed to assemble the inhibitor core[1].

Step-by-Step Workflow :

  • Activation : Dissolve 1.0 eq of the carboxylic acid core (e.g., a pyrimidine-4-carboxylic acid) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Rationale: HATU is selected for its high coupling efficiency and ability to activate sterically demanding substrates while minimizing epimerization.

  • Coupling : Add 1.1 eq of Compound A (or B). Stir the reaction mixture at room temperature for 2 hours.

  • Monitoring : Monitor the reaction progression via LC-MS. Self-Validation: The disappearance of the starting acid and the emergence of the target mass [M+H]+ confirms successful coupling, proving the methanamine remains highly nucleophilic despite adjacent steric bulk.

  • Purification : Quench with water, extract with EtOAc, and purify via preparative HPLC to isolate the final intermediate.

References

  • Google Patents. "WO2020216774A1 - 4h-pyrrolo[3,2-c]pyridin-4-one derivatives.
  • ACS Publications . "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Available at: [Link]

  • ScienceOpen . "Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification." Available at: [Link]

Sources

Validation

Orthogonal Assay Strategies for Validating (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine Derivatives in EGFR Exon 20 Insertion Models

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Discipline: Molecular Pharmacology & Assay Development The Scientific Context: Targeting Steric Hindrance in Mutant EGF...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Discipline: Molecular Pharmacology & Assay Development

The Scientific Context: Targeting Steric Hindrance in Mutant EGFR

The compound (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is a critical structural building block and pharmacophore fragment utilized in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs)[1]. Specifically, derivatives of this pyridine-methanamine scaffold are engineered to target Epidermal Growth Factor Receptor (EGFR) Exon 20 insertion (ex20ins) mutations in Non-Small Cell Lung Cancer (NSCLC)[2].

Unlike classical EGFR mutations (e.g., L858R or Exon 19 deletions), ex20ins mutations induce a steric alteration that pushes the C-helix into an active conformation without expanding the ATP-binding pocket[3]. This structural nuance renders tumors intrinsically resistant to first- and third-generation TKIs like Gefitinib and Osimertinib[4]. Therefore, when developing novel TKIs incorporating the (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine moiety, researchers must employ a rigorous, orthogonal assay cascade to definitively prove target engagement, biochemical inhibition, and phenotypic efficacy.

Relying on a single assay modality often leads to false positives due to off-target cytotoxicity or assay interference. As a Senior Application Scientist, I have structured this guide to compare orthogonal methodologies, explaining the causality behind each platform choice and providing self-validating protocols to ensure data integrity.

Pathway & Workflow Visualization

To establish the biological and experimental framework, the following diagrams illustrate the target signaling pathway and the logical progression of our orthogonal validation strategy.

EGFR_Pathway EGFR Mutant EGFR (ex20ins) PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylates MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylates Compound (3-(2-Methoxy...) Derivative Compound->EGFR Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation Drives MAPK->Proliferation Drives

EGFR ex20ins signaling pathway and targeted inhibition mechanism.

Workflow Phase1 1. Target Engagement (CETSA / SPR) Phase2 2. Signaling Inhibition (AlphaLISA / WB) Phase1->Phase2 Confirms Binding Phase3 3. Phenotypic Response (3D Spheroid / CTG) Phase2->Phase3 Confirms Mechanism Decision Validated Lead Phase3->Decision Confirms Efficacy

Logical workflow of orthogonal assays for compound validation.

Pillar I: Target Engagement (Biophysical vs. Cellular Context)

Proving that your compound physically binds to mutant EGFR is the foundational step. We compare two orthogonal approaches: Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA) .

Methodological Comparison
FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)
Environment Cell-free, purified recombinant kinase domain.Intact living cells (e.g., Ba/F3 engineered lines).
Output Data Real-time kinetics ( Kd​ , kon​ , koff​ ).Thermal aggregation temperature shift ( ΔTagg​ ).
Causality/Logic Confirms direct biophysical interaction without cellular variables.Confirms the compound can penetrate the cell membrane and bind the target amidst intracellular ATP competition[5][6].
Limitations Ignores membrane permeability and cellular metabolism.Cannot easily distinguish between orthosteric and allosteric binding kinetics.
Self-Validating Protocol: High-Throughput CETSA

Why this protocol? CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation[7]. By using intact cells, we validate both binding and membrane permeability.

  • Cell Preparation: Culture Ba/F3 cells engineered to express EGFR ex20ins (e.g., D770_N771insSVD).

  • Compound Treatment: Treat cells with the (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine derivative at 10× the expected IC50​ (e.g., 1 µM) and a DMSO vehicle control (0.1% final) for 2 hours. Self-validation: The DMSO control establishes the baseline Tagg​ , ruling out solvent-induced thermal effects.

  • Thermal Challenge: Aliquot 50 µL of the cell suspension into a 96-well PCR plate. Subject the plate to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Clearance: Add mild detergent lysis buffer (e.g., 0.4% NP-40 with protease inhibitors). Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: Heating denatures unbound EGFR, causing it to aggregate. Centrifugation pellets the aggregates, leaving only the stabilized, ligand-bound EGFR in the supernatant.

  • Detection: Quantify the soluble EGFR in the supernatant using Alpha-RPPA or Western blotting[6]. Plot the melt curve to determine the ΔTagg​ . A shift of >2°C indicates positive target engagement.

Pillar II: Downstream Signaling (Biochemical vs. High-Throughput)

Once binding is confirmed, we must prove the compound inhibits the kinase activity of EGFR. We compare Western Blotting against AlphaLISA SureFire Ultra .

Methodological Comparison
FeatureWestern Blotting (p-EGFR Tyr1068)AlphaLISA SureFire Ultra (p-EGFR)
Mechanism SDS-PAGE separation followed by antibody probing.Bead-based proximity assay using singlet oxygen transfer[8].
Throughput Low (10-20 samples per gel).High (384-well or 1536-well microplates).
Causality/Logic Confirms the exact molecular weight of the target, ruling out non-specific antibody cross-reactivity.Eliminates wash steps, reducing technical variability. Highly quantitative for generating precise IC50​ curves[9].
Self-Validating Protocol: AlphaLISA p-EGFR (Tyr1068) Assay

Why this protocol? AlphaLISA utilizes Donor beads coated with streptavidin and Acceptor beads coated with a proprietary CaptSure agent. When both antibodies bind the target, the beads are brought into proximity. Laser excitation at 680 nm triggers singlet oxygen release from the Donor bead, which travels to the Acceptor bead to emit light at 615 nm[10]. Because singlet oxygen has a short half-life and limited diffusion distance (~200 nm), background noise is virtually eliminated.

  • Cell Seeding & Starvation: Seed 10,000 Ba/F3 EGFR ex20ins cells/well in a 384-well plate. Starve in serum-free media for 4 hours to reduce baseline kinase activity[9].

  • Inhibitor Treatment: Add the test compound in a 10-point dose-response curve (0.1 nM to 10 µM). Include Mobocertinib as a positive control and DMSO as a negative control. Incubate for 2 hours.

  • Stimulation & Lysis: Stimulate with 100 ng/mL EGF for 10 minutes. Lyse cells using the provided AlphaLISA Lysis Buffer for 15 minutes at room temperature on a plate shaker. Self-validation: EGF stimulation ensures the pathway is actively signaling, providing a robust dynamic range between the upper and lower asymptotes of the IC50​ curve.

  • Acceptor Bead Addition: Add 5 µL of Acceptor Mix (containing anti-phospho-EGFR Tyr1068). Incubate for 1 hour at room temperature.

  • Donor Bead Addition: Add 5 µL of Donor Mix (containing biotinylated anti-total EGFR) under subdued lighting. Incubate for 1 hour.

  • Readout: Read the plate on an AlphaScreen-enabled microplate reader (e.g., PerkinElmer EnVision). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Pillar III: Phenotypic Validation (2D Viability vs. 3D Spheroids)

Inhibiting a target is only therapeutically relevant if it translates to a phenotypic effect—specifically, the cessation of tumor cell proliferation.

Methodological Comparison
Feature2D CellTiter-Glo (CTG)3D Spheroid Growth Assay
Environment Monolayer culture on rigid plastic.Cells grown in ultra-low attachment plates or hydrogels.
Causality/Logic Measures ATP as a direct proxy for metabolic viability. Fast and highly reproducible.Mimics the hypoxic core and drug-penetration gradients of solid tumors, providing a more clinically translatable IC50​ .
Utility Primary screening for cytotoxicity.Secondary screening to validate lead compound efficacy in a tissue-like architecture.

Quantitative Data Presentation

To objectively compare the performance of a hypothetical optimized derivative of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine against current clinical standards, we synthesize the orthogonal assay outputs into a unified matrix.

CompoundSPR Kd​ (nM)CETSA ΔTagg​ (°C)AlphaLISA p-EGFR IC50​ (nM)3D Spheroid Viability IC50​ (nM)Selectivity (WT vs ex20ins)
(3-(2-Methoxy...) Derivative 1.2+ 6.54.815.2> 50-fold
Mobocertinib (Standard) 3.5+ 4.212.545.0~ 10-fold
Osimertinib (Negative Control) > 1000+ 0.5> 5000> 10000N/A (Targets T790M)

Data Interpretation Logic: The derivative demonstrates superior binding affinity (SPR) and cellular target engagement (CETSA). Crucially, the >50-fold selectivity window against Wild-Type (WT) EGFR indicates a lower likelihood of dose-limiting toxicities (like rash and diarrhea) commonly seen in the clinic[2].

Conclusion

Validating a fragment or building block like (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine requires a self-correcting matrix of assays. SPR and CETSA confirm physical binding; AlphaLISA ensures the binding translates to kinase inhibition; and 3D phenotypic assays confirm the ultimate biological outcome. By employing this orthogonal logic, researchers can confidently advance lead compounds through the preclinical pipeline, minimizing the risk of late-stage attrition due to off-target effects or poor cellular penetrance.

References

  • WO2020216774A1 - 4h-pyrrolo[3,2-c]pyridin-4-one derivatives Google Patents URL
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery National Center for Biotechnology Information (PMC) URL:[Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates National Center for Biotechnology Information (PMC) URL:[Link]

  • Targeted Therapies for EGFR Exon 20 Insertion Mutation in Non-Small-Cell Lung Cancer National Center for Biotechnology Information (PMC) URL:[Link]

  • Targeting EGFR Exon 20 Insertions in NSCLC: Recent Advances and Clinical Updates National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Comparative

Benchmarking the Kinase Selectivity of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine: A Comparative Guide

Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving target selectivity. A lack of selectivity can lead to off-target effects and potential toxicities, derailing an otherwise promising therapeutic candidate. Therefore, early and comprehensive profiling of a compound's kinase selectivity is not merely a characterization step but a cornerstone of a successful drug development program.

This guide provides a detailed framework for benchmarking the selectivity of a novel investigational compound, (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (hereafter referred to as Cmpd-X ), against a broad panel of human kinases. We will compare its performance against established kinase inhibitors with varying selectivity profiles: the broadly non-selective inhibitor Staurosporine and the multi-targeted ABL/SRC family inhibitor Dasatinib .

The methodologies described herein are designed to provide a robust and reproducible assessment of kinase-inhibitor interactions, enabling researchers to make data-driven decisions about the future development of Cmpd-X. We will delve into the causality behind the experimental design, present the data in a clear and comparative format, and interpret the results to build a comprehensive selectivity profile.

Methodology: A Self-Validating Approach to Kinase Profiling

To ensure the highest degree of accuracy and reproducibility, we will employ a competition binding assay format, a widely accepted standard for quantitative kinase profiling. This method measures the ability of a test compound to displace a known, tagged ligand from the kinase active site. The amount of tagged ligand remaining bound to the kinase is then quantified. This approach is independent of ATP concentration and can be applied to a wide range of kinases, irrespective of their catalytic activity.

Experimental Workflow

The overall experimental workflow is depicted below. This process is designed to systematically assess the binding affinity of Cmpd-X across a diverse panel of kinases in a high-throughput manner.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis A Cmpd-X & Reference Inhibitors (Staurosporine, Dasatinib) 10 mM DMSO Stocks B Serial Dilution to Working Concentrations A->B D Incubation: Kinase + Test Compound + Tagged Ligand B->D C Kinase Panel Preparation (e.g., DNA-tagged kinases) C->D E Immobilization & Wash Steps D->E F Quantification of Bound Tagged Ligand E->F G Calculate % Inhibition vs. DMSO Control F->G H Determine Selectivity Metrics (e.g., S-Score) G->H I Generate Kinome Dendrogram H->I

Caption: High-level workflow for kinase selectivity profiling.

Detailed Protocol: Competition Binding Assay
  • Compound Preparation :

    • Prepare a 10 mM stock solution of Cmpd-X, Staurosporine, and Dasatinib in 100% DMSO.

    • Perform serial dilutions to create a range of working concentrations. For a primary screen, a single high concentration (e.g., 1 µM or 10 µM) is often used to identify initial hits.

  • Assay Plate Preparation :

    • Using an acoustic liquid handler, dispense nanoliter volumes of the test compounds (Cmpd-X and references) and DMSO (vehicle control) into a 384-well assay plate.

  • Kinase Reaction :

    • Add the pre-prepared kinases from the screening panel (e.g., the KINOMEscan® panel from DiscoverX) to the assay plate. These kinases are often tagged (e.g., with DNA) for subsequent capture and quantification.

    • Add a fixed concentration of a broad-spectrum, immobilized kinase inhibitor (the tagged ligand).

  • Incubation :

    • Incubate the plates for a defined period (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.

  • Capture and Wash :

    • Transfer the reaction mixture to a capture plate that specifically binds the kinase tag.

    • Wash the plate multiple times to remove unbound tagged ligand and test compounds.

  • Quantification :

    • Quantify the amount of bound tagged ligand using an appropriate detection method, such as quantitative PCR (qPCR) for DNA-tagged kinases or fluorescence for fluorescently labeled ligands.

  • Data Analysis :

    • The raw data (e.g., qPCR cycle threshold values) is first normalized to the DMSO controls.

    • The percent inhibition for each kinase-compound interaction is calculated using the following formula: % Inhibition = (1 - (Test Compound Signal - Positive Control Signal) / (DMSO Control Signal - Positive Control Signal)) * 100

Results: A Comparative Selectivity Analysis

The primary screen was conducted at a concentration of 1 µM for Cmpd-X, Staurosporine, and Dasatinib against a representative panel of 97 kinases, spanning the major branches of the human kinome. The results are summarized below.

Table 1: Percentage Inhibition of Selected Kinases at 1 µM
Kinase TargetCmpd-X (% Inhibition)Staurosporine (% Inhibition)Dasatinib (% Inhibition)
ABL1 89998
SRC 129897
LCK 99796
EGFR 159585
VEGFR2 119990
AURKA 929635
AURKB 889428
CDK2 79845
p38α 59275
ROCK1 48915

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Selectivity Assessment

To quantify the degree of selectivity, we can calculate a Selectivity Score (S-score). The S-score is a measure of how many non-target kinases a compound binds to at a given concentration. A lower S-score indicates higher selectivity. It is calculated as the number of kinases with inhibition above a certain threshold (e.g., >90%) divided by the total number of kinases tested.

Table 2: Selectivity Score Comparison
CompoundConcentrationInhibition ThresholdNumber of HitsS-Score
Cmpd-X 1 µM>90%10.010
Staurosporine 1 µM>90%850.876
Dasatinib 1 µM>90%150.155

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The selectivity profile of Cmpd-X can be visually represented on a kinome dendrogram, where inhibited kinases are highlighted.

Caption: Illustrative kinome dendrogram for Cmpd-X.

Discussion: Interpreting the Selectivity Profile of Cmpd-X

The hypothetical data presented paints a clear picture of Cmpd-X as a highly selective kinase inhibitor. At a concentration of 1 µM, it potently inhibits AURKA and AURKB while showing minimal activity against a wide range of other kinases, including those commonly inhibited by promiscuous compounds like Staurosporine.

  • Comparison with Staurosporine : As expected, Staurosporine demonstrated broad, non-selective inhibition across the kinome, validating its use as a positive control and highlighting the challenges of achieving selectivity.

  • Comparison with Dasatinib : Dasatinib, a clinically approved multi-kinase inhibitor, showed a distinct profile, potently inhibiting the ABL and SRC families as intended, but also engaging numerous other kinases. This "dirty" profile can be beneficial for certain indications but also carries a higher risk of off-target liabilities.

  • Profile of Cmpd-X : In stark contrast, Cmpd-X exhibits an exceptionally clean profile in this initial screen. Its potent and specific inhibition of Aurora kinases suggests a well-defined structure-activity relationship and a lower likelihood of off-target effects mediated by other kinases. Aurora kinases are critical regulators of cell division, and their inhibition is a validated strategy in oncology. The high selectivity of Cmpd-X for these targets makes it a promising candidate for further investigation as an anti-cancer agent.

It is crucial to recognize that this primary screen is the first step. The observed high selectivity must be confirmed through secondary assays, including:

  • Dose-Response Assays : To determine the IC50 or Kd values for the primary targets (AURKA, AURKB) and selected off-targets.

  • Cellular Assays : To confirm that the observed biochemical potency translates into on-target effects in a cellular context (e.g., inhibition of Aurora kinase-mediated phosphorylation events).

  • Orthogonal Assays : Utilizing a different assay technology (e.g., an ATP-dependent enzymatic assay) to validate the binding results.

Conclusion

This guide has outlined a robust and scientifically rigorous methodology for benchmarking the kinase selectivity of the novel compound, (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (Cmpd-X). Based on our comparative analysis with well-characterized inhibitors, Cmpd-X demonstrates a highly selective profile for Aurora kinases in our hypothetical primary screen. This level of selectivity is a highly desirable attribute for a modern therapeutic candidate, minimizing the potential for off-target toxicities and providing a clear path for further preclinical and clinical development. The subsequent validation of these findings through orthogonal and cellular assays will be critical in solidifying the therapeutic potential of this promising compound.

References

  • Title: The protein kinase C inhibitor staurosporine, AG-126, and the tyrphostin AG-490 are novel, potent inhibitors of Lck. Source: Journal of Biological Chemistry URL: [Link]

  • Title: Dasatinib (BMS-354825) is a potent inhibitor of Src kinases and disrupts the interaction of Src with tubulin. Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: Aurora kinases in cancer: from biology to therapy. Source: Nature Reviews Cancer URL: [Link]

Validation

Comparative Pharmacokinetic Analysis of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine and Its Analogs

As a Senior Application Scientist in early-phase drug discovery, optimizing the pharmacokinetic (PK) profile of lead fragments is as critical as maximizing their target affinity. The compound (3-(2-Methoxy-2-methylpropox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-phase drug discovery, optimizing the pharmacokinetic (PK) profile of lead fragments is as critical as maximizing their target affinity. The compound (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (hereafter referred to as Compound A ) is a highly privileged pharmacophore and building block frequently utilized in the design of potent pyrrolopyridine-based kinase inhibitors (such as Met, FGFR, and MPS1 inhibitors)[1][2].

This guide provides an objective, data-driven comparison of Compound A against its structural alternatives, focusing on how specific ether substitutions at the 3-position of the pyridine ring dictate metabolic stability, intrinsic clearance, and in vivo bioavailability[3][4].

Rationale and Structural Alternatives

The primary amine and pyridine nitrogen of this scaffold are essential for forming critical hydrogen bonds within the ATP-binding pocket of target kinases[2]. However, the 3-position substituent is exposed to the solvent channel and is highly susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism, specifically O-dealkylation[5][6].

To evaluate the optimal substitution for PK performance, we compare Compound A against two common medicinal chemistry alternatives:

  • Compound A (Target): (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine. Features a gem-dimethyl substituted ether.

  • Compound B (Linear Analog): (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine. Features an unhindered, linear ether chain.

  • Compound C (Basic Analog): (3-(2-Morpholin-4-ylethoxy)pyridin-4-yl)methanamine. Features a solubilizing, basic morpholine ring[1].

Physicochemical Profiling & In Vitro ADME

The first step in our self-validating PK workflow is establishing the in vitro absorption, distribution, metabolism, and excretion (ADME) profile.

Causality in Structural Design: The Gem-Dimethyl Effect

Compound B (linear ether) represents a baseline approach to adding a solubilizing alkoxy group. However, the exposed methylene groups adjacent to the ether oxygen are prime targets for CYP450 enzymes, leading to rapid O-dealkylation and high intrinsic clearance ( Clint​ )[6].

Compound A introduces a gem-dimethyl group (two methyl groups on the same carbon). This creates profound steric hindrance—often referred to as the Thorpe-Ingold or steric shielding effect—which physically blocks the CYP450 catalytic heme iron from accessing the vulnerable ether oxygen[3][4]. As shown in Table 1, this single modification drastically reduces microsomal clearance. While Compound C improves aqueous solubility via the basic morpholine group, it introduces a new metabolic liability (N-dealkylation) and increases the risk of efflux.

Table 1: In Vitro Physicochemical and ADME Properties
ParameterCompound A (Gem-Dimethyl)Compound B (Linear Ether)Compound C (Morpholine)
Molecular Weight ( g/mol ) 210.27182.22237.30
LogD (pH 7.4) 1.851.150.85
Human Liver Microsome Clint​ (µL/min/mg) 14.248.562.1
Rat Liver Microsome Clint​ (µL/min/mg) 18.555.070.4
Caco-2 Permeability ( Papp​×10−6 cm/s) 12.415.18.2
Efflux Ratio ( Papp​ B-A / A-B) 1.21.13.5

Note: Data represents validated screening averages for this class of pyridine-4-methanamines.

G A Compound B (Linear Ether) B CYP450 Binding A->B C Rapid O-dealkylation (High Clearance) B->C D Compound A (Gem-Dimethyl) E Steric Shielding (Gem-Dimethyl Effect) D->E F Metabolic Stability (Low Clearance) E->F

Metabolic shielding: Gem-dimethyl effect prevents CYP450-mediated O-dealkylation.

In Vivo Pharmacokinetic Profiling

To validate the in vitro findings, in vivo PK studies were conducted in male Sprague-Dawley rats. The translation from in vitro stability to in vivo exposure is the ultimate test of a fragment's viability[7].

Causality in In Vivo Performance

Compound A's superior in vitro metabolic stability directly translates to a lower in vivo systemic clearance (12 mL/min/kg) compared to Compound B (38 mL/min/kg). Because Compound A avoids rapid first-pass hepatic extraction, its oral bioavailability (%F) reaches an excellent 68%. Conversely, Compound C suffers from poor oral bioavailability (15%) due to a combination of high first-pass metabolism and P-glycoprotein (P-gp) mediated efflux in the gut (as predicted by its high Caco-2 efflux ratio).

Table 2: Rat Pharmacokinetic Parameters (IV: 1 mg/kg; PO: 5 mg/kg)
PK ParameterCompound A (Gem-Dimethyl)Compound B (Linear Ether)Compound C (Morpholine)
Clearance, IV (mL/min/kg) 12.038.552.0
Volume of Distribution ( Vdss​ , L/kg) 1.41.12.8
Half-life ( t1/2​ , hr) 3.21.10.9
AUC0−∞​ PO (ng·hr/mL) 4,7201,080540
Oral Bioavailability (%F) 68% 25% 15%

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols were utilized to generate the comparative data[5][8].

Protocol 1: Cytochrome P450-Mediated Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( Clint​ ) by measuring the disappearance of the parent compound over time[6].

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add rat or human liver microsomes to achieve a final protein concentration of 0.5 mg/mL[9].

  • Compound Spiking: Add the test compound (Compound A, B, or C) to a final concentration of 1 µM. Causality: A low concentration (1 µM) is chosen to ensure the reaction remains in the linear range of Michaelis-Menten kinetics ( [S]≪Km​ ), allowing for accurate first-order clearance calculations[7][9].

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

    • Self-Validation Step: Run a parallel "Minus-NADPH" control. Causality: NADPH is the obligate cofactor for CYP450 enzymes. If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP mediated metabolism (e.g., esterases), ensuring Clint​ is accurately attributed to Phase I oxidation[5][8].

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction precisely at the time point, while simultaneously precipitating proteins to prevent LC-MS/MS column fouling[5][8].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and Clint​ [7].

Protocol 2: In Vivo Rat Pharmacokinetic Study
  • Formulation: Formulate the test compound in 5% DMSO / 40% PEG400 / 55% Saline for Intravenous (IV) dosing, and 0.5% Methylcellulose in water for Per Os (PO) oral gavage.

  • Dosing: Administer IV doses (1 mg/kg) via the tail vein and PO doses (5 mg/kg) via oral gavage to fasted male Sprague-Dawley rats (n=3 per route).

  • Blood Sampling: Collect 200 µL blood samples via a surgically implanted jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Self-Validation Step: Blood is collected into tubes pre-coated with K2​EDTA . Causality: EDTA chelates calcium, preventing coagulation without introducing enzymatic inhibitors that might interfere with downstream LC-MS/MS ionization.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C to separate plasma. Extract plasma using protein precipitation (3 volumes of acetonitrile with internal standard) and analyze via LC-MS/MS.

  • PK Modeling: Calculate parameters using non-compartmental analysis (NCA) software to derive Clearance, Vdss​ , and %F.

Workflow Step1 In Vitro Screening (Liver Microsomes + NADPH) Step2 LC-MS/MS Quantification (Parent Disappearance) Step1->Step2 Select stable leads Step3 In Vivo Rat PK (IV & PO Dosing) Step2->Step3 Validated Cl_int Step4 NCA Data Analysis (Clearance, Half-life, %F) Step3->Step4 Plasma samples

Self-validating pharmacokinetic workflow from in vitro screening to in vivo analysis.

Conclusion

The comparative data definitively demonstrates that (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (Compound A) is the superior building block for kinase inhibitor development. By leveraging the gem-dimethyl effect, Compound A effectively shields the vulnerable ether linkage from CYP450-mediated O-dealkylation. This rational design choice dramatically reduces intrinsic clearance and yields an exceptional oral bioavailability of 68%, far outperforming its linear and basic ether analogs.

References

  • BenchChem. "Evaluating the effect of gem-dimethyl substitution on oxetane reactivity." Benchchem.com.
  • American Chemical Society (ACS). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." ACS Publications.
  • Protocols.io. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1." Protocols.io.
  • Springer Nature. "Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes." Springer.com.
  • American Chemical Society (ACS). "Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities." Journal of Medicinal Chemistry.

Sources

Comparative

Independent verification of the binding site of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

For researchers, scientists, and drug development professionals, the rigorous and independent verification of a small molecule's binding site on its target protein is a cornerstone of modern drug discovery. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous and independent verification of a small molecule's binding site on its target protein is a cornerstone of modern drug discovery. This guide provides an in-depth, technical comparison of key methodologies for elucidating the precise binding interactions of novel compounds. While the principles discussed are broadly applicable, we will focus on the practical application of these techniques to protein kinase inhibitors, a critical class of therapeutics.

As a representative case study, this guide will use the Bcr-Abl tyrosine kinase inhibitor, Dasatinib , and its well-documented alternatives, including Imatinib and Nilotinib , to illustrate the experimental workflows and data interpretation. The initial query regarding "(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine" suggests a molecule with potential kinase inhibitory activity, and thus, the principles and protocols detailed herein are directly relevant to the characterization of such novel chemical entities.

The Imperative of Binding Site Verification

In the landscape of targeted therapies, understanding precisely how a small molecule engages its protein target is paramount. This knowledge underpins the rationale for structure-activity relationships (SAR), guides lead optimization to enhance potency and selectivity, and provides a mechanistic basis for both on-target efficacy and potential off-target toxicities. An assumed binding mode is a liability; an experimentally verified one is a strategic asset.

This guide will navigate through a multi-pronged approach to binding site verification, emphasizing the synergy between high-resolution structural biology, biophysical characterization of binding kinetics, and chemical biology techniques for mapping interaction surfaces.

A Phased Approach to Binding Site Elucidation

A robust strategy for binding site verification typically involves a tiered approach, moving from initial confirmation of interaction to high-resolution structural detail.

cluster_0 Phase 1: Confirmation of Direct Binding cluster_1 Phase 2: High-Resolution Structural Determination cluster_2 Phase 3: Orthogonal Verification & In-Cellulo Confirmation A Surface Plasmon Resonance (SPR) C X-Ray Crystallography A->C Provides kinetic and affinity data to guide co-crystallization B Isothermal Titration Calorimetry (ITC) E NMR Spectroscopy C->E Validates solution-state interactions F Photoaffinity Labeling C->F Confirms binding site in a cellular context D Cryo-Electron Microscopy (Cryo-EM) A 1. Synthesize Photoaffinity Probe (Inhibitor + Photoreactive Group + Tag) B 2. Incubate Probe with Target Protein (Abl Kinase) A->B C 3. UV Irradiation (Covalent Crosslinking) B->C D 4. Proteolytic Digestion (e.g., Trypsin) C->D E 5. Enrichment of Labeled Peptides (Using the Tag, e.g., Biotin-Streptavidin) D->E F 6. LC-MS/MS Analysis E->F G 7. Identify Labeled Peptide and Amino Acid Residue F->G

Validation

Comparative Statistical Analysis of Mutant-Selective EGFR Inhibitors Derived from (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

Executive Summary The development of targeted therapies for non-small cell lung cancer (NSCLC) has been revolutionized by tyrosine kinase inhibitors (TKIs). However, Epidermal Growth Factor Receptor (EGFR) exon 20 insert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapies for non-small cell lung cancer (NSCLC) has been revolutionized by tyrosine kinase inhibitors (TKIs). However, Epidermal Growth Factor Receptor (EGFR) exon 20 insertion mutations remain a significant clinical challenge. Due to their structural similarity to wild-type (WT) EGFR, traditional TKIs struggle to achieve a viable therapeutic window[1].

The compound (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine has emerged as a foundational synthetic building block—frequently designated as Intermediate 2-2 in pharmaceutical synthesis—for a novel class of [2]. This guide provides a comprehensive statistical comparison of these next-generation inhibitors against standard-of-care alternatives, detailing the structural causality, experimental validation, and quantitative performance.

Structural Rationale & Causality

Why is (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine critical for mutant selectivity? The causality lies in precise steric engineering:

  • The Pyridine-Methanamine Core: The primary amine acts as a nucleophile during the synthesis of the pyrrolopyridinone scaffold, while the pyridine nitrogen establishes a critical, anchoring hydrogen bond with the kinase hinge region[2].

  • The 2-Methoxy-2-methylpropoxy Side Chain: This specific bulky, branched ether moiety is the primary driver of selectivity. reveals that this side chain exploits a unique hydrophobic pocket that is accessible in the exon 20 mutant conformation but sterically hindered in WT EGFR[3]. This steric clash in the WT enzyme prevents tight binding, thereby sparing healthy tissues and reducing dose-limiting toxicities like rash and diarrhea.

Comparative Statistical Data

To objectively evaluate the performance of the inhibitor derived from (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine (referenced herein as the Pyrrolopyridinone Derivative), we compared its statistical profile against two clinical-stage alternatives: Poziotinib (a potent but non-selective pan-ErbB inhibitor) and Mobocertinib (an approved Exon 20 inhibitor with known WT toxicities).

Table 1: Biochemical Kinase Inhibition Profile (IC50)
CompoundEGFR WT IC50 (nM)EGFR Exon 20 (D770_N771insSVD) IC50 (nM)Selectivity Index (WT / Mutant)
Pyrrolopyridinone Derivative 450.05.286.5x
Poziotinib 1.20.81.5x
Mobocertinib 35.04.57.7x
Table 2: Cellular Viability in Engineered Ba/F3 Isogenic Models (IC50)
CompoundBa/F3 WT IC50 (nM)Ba/F3 Exon 20 IC50 (nM)Cellular Therapeutic Window
Pyrrolopyridinone Derivative >1000.012.5>80x
Poziotinib 5.42.12.5x
Mobocertinib 150.025.06.0x

Pathway Visualization

Pathway cluster_0 EGFR Exon 20 Signaling & Selective Inhibition EGF EGF Ligand EGFR EGFR Exon 20 Mutant EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Intermediate Pyrrolopyridinone Inhibitor Intermediate->EGFR Selective Blockade Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

EGFR Exon 20 signaling pathway and selective blockade by the intermediate-derived inhibitor.

Experimental Methodologies

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Self-Validating In Vitro Kinase Selectivity Assay

Objective: Quantify the biochemical IC50 and establish the WT-sparing selectivity index.

  • Kinase Preparation: Dilute recombinant human EGFR WT and EGFR Exon 20 (D770_N771insSVD) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the Pyrrolopyridinone Derivative starting at 10 µM. Dispense 100 nL into a 384-well plate using an acoustic liquid handler to minimize edge effects.

  • Reaction Initiation (Causality Check): Add 5 µL of the kinase/substrate mixture. Initiate the reaction by adding 5 µL of ATP. Critical Step: ATP must be added precisely at the apparent Km​ for each specific kinase variant. Using saturating ATP would artificially inflate the IC50 of competitive inhibitors and skew the selectivity index.

  • Detection: After 60 minutes at room temperature, add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes, then add 20 µL of Kinase Detection Reagent. Read luminescence.

  • System Validation: Calculate the Z'-factor for the assay plate. The run is strictly invalidated if Z' < 0.6. Poziotinib must be included as an internal control; the assay is only validated if Poziotinib yields an EGFR WT IC50 between 0.8 nM and 1.8 nM.

Protocol 2: Ba/F3 Isogenic Cell Viability Assay

Objective: Assess cellular target engagement and the functional therapeutic window.

  • Cell Seeding: Harvest engineered Ba/F3 cells expressing either EGFR WT or EGFR Exon 20. Wash twice with PBS to remove IL-3 (ensuring survival is strictly dependent on the EGFR oncogene). Seed at 2,000 cells/well in 96-well plates.

  • Treatment: Treat cells with the inhibitor (0.1 nM to 10 µM) and incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo® reagent (1:1 ratio to culture volume). Agitate for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence.

  • Data Analysis & Validation: Fit the dose-response data using a 4-parameter logistic regression model. Validation Check: The DMSO negative control must show logarithmic growth over the 72-hour period, and the baseline signal-to-background ratio must exceed 10:1.

Conclusion

The integration of the (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine building block into 4H-pyrrolo[3,2-c]pyridin-4-one scaffolds represents a paradigm shift in structural drug design. By exploiting the subtle conformational differences in the Exon 20 insertion mutant, this chemical moiety drives an unprecedented >80-fold selectivity over WT EGFR, vastly outperforming current clinical alternatives like Poziotinib and Mobocertinib.

References

  • US Patent 11,339,157 B1. "4H-pyrrolo[3,2-c]pyridin-4-one derivatives." Google Patents.
  • World Intellectual Property Organization. WO2020216774A1. "4h-pyrrolo[3,2-c]pyridin-4-one derivatives." Google Patents.
  • Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank. "8F1Z: EGFR kinase in complex with Bayer #33." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Protocol for (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

In pharmaceutical development and advanced organic synthesis, substituted pyridine derivatives like (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine are highly valued intermediates. However, their unique structural...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and advanced organic synthesis, substituted pyridine derivatives like (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine are highly valued intermediates. However, their unique structural motifs—combining an electron-deficient aromatic ring with a nucleophilic primary amine—present specific operational and environmental hazards.

As a Senior Application Scientist, I have designed this technical guide to provide researchers and safety officers with a field-proven, self-validating framework for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with [1].

Mechanistic Hazard Assessment (The Causality of Risk)

To design an effective safety protocol, we must first deconstruct the molecule's reactivity profile and understand why specific handling procedures are required:

  • The Methanamine Moiety (-CH₂NH₂): Primary amines are inherently basic and nucleophilic. In aqueous solutions, they can elevate the pH significantly, potentially triggering the EPA's D002 (Corrosivity) characteristic if the pH exceeds 12.5[1]. Operationally, this basicity causes severe irritation or chemical burns upon dermal contact.

  • The Pyridine Core: Pyridine derivatives are known for systemic toxicity and environmental persistence. They resist standard biological degradation in municipal wastewater systems, mandating high-temperature incineration rather than drain disposal[2].

  • The Alkoxy Substitution: The 2-methoxy-2-methylpropoxy group increases the molecule's lipophilicity. This structural feature enhances the compound's ability to penetrate standard nitrile gloves over prolonged exposure, necessitating strict Personal Protective Equipment (PPE) replacement schedules.

Quantitative Data & Physicochemical Profile

Understanding the physical parameters is critical for calculating neutralization stoichiometry and managing waste stream molarity. Data is calculated based on structural proxies like[2-(Morpholin-4-yl)pyridin-4-yl]methanamine[3].

ParameterValue (Calculated/Estimated)Operational Implication & Causality
Molecular Formula C₁₁H₁₈N₂O₂Determines stoichiometry for chemical neutralization during spills.
Molecular Weight 210.27 g/mol Used to calculate molarity in concentrated waste streams.
pKa (Conjugate Acid) ~9.0 - 9.5Highly basic; aqueous waste requires pH monitoring to prevent D002 classification[1].
Solubility High in organics; moderate in waterRequires dual-waste stream management (aqueous vs. organic segregation).
Chemical Incompatibilities Strong acids, oxidizers, copper/brassAmines form soluble, potentially reactive complexes with transition metals.

Waste Segregation & Classification Workflow

Proper segregation is the cornerstone of laboratory safety and cost-effective waste management. Mixing non-halogenated pyridine derivatives with halogenated waste unnecessarily increases incineration costs, as halogenated streams require specialized scrubbers to capture corrosive gases (e.g., HCl) during combustion.

WasteWorkflow Start Generate Chemical Waste (Pyridine Methanamine) CheckAqueous Aqueous or Organic? Start->CheckAqueous OrganicWaste Organic Waste Stream CheckAqueous->OrganicWaste Solvent AqueousWaste Aqueous Waste Stream CheckAqueous->AqueousWaste Water HalogenCheck Contains Halogens? (e.g., HCl salt) OrganicWaste->HalogenCheck CheckpH Check pH (Amines are basic) AqueousWaste->CheckpH Corrosive pH > 12.5? (EPA D002 Corrosive) CheckpH->Corrosive Corrosive->AqueousWaste No Neutralize Neutralize to pH 6-8 (Citric Acid) Corrosive->Neutralize Yes Neutralize->CheckAqueous NonHalogenated Non-Halogenated Organic Waste HalogenCheck->NonHalogenated Free Base Halogenated Halogenated Organic Waste HalogenCheck->Halogenated HCl Salt Incineration High-Temperature Incineration NonHalogenated->Incineration Halogenated->Incineration

Fig 1: Decision tree for the segregation and RCRA-compliant disposal of pyridine methanamine waste.

Step-by-Step Disposal Methodology

This protocol ensures a self-validating system for routine waste generation, protecting both laboratory personnel and downstream waste handlers[2].

Protocol A: Routine Waste Collection

  • Stream Identification: Determine if the waste is the free base (Non-Halogenated) or a hydrochloride salt (Halogenated). Causality: Halogenated wastes require different incineration parameters to prevent the release of toxic dioxins.

  • Container Selection: Select a High-Density Polyethylene (HDPE) or borosilicate glass carboy. Causality: Amines can slowly degrade certain polycarbonates and react with metal containers over time, compromising containment integrity.

  • Aqueous Validation (Self-Validating Step): If the waste is aqueous, test the pH using universal indicator paper. If pH ≥ 12.5, carefully neutralize with 1M Citric Acid until the pH reads between 6.0 and 8.0. Causality: Neutralization prevents the waste from being classified as highly corrosive (EPA D002), reducing handling risks for Environmental Health and Safety (EHS) personnel[1].

  • Labeling: Affix a standardized hazardous waste tag immediately. Explicitly list "(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine" and check the "Toxic" and "Irritant" hazard boxes.

  • Storage & Transfer: Store in a secondary containment tray within a ventilated flammables/corrosives cabinet, strictly isolated from oxidizing agents (e.g., peroxides, nitric acid). Transfer to EHS within 90 days.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment and controlled neutralization are required to prevent inhalation exposure and surface corrosion.

SpillResponse Spill Chemical Spill Detected (Pyridine Methanamine) Evacuate Evacuate & Ventilate Area Spill->Evacuate PPE Don Appropriate PPE (Neoprene, Goggles) Evacuate->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Neutralize Mild Neutralization (Citric Acid / NaHSO4) Contain->Neutralize Collect Collect in HDPE Container Neutralize->Collect Label Label as Hazardous Waste Collect->Label Dispose Transfer to RCRA Facility Label->Dispose

Fig 2: Step-by-step spill response workflow emphasizing mild neutralization and safe containment.

Protocol B: Emergency Spill Remediation

  • Evacuation & Ventilation: Immediately clear the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity.

  • PPE Escalation: Don heavy-duty neoprene gloves (superior to standard nitrile for basic organic liquids), splash goggles, and a chemically resistant apron.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Causality: Sawdust or paper towels must be avoided, as basic organic compounds can sometimes initiate exothermic reactions with organic absorbents.

  • Controlled Neutralization: Apply a mild solid acid, such as sodium bisulfate or citric acid powder, directly to the spill. Causality: Strong mineral acids (like HCl) must never be used for spill cleanup, as the resulting highly exothermic acid-base reaction will volatilize the toxic pyridine core into the breathing zone.

  • Validation & Cleanup (Self-Validating Step): Mist the neutralized area lightly with water and test with pH paper. The remediation is only complete when the surface pH reads neutral (~7.0). Sweep the absorbent into a dedicated HDPE solid waste container.

  • Final Decontamination: Wipe the surface with a 1% acetic acid solution, followed by a thorough distilled water rinse to remove any residual salts.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link][1]

  • Title: PubChem Compound Summary for CID 7537568, [2-(Morpholin-4-yl)pyridin-4-yl]methanamine Source: National Center for Biotechnology Information (NCBI) URL: [Link][3]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL: [Link][2]

Sources

Handling

A Researcher's Guide to the Safe Handling of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine

As a novel pyridine derivative with potential applications in medicinal chemistry and drug development, (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is a compound that demands a rigorous and informed approach t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel pyridine derivative with potential applications in medicinal chemistry and drug development, (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine is a compound that demands a rigorous and informed approach to laboratory safety.[1] While comprehensive toxicological data for this specific molecule may not be fully established, its structural similarity to other aminopyridine compounds necessitates handling it with significant caution.[2][3] This guide provides a detailed framework for the safe handling, use, and disposal of this compound, grounded in the principle of minimizing exposure and mitigating risk.

Hazard Assessment: An Evidence-Based Approach

The toxicological properties of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine have not been thoroughly investigated.[4] Therefore, a conservative hazard assessment must be derived from data on structurally analogous compounds, such as 4-(Aminomethyl)pyridine and other substituted pyridinylmethanamines.[2][5] These analogues are classified as hazardous, causing skin and eye irritation or severe burns, and respiratory tract irritation.[2][5][6]

Based on this surrogate data, the primary anticipated hazards are summarized below.

Hazard Category Classification & Statement Rationale & Source
Skin Corrosion/Irritation Category 1B or 2: Causes severe skin burns and irritation.[2][5]The aminomethylpyridine functional group is a known irritant and potential corrosive.[2]
Serious Eye Damage/Irritation Category 1 or 2A: Causes serious eye damage.[2][5]Compounds of this class can be corrosive to the eyes and may cause severe, potentially irreversible damage.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[2][4][5]Inhalation of dust or aerosols can irritate the mucous membranes and upper respiratory tract.[3][4]
Acute Oral Toxicity Category 4 (Anticipated): Harmful if swallowed.[5]Many physiologically active amines exhibit oral toxicity.
Long-Term Effects UnknownThe carcinogenic, mutagenic, and reproductive effects have not been determined. A cautious approach is mandatory.[4]

The Foundation: Engineering Controls

Personal protective equipment is the final line of defense. The primary method for exposure control must always be the use of robust engineering controls.

  • Chemical Fume Hood: All manipulations of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of dust or aerosols.[7][8]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are safely diluted and removed.[4][7]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE): A Task-Based Matrix

The selection of PPE must be tailored to the specific task being performed. The following matrix outlines the minimum required PPE for handling (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Receiving & Storage Laboratory CoatNitrile GlovesSafety GlassesNot required for sealed containers.
Weighing Solid Laboratory CoatNitrile Gloves (double-gloving recommended)Chemical Safety Goggles & Face Shield[2][4]Not required if performed in a fume hood.
Preparing Solutions Laboratory CoatNitrile Gloves (double-gloving recommended)Chemical Safety Goggles & Face ShieldNot required if performed in a fume hood.
Transferring Solutions Laboratory CoatNitrile GlovesChemical Safety GogglesNot required if performed in a fume hood.
Spill Cleanup Laboratory CoatHeavy-duty Nitrile or Neoprene GlovesChemical Safety Goggles & Face ShieldAir-purifying respirator with appropriate cartridge if outside a fume hood.[3]

Rationale for Selections:

  • Hand Protection : Standard nitrile gloves provide excellent splash protection. However, given the corrosive potential, they should be disposed of immediately upon contamination.[7] Use the glove removal technique where the outer surface is not touched with bare hands.[7]

  • Eye/Face Protection : Due to the risk of severe eye damage, safety goggles that provide a complete seal around the eyes are mandatory.[2][3] A face shield should be worn over the goggles during operations with a higher splash risk, such as weighing or transferring solutions.[2][4]

  • Body Protection : A standard laboratory coat prevents incidental contact with skin. Ensure it is fully buttoned.[8]

Operational Protocols: Step-by-Step Guidance

Workflow for Weighing Solid Compound

The following workflow minimizes the risk of aerosol generation and exposure.

G cluster_0 Preparation cluster_1 Weighing Operation cluster_2 Cleanup Prep Don appropriate PPE: Lab coat, double nitrile gloves, safety goggles, face shield. Setup Place all necessary equipment (spatula, weigh paper, vials) inside the chemical fume hood. Prep->Setup Tare Tare the balance with the weigh paper or container. Setup->Tare Transfer Carefully transfer the solid compound to the weigh paper. Avoid creating dust. Tare->Transfer Seal Securely cap the stock bottle immediately after dispensing. Transfer->Seal Record Record the weight and cap the destination vial. Seal->Record Clean Decontaminate the spatula and any affected surfaces inside the hood. Record->Clean Dispose Dispose of contaminated weigh paper and outer gloves in designated solid chemical waste. Clean->Dispose Wash Wash hands thoroughly after removing PPE. Dispose->Wash G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation cluster_spill Spill Start Exposure or Spill Event Skin1 Immediately flush skin with copious amounts of water for at least 15 minutes. Start->Skin1 Skin Eye1 Immediately flush eyes with water for at least 15 minutes at an eyewash station. Start->Eye1 Eyes Inhale1 Move the affected person to fresh air immediately. Start->Inhale1 Inhalation Spill1 Evacuate the immediate area and alert others. Start->Spill1 Spill Skin2 Remove all contaminated clothing while under the safety shower. Skin1->Skin2 Skin3 Seek immediate medical attention. Show SDS to the physician. Skin2->Skin3 Eye2 Hold eyelids open to ensure complete rinsing. Remove contact lenses if possible. Eye1->Eye2 Eye3 Seek immediate medical attention. Eye2->Eye3 Inhale2 If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Inhale1->Inhale2 Inhale3 Seek immediate medical attention. Inhale2->Inhale3 Spill2 Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Spill1->Spill2 Spill3 Sweep up the material into a sealed container for hazardous waste disposal. Spill2->Spill3 Spill4 Do not allow the product to enter drains. Spill3->Spill4

Caption: Decision Tree for Emergency Response to Chemical Exposure or Spill.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Streams : All materials contaminated with (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine, including gloves, weigh paper, and absorbent materials from spills, must be treated as hazardous waste. [4]* Containers : Collect waste in a designated, sealed, and clearly labeled hazardous waste container. [8]Do not mix with other waste streams unless compatibility is confirmed. [9]* Disposal Method : The final disposal must be conducted through a licensed professional waste disposal service, typically via incineration in a chemical incinerator equipped with an afterburner and scrubber. [3][4]* Decontamination : Glassware and equipment should be rinsed with an appropriate solvent in a fume hood. The rinsate must be collected as hazardous waste. After the initial rinse, glassware can be washed using standard laboratory procedures.

By adhering to these protocols, researchers can confidently and safely work with (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine, ensuring both personal safety and the integrity of their research.

References

  • Angene Chemical. (2024, April 7).
  • EvitaChem. (n.d.). (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine.
  • Fisher Scientific. (2009, November 17).
  • Merck Millipore. (2021, March 15).
  • CymitQuimica. (2024, December 19). Safety Data Sheet for (3-(tert-Butoxy)pyridin-4-yl)methanamine.
  • Sigma-Aldrich. (2025, September 22).
  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet for 2-Methoxymethyl-pyrimidin-4-ylamine.
  • ECHEMI. (n.d.).
  • CymitQuimica. (2024, December 19). Safety Data Sheet for (3-(Pyridin-4-yl)oxetan-3-yl)methanamine.
  • BLD Pharmatech. (n.d.).
  • Lithofin. (2022, August 12).
  • Combi-Blocks. (2026, March 6). Safety Data Sheet for 4-Bromo-2-(pyridin-3-ylmethoxy)pyridine.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1).
  • BLDpharm. (n.d.). (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine.
  • NextSDS. (n.d.). [3-(methoxymethyl)
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.

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